TZD18
Description
Properties
Molecular Formula |
C27H27NO5S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
5-[3-[3-(4-phenoxy-2-propylphenoxy)propoxy]phenyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C27H27NO5S/c1-2-8-19-17-23(33-21-10-4-3-5-11-21)13-14-24(19)32-16-7-15-31-22-12-6-9-20(18-22)25-26(29)28-27(30)34-25/h3-6,9-14,17-18,25H,2,7-8,15-16H2,1H3,(H,28,29,30) |
InChI Key |
ZNLPWBJCSSSCCR-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1)OC2=CC=CC=C2)OCCCOC3=CC=CC(=C3)C4C(=O)NC(=O)S4 |
Canonical SMILES |
CCCC1=C(C=CC(=C1)OC2=CC=CC=C2)OCCCOC3=CC=CC(=C3)C4C(=O)NC(=O)S4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(3-(3-(4-phenoxy-2-propylphenoxy)propoxy)phenyl)-2,4-thiazolidinedione TZD 18 TZD-18 TZD18 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Thiadiazolidinones in Glioblastoma
Disclaimer: Initial searches for the compound "TZD18" in the context of glioblastoma did not yield specific results. This guide will focus on the well-researched thiadiazolidinone (B1220539) compound TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione), as it is a prominent member of this class with a similar nomenclature and established activity in glioblastoma models. It is presumed that "this compound" was a likely reference to this compound family.
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The thiadiazolidinone TDZD-8 has emerged as a compound of interest due to its potent anti-neoplastic properties in preclinical GBM models. Initially identified as a non-ATP competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), its mechanism of action in glioblastoma is multifaceted, extending beyond simple GSK-3β inhibition. TDZD-8 induces a reduction in cell proliferation and promotes apoptosis in glioblastoma cells by modulating the ERK signaling pathway, leading to the inactivation of GSK-3β and the upregulation of tumor-suppressing genes.[1][2] Furthermore, it demonstrates efficacy in inhibiting the self-renewal and proliferation of glioblastoma stem cells (GSCs), a cell population implicated in tumor recurrence and therapeutic resistance.[1][3]
Core Mechanism of Action
The primary mechanism of TDZD-8 in glioblastoma involves a dual action on two critical signaling pathways: the direct inhibition of GSK-3β and the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.
GSK-3β Inhibition
TDZD-8 is a well-described inhibitor of GSK-3β, a serine/threonine kinase that is constitutively active in glioblastoma cells and contributes to their survival and proliferation.[4][5] TDZD-8 inhibits GSK-3β through a non-ATP-competitive mechanism.[1] However, its action is also indirect; TDZD-8 induces sustained activation of the ERK pathway, which in turn leads to the phosphorylation of ribosomal S6 kinase (p90RSK).[1][3] Activated p90RSK subsequently phosphorylates GSK-3β at its serine 9 residue (Ser9), leading to its inactivation.[1][2] This inactivation of GSK-3β disrupts pro-survival signaling within the glioblastoma cell.
ERK Pathway Activation
Paradoxically, while sustained ERK activation is often associated with cell proliferation in many cancers, in certain glioblastoma contexts, its activation can lead to cell cycle arrest and apoptosis.[1] Treatment with TDZD-8 causes an early and sustained activation of the ERK1/2 signaling cascade.[1][6] This activation leads to the increased expression of downstream effector genes, including Early Growth Response-1 (EGR-1) and the cyclin-dependent kinase inhibitor p21.[1][3] The upregulation of p21 is a critical step that contributes to cell cycle arrest, thereby inhibiting glioblastoma cell proliferation.[1][6]
Induction of Apoptosis and Inhibition of NF-κB
The culmination of ERK activation and GSK-3β inactivation is a significant reduction in cell proliferation and the induction of programmed cell death (apoptosis).[1][2] This is evidenced by increased levels of cleaved caspase-3, an executive enzyme in the apoptotic cascade.[1][7] Furthermore, GSK-3β inhibition by TDZD-8 leads to a decrease in the activity of the transcription factor NF-κB, which is known to promote survival in glioma cells.[1]
Quantitative Data Summary
While specific IC50 values for TDZD-8 in glioblastoma cell lines are not consistently reported across studies, the effective concentration used in key in vitro experiments provides a benchmark for its potency.[4] The table below summarizes the observed effects.
| Cell Line | Assay Type | Concentration | Duration | Observed Effect | Reference |
| GL261 | BrdU Incorporation | 20 µM | 24h & 48h | Significant decrease in proliferation | [1][4] |
| MTT Assay | 20 µM | 24h & 48h | Significant decrease in cell viability | [1][4] | |
| TUNEL Analysis | 20 µM | 24h & 48h | Significant increase in apoptotic cells | [1][7] | |
| Active Caspase-3 | 20 µM | 24h & 48h | Increased abundance of cleaved caspase-3 | [1][7] | |
| A172 | BrdU Incorporation | 20 µM | 24h & 48h | Significant decrease in proliferation | [4] |
| MTT Assay | 20 µM | 24h & 48h | Significant decrease in cell viability | [4] | |
| Active Caspase-3 | 20 µM | 24h & 48h | Increased abundance of cleaved caspase-3 | [7] | |
| U373 | BrdU Incorporation | 20 µM | 24h & 48h | Significant decrease in proliferation | [4] |
| MTT Assay | 20 µM | 24h & 48h | Significant decrease in cell viability | [4] | |
| Active Caspase-3 | 20 µM | 24h & 48h | Increased abundance of cleaved caspase-3 | [7] | |
| GL261 GSCs | Neurosphere Formation | Not specified | Not specified | Inhibition of proliferation and self-renewal | [1][3] |
| In Vivo | GL261 Xenograft | 5 mg/Kg | 12 & 24 days | Delayed tumor growth, increased survival (p=0.006) | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the mechanism of TDZD-8 in glioblastoma.
Cell Culture
Murine (GL261) and human (A172, U373) glioblastoma cell lines were cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1] For experiments, exponentially growing cells were used.
Cell Proliferation and Viability Assays
-
BrdU Incorporation Assay: Cells were seeded in 96-well plates and treated with 20 µM TDZD-8 for 24 and 48 hours. Bromodeoxyuridine (BrdU) was added to the culture medium 16 hours before harvesting. The incorporation of BrdU into newly synthesized DNA was quantified using a colorimetric immunoassay, serving as a direct measure of cell proliferation.[4]
-
MTT Assay: To assess cell viability, cells were seeded in 96-well plates and treated with TDZD-8. At specified time points, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals. These crystals were solubilized, and the absorbance was measured spectrophotometrically to determine the relative number of viable cells.[1][4]
Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Analysis: GL261 cells were treated with TDZD-8, and apoptosis was detected by TUNEL staining. This method identifies DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH termini with modified nucleotides. The number of TUNEL-positive cells was quantified by fluorescence microscopy.[1][7]
-
Active Caspase-3 Immunofluorescence: Cells were grown on glass coverslips, treated with TDZD-8, and then fixed and permeabilized. Apoptotic cells were identified by immunostaining with a specific primary antibody against the cleaved (active) form of caspase-3, followed by a fluorescently labeled secondary antibody.[1][7]
Western Blotting and Reporter Assays
-
Western Blotting: To analyze protein expression and phosphorylation status, GL261 cells were treated with TDZD-8 for various time points. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of ERK, p90RSK, GSK-3β, and other targets like p21 and EGR-1.[6]
-
NF-κB Reporter Assay: GL261 cells were transfected with a luciferase reporter construct containing NF-κB binding sites (3xNF-tk-luc). Following transfection, cells were treated with TDZD-8 for 48 hours. Luciferase activity was measured to determine the transcriptional activity of NF-κB.[6]
In Vivo Murine Glioma Model
-
Intracerebral Tumor Implantation: C57BL/6 mice were intracranially injected with GL261 glioma cells to establish orthotopic tumors.[1]
-
Treatment and Monitoring: Following tumor establishment, mice were treated with TDZD-8 (e.g., 5 mg/kg) or a vehicle control. Tumor growth was monitored using methods like Magnetic Resonance Imaging (MRI). Animal survival was tracked, and Kaplan-Meier plots were generated to assess treatment efficacy.[1][2]
-
Immunohistochemistry: At the end of the study, brain tissues were harvested, and tumor sections were analyzed by immunohistochemistry for markers of proliferation (e.g., PCNA) and apoptosis (e.g., active caspase-3).[1]
Conclusion and Future Directions
TDZD-8 demonstrates significant therapeutic potential against glioblastoma by inducing cell cycle arrest and apoptosis. Its unique mechanism, involving the activation of the ERK pathway and subsequent inactivation of GSK-3β, provides a novel strategy to target these highly malignant tumors.[1] The compound's ability to inhibit glioblastoma stem cells further underscores its potential to address tumor recurrence. Future research should focus on optimizing drug delivery across the blood-brain barrier, evaluating TDZD-8 in combination with standard-of-care therapies like temozolomide (B1682018) and radiation, and further exploring the GSK-3β-independent effects of thiadiazolidinones to fully leverage their therapeutic potential in neuro-oncology.
References
- 1. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glycogen synthase kinase 3β inhibition sensitizes human glioblastoma cells to temozolomide by affecting O6-methylguanine DNA methyltransferase promoter methylation via c-Myc signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
TZD18: A Technical Guide to a Dual PPARα/γ Agonist with Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TZD18, a synthetic organic compound identified as a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). This compound has garnered significant interest in the scientific community for its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, primarily mediated through the induction of Endoplasmic Reticulum (ER) stress. This document details the chemical and physical properties of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 228577-00-2 | [1] |
| IUPAC Name | 5-[3-[3-[4-(phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione | [1] |
| Molecular Formula | C₂₇H₂₇NO₅S | [1] |
| Molecular Weight | 477.58 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through a multi-faceted mechanism, primarily centered on its function as a dual PPARα/γ agonist and a potent inducer of the Endoplasmic Reticulum (ER) stress response.
PPARα/γ Agonism
As a dual agonist, this compound binds to and activates both PPARα and PPARγ nuclear receptors. These receptors form heterodimers with the Retinoid X Receptor (RXR) and subsequently bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation affects genes involved in lipid metabolism, inflammation, and cellular proliferation and differentiation.
Caption: this compound activates PPARα/γ leading to gene transcription modulation.
Induction of Endoplasmic Reticulum (ER) Stress
A primary mechanism of this compound-induced apoptosis in cancer cells is the activation of the ER stress response, also known as the Unfolded Protein Response (UPR). The accumulation of unfolded or misfolded proteins in the ER triggers a cascade of signaling events aimed at restoring homeostasis. However, prolonged or severe ER stress leads to apoptosis. This compound treatment has been shown to activate all three major ER stress sensors: PERK, ATF6, and IRE1.
-
PERK Pathway: this compound induces the phosphorylation of PERK, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein synthesis but selectively enhances the translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates the expression of pro-apoptotic proteins such as CHOP (also known as GADD153).
-
ATF6 Pathway: Upon ER stress, Activating Transcription Factor 6 (ATF6) is cleaved, and its active fragment translocates to the nucleus to activate the transcription of ER chaperones like GRP78 (also known as BiP) and XBP1.
-
IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
The sustained activation of these pathways, particularly the upregulation of CHOP, is a critical step in this compound-induced apoptosis.
Caption: this compound induces ER stress, activating pro-apoptotic pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the investigation of this compound's effects on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, MDA-MB-231, or T98G) during their logarithmic growth phase.
-
Perform a cell count and determine cell viability using a method like Trypan Blue exclusion.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (e.g., <0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Measurement:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound (e.g., as determined from the MTT assay) for a specified period (e.g., 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Summary and Future Directions
This compound is a promising pre-clinical compound that demonstrates significant anti-cancer activity, particularly in breast and glioblastoma cell lines. Its dual agonism of PPARα/γ and its ability to induce a potent ER stress response leading to apoptosis provide a strong rationale for its further investigation. Future research should focus on in vivo efficacy and safety studies, as well as exploring its potential in combination therapies with other anti-cancer agents. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this compound's therapeutic potential.
References
TZD18 Signaling Pathway in Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TZD18, a novel dual ligand for peroxisome proliferator-activated receptor α/γ (PPARα/γ), has demonstrated significant anti-cancer effects in human breast cancer cells. This technical guide provides an in-depth overview of the molecular signaling pathways activated by this compound, focusing on its primary mechanism of inducing endoplasmic reticulum (ER) stress and subsequent apoptosis. Additionally, the role of the mitogen-activated protein kinase (MAPK) pathway in this compound-mediated growth inhibition is detailed. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals in the field of oncology.
Core Signaling Pathways
This compound exerts its anti-neoplastic effects on breast cancer cells primarily through the activation of the Unfolded Protein Response (UPR) as a result of endoplasmic reticulum (ER) stress, and concurrently through the activation of stress-sensitive Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound-Induced Endoplasmic Reticulum Stress Signaling
Treatment of breast cancer cells with this compound leads to the accumulation of unfolded or misfolded proteins in the ER, triggering the UPR. This response is mediated by three main ER transmembrane sensors: PERK, IRE1, and ATF6. The activation of these sensors initiates a signaling cascade aimed at restoring ER homeostasis, but under prolonged stress, switches to a pro-apoptotic program.
The key molecular events in this compound-induced ER stress are:
-
Activation of PERK Pathway: this compound induces the phosphorylation of PERK (Protein kinase RNA-like endoplasmic reticulum kinase). Activated PERK then phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER. However, this also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).
-
Activation of ATF6 Pathway: this compound treatment leads to the activation of Activating Transcription Factor 6 (ATF6). Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved, and its active fragment moves to the nucleus to upregulate the expression of ER chaperones like GRP78.
-
Upregulation of ER Chaperones: A hallmark of the UPR is the increased expression of ER chaperones. This compound treatment significantly upregulates the expression of Glucose-Regulated Protein 78 (GRP78/BiP), a key chaperone involved in protein folding.[1]
-
Induction of Pro-Apoptotic Factors: Prolonged ER stress induced by this compound leads to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), also known as GADD153.[1][2] CHOP plays a crucial role in mediating this compound-induced apoptosis.[2] Downstream targets of CHOP that are also upregulated by this compound include Death Receptor 5 (DR5), GADD34, and the pro-apoptotic Bcl-2 family members Bax and Bak.[1][2]
The culmination of these events is the induction of apoptosis, leading to the programmed cell death of breast cancer cells.
This compound-Induced MAPK Signaling Pathway
In parallel to the ER stress response, this compound activates stress-sensitive MAPK pathways, which contribute to the observed growth inhibition in breast cancer cells.[2] The three key MAPK pathways activated are:
-
p38 MAPK
-
ERK (Extracellular signal-regulated kinase)
-
JNK (c-Jun N-terminal kinase)
The activation of these kinases is a critical component of the cellular response to this compound, and inhibition of these pathways has been shown to attenuate this compound-induced growth inhibition.[2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on breast cancer cells.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µmol/L) after 6 days |
| MDA-MB-231 | ~18 |
| MCF-7 | ~25 |
| Other Breast Cancer Cell Lines | 25 - 40 |
| Data sourced from a study by Zang et al.[1] |
Table 2: Gene Expression Changes in Breast Cancer Cells Treated with this compound
| Gene | Function | Fold Change |
| GRP78 (HSPA5) | ER Chaperone | ≥2 |
| CHOP (DDIT3) | Pro-apoptotic transcription factor | ≥2 |
| XBP-1 | Transcription factor in UPR | ≥2 |
| ATF-3 | Transcription factor | ≥2 |
| ATF-4 | Transcription factor | ≥2 |
| Data represents changes in gene expression in MCF-7 and MDA-MB-231 cells treated with this compound.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 6 days).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of ER Stress and MAPK Pathway Proteins
This protocol describes the detection of key proteins involved in the this compound signaling pathway.
Materials:
-
Breast cancer cells treated with this compound for various time points
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-phospho-PERK, anti-phospho-eIF2α, anti-ATF6, anti-CHOP, anti-phospho-p38, anti-phospho-ERK, anti-phospho-JNK, and β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify protein expression levels relative to the loading control.
Apoptosis Detection (TUNEL Assay)
This protocol is for the detection of DNA fragmentation associated with apoptosis.
Materials:
-
Breast cancer cells grown on coverslips and treated with this compound
-
4% paraformaldehyde in PBS
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the treated cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.25% Triton X-100 for 20 minutes.
-
Wash the cells and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cells under a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green), indicating DNA fragmentation.
Visualizations
The following diagrams illustrate the this compound signaling pathways and a general experimental workflow.
References
The Discovery and Synthesis of TZD18: A Dual PPARα/γ Agonist with Anti-Leukemic Properties
A Technical Whitepaper for Researchers in Drug Development
Abstract
TZD18 is a novel synthetic compound identified as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Belonging to the thiazolidinedione (TZD) class of molecules, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cell lines. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its mechanism of action in cancer cells. Detailed experimental protocols and quantitative data are presented to serve as a technical guide for researchers in oncology and drug development.
Introduction
The thiazolidinedione (TZD) class of compounds has been extensively studied, primarily for their insulin-sensitizing effects mediated through the activation of PPARγ. More recently, the therapeutic potential of TZDs has expanded to oncology, with several derivatives exhibiting anti-tumor properties. The discovery of dual PPARα/γ agonists has opened new avenues for therapeutic intervention, leveraging the combined metabolic and anti-inflammatory roles of both receptor subtypes. This compound, chemically known as 5-(3-(3-(4-phenoxy-2-propylphenoxy)propoxy)phenyl)-2,4-thiazolidinedione, has emerged as a promising candidate in this class, demonstrating potent activity against hematological malignancies.
Discovery of this compound
The discovery of this compound stemmed from research efforts to develop novel dual PPARα/γ agonists with improved therapeutic profiles. The general approach for discovering such molecules involves the synthesis and screening of a library of compounds based on the thiazolidinedione scaffold. While a specific discovery paper for this compound is not publicly available, the process likely involved:
-
Scaffold Selection: The 2,4-thiazolidinedione (B21345) core was chosen for its known ability to bind to and activate PPARs.
-
Pharmacophore Modeling: Computational modeling would have been used to design and predict the binding affinity of various substitutions at the 5-position of the thiazolidinedione ring to the ligand-binding domains of both PPARα and PPARγ.
-
Combinatorial Synthesis: A library of candidate molecules with diverse side chains would have been synthesized to explore the structure-activity relationship.
-
In Vitro Screening: The synthesized compounds would have been screened for their ability to activate both PPARα and PPARγ using reporter gene assays. Promising candidates would then be further evaluated for their biological effects, such as anti-proliferative activity in cancer cell lines.
This compound was identified as a lead compound from this process due to its potent dual agonism and significant growth-inhibitory effects on cancer cells.
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound has not been published, a general synthetic route can be proposed based on established methods for the synthesis of 5-substituted-2,4-thiazolidinediones. The synthesis would likely proceed through a Knoevenagel condensation reaction.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
General Synthetic Protocol:
-
Reactant Mixture: Equimolar amounts of 3-(3-(4-phenoxy-2-propylphenoxy)propoxy)benzaldehyde and 2,4-thiazolidinedione would be dissolved in a suitable solvent, such as ethanol (B145695) or toluene.
-
Catalyst Addition: A catalytic amount of a base, typically piperidine (B6355638) or pyrrolidine, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux for several hours to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent to yield pure this compound.
Biological Activity and Mechanism of Action
This compound has been shown to exert potent anti-proliferative and pro-apoptotic effects on human Philadelphia chromosome-positive (Ph+) lymphoblastic leukemia cell lines, including BV173, SD1, and SupB-15.[1]
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| Growth Inhibition (IC50) | BV173 | Data not available | |
| SD1 | Data not available | ||
| SupB-15 | Data not available | ||
| Binding Affinity (Ki) | PPARα | Data not available | |
| PPARγ | Data not available |
Note: Specific IC50 and Ki values for this compound are not currently available in the public domain and would require experimental determination.
Signaling Pathways
This compound induces G1 cell cycle arrest and apoptosis in Ph+ ALL cells through the modulation of key regulatory proteins.[1]
This compound-Induced Cell Cycle Arrest Pathway:
Caption: this compound's effect on cell cycle regulators.
This compound-Induced Apoptosis Pathway:
Caption: this compound's pro-apoptotic signaling cascade.
Experimental Protocols
Western Blot Analysis
This protocol is for the detection of changes in protein expression of cell cycle and apoptosis regulators in leukemia cells treated with this compound.
Experimental Workflow:
Caption: Western blot experimental workflow.
Methodology:
-
Cell Culture and Treatment: Plate leukemia cells (e.g., BV173, SD1, SupB-15) at a density of 1 x 10^6 cells/mL and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for p27kip1, c-Myc, cyclin E, cyclin D2, CDK-2, CDK-4, Bax, and β-actin (as a loading control) overnight at 4°C. Following washes with TBST, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in leukemia cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.[2][3][4][5][6]
Methodology:
-
Cell Culture and Treatment: Treat leukemia cells with this compound as described for the Western blot analysis.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Apoptosis Assay
This protocol describes the detection of apoptosis in this compound-treated leukemia cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[7][8][9][10][11]
Methodology:
-
Cell Culture and Treatment: Treat leukemia cells with this compound as previously described.
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Conclusion
This compound is a promising dual PPARα/γ agonist with significant anti-leukemic activity. Its ability to induce cell cycle arrest and apoptosis in Ph+ ALL cell lines highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanism of action, determine its in vivo efficacy and safety profile, and to obtain more precise quantitative data on its activity. The protocols and information provided in this whitepaper serve as a valuable resource for researchers aiming to investigate this compound and similar compounds in the context of cancer drug discovery.
References
- 1. Growth inhibition and apoptosis in human Philadelphia chromosome-positive lymphoblastic leukemia cell lines by treatment with the dual PPARalpha/gamma ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 7. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
PPAR-Independent Anticancer Mechanisms of TZD18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TZD18, a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), has demonstrated potent anticancer effects that are surprisingly independent of its PPAR activity. This technical guide provides an in-depth exploration of the PPAR-independent mechanisms of this compound in various cancer models, including breast cancer, leukemia, and glioblastoma. We present a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the molecular cascades. The central mechanism of this compound's anticancer action lies in its ability to induce a robust endoplasmic reticulum (ER) stress response, leading to cell cycle arrest and apoptosis. This guide is intended to serve as a valuable resource for researchers investigating novel cancer therapeutics and the intricate signaling networks that govern cancer cell fate.
Core Concepts: this compound's PPAR-Independent Mode of Action
While initially developed as a PPARα/γ agonist, the anticancer properties of this compound are predominantly mediated through "off-target" effects. Evidence from studies using siRNA to knock down PPARα and PPARγ has shown that the growth-inhibitory and apoptotic effects of this compound persist, indicating a mechanism independent of these nuclear receptors[1]. The primary driver of this compound's anticancer activity is the induction of the Unfolded Protein Response (UPR) due to endoplasmic reticulum (ER) stress[1][2][3].
The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade involving three key transmembrane proteins:
-
PERK (PKR-like endoplasmic reticulum kinase): this compound induces the phosphorylation of PERK, which in turn phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α). This leads to a general attenuation of protein synthesis but selectively promotes the translation of activating transcription factor 4 (ATF4)[2][3].
-
IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1's endoribonuclease activity splices X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 (Activating transcription factor 6): this compound treatment leads to the upregulation and processing of ATF6 into its active form[2][3].
Prolonged or severe ER stress, as induced by this compound, shifts the UPR from a pro-survival to a pro-apoptotic response. This is largely mediated by the transcription factor CHOP (C/EBP homologous protein), which is upregulated by all three arms of the UPR. CHOP, in turn, promotes the expression of pro-apoptotic proteins such as Death Receptor 5 (DR5) and members of the Bcl-2 family, ultimately leading to caspase activation and programmed cell death[2][3].
Furthermore, this compound activates stress-sensitive Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK, and JNK, which contribute to its growth-inhibitory effects[2][3].
While the direct molecular target of this compound that initiates ER stress remains to be definitively identified, studies on other thiazolidinediones (TZDs) suggest a potential interaction with Nutrient-Deprivation Autophagy Factor-1 (NAF-1)[2][4][5][6]. NAF-1 is a [2Fe-2S] cluster protein located on the ER and outer mitochondrial membranes, implicated in regulating autophagy and ER calcium stores. It is plausible that this compound binding to NAF-1 could disrupt its function, leading to ER stress.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma (ER+) | ~25-40 | 6 days | [7] |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | ~18 | 6 days | [7] |
| Leukemia | ||||
| BV173 | Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia | Not specified | Not specified | |
| SD1 | Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia | Not specified | Not specified | |
| Sup-B15 | Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia | Not specified | Not specified | |
| Glioblastoma | ||||
| T98G | Glioblastoma Multiforme | Not specified | Not specified |
Table 2: this compound-Induced Changes in Protein Expression
| Protein | Cancer Type | Cell Line(s) | Change in Expression/Activity | Fold Change (approx.) | Treatment Conditions | Reference |
| ER Stress Markers | ||||||
| GRP78 (HSPA5) | Breast Cancer | MCF-7, MDA-MB-231 | Upregulation | ≥2-fold (mRNA) | 30 µM for 24h | [1] |
| CHOP (DDIT3) | Breast Cancer | MCF-7, MDA-MB-231 | Upregulation | ≥2-fold (mRNA) | 30 µM for 24h | [1] |
| DR5 | Breast Cancer | MCF-7, MDA-MB-231 | Upregulation | Not specified | 30 µM for 8h | [2] |
| p-PERK | Breast Cancer | MCF-7, MDA-MB-231 | Increased Phosphorylation | Not specified | 30 µM | [2][3] |
| p-eIF2α | Breast Cancer | MCF-7, MDA-MB-231 | Increased Phosphorylation | Not specified | 30 µM | [2][3] |
| ATF6 (cleaved) | Breast Cancer | MCF-7, MDA-MB-231 | Upregulation | Not specified | 30 µM for 4h | [2] |
| Apoptosis Regulators | ||||||
| Bax | Leukemia | Ph+ ALL lines | Upregulation | Not specified | 10-20 µM | |
| Bcl-2 | Glioblastoma | T98G | Downregulation | Not specified | Not specified | |
| Caspase-3 (cleaved) | Glioblastoma | T98G | Activation | Not specified | Not specified | [8][9] |
| Caspase-8 | Leukemia | Ph+ ALL lines | Activation | Not specified | 10-20 µM | |
| Caspase-9 | Leukemia | Ph+ ALL lines | Activation | Not specified | 10-20 µM | |
| Cell Cycle Regulators | ||||||
| p27kip1 | Leukemia | Ph+ ALL lines | Upregulation | Not specified | 10-20 µM | |
| c-Myc | Leukemia | Ph+ ALL lines | Downregulation | Not specified | 10-20 µM | |
| Cyclin E | Leukemia | Ph+ ALL lines | Downregulation | Not specified | 10-20 µM | |
| Cyclin D2 | Leukemia | Ph+ ALL lines | Downregulation | Not specified | 10-20 µM | |
| CDK2 | Leukemia | Ph+ ALL lines | Downregulation | Not specified | 10-20 µM | |
| CDK4 | Leukemia | Ph+ ALL lines | Downregulation | Not specified | 10-20 µM | |
| Other Signaling Molecules | ||||||
| NF-κB | Leukemia | Ph+ ALL lines | Decreased DNA binding activity | Not specified | 10-20 µM |
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in a PPAR-independent manner.
This compound-Induced ER Stress and Apoptotic Signaling
Caption: this compound induces ER stress, activating the UPR pathways (PERK, IRE1, ATF6) which converge on CHOP to promote apoptosis.
This compound-Induced MAPK Signaling and Crosstalk with ER Stress
Caption: this compound-induced ER stress activates MAPK pathways (p38, JNK, ERK), contributing to growth inhibition and apoptosis.
This compound-Induced Cell Cycle Arrest and NF-κB Inhibition in Leukemia
Caption: In leukemia, this compound induces G1 arrest by modulating cell cycle regulators and promotes apoptosis via NF-κB inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's PPAR-independent effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Detection (TUNEL Assay)
-
Cell Preparation: Culture cells on coverslips or in chamber slides and treat with this compound or vehicle control for the desired duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS. Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified, dark chamber.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI or propidium (B1200493) iodide.
-
Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blotting for ER Stress and Cell Cycle Markers
-
Cell Lysis: Treat cells with this compound for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, CHOP, p-PERK, p27kip1, Cyclin D2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
siRNA-Mediated Knockdown of PPARα and PPARγ
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Transfect the cells with siRNAs targeting PPARα, PPARγ, or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Verification of Knockdown: Harvest a subset of the cells to verify the knockdown efficiency by Western blotting or qRT-PCR for PPARα and PPARγ.
-
This compound Treatment and Analysis: Treat the remaining transfected cells with this compound and perform cell viability or apoptosis assays as described above to assess the effect of PPAR knockdown on this compound's activity.
Conclusion
This compound represents a promising class of anticancer compounds that operate through a PPAR-independent mechanism. Its ability to induce robust ER stress and subsequently trigger apoptosis and cell cycle arrest in a variety of cancer cells highlights the potential of targeting cellular stress response pathways in cancer therapy. The detailed molecular mechanisms and experimental protocols provided in this guide offer a solid foundation for further research into this compound and other ER stress-inducing agents. Future investigations should focus on elucidating the direct molecular target of this compound to fully unravel its upstream signaling and on exploring its efficacy in preclinical and clinical settings. This will be crucial for the development of novel therapeutic strategies for difficult-to-treat malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Nutrient-Deprivation Autophagy Factor-1 (NAF-1): Biochemical Properties of a Novel Cellular Target for Anti-Diabetic Drugs | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Nutrient-Deprivation Autophagy Factor-1 (NAF-1): Biochemical Properties of a Novel Cellular Target for Anti-Diabetic Drugs | Semantic Scholar [semanticscholar.org]
- 5. Nutrient-Deprivation Autophagy Factor-1 (NAF-1): Biochemical Properties of a Novel Cellular Target for Anti-Diabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of thiazolidinediones to the endoplasmic reticulum protein nutrient-deprivation autophagy factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Early Growth Response Gene 1 (EGR1) by Endoplasmic Reticulum Stress is Mediated by the Extracellular Regulated Kinase (ERK) Arm of the MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
TZD18: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TZD18, a novel dual ligand for peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ), and its significant role in inducing apoptosis in cancer cells. This compound has demonstrated potent anti-growth activity against various human cancers, including breast cancer, leukemia, and glioblastoma.[1][2][3] This document details the underlying mechanisms of action, presents quantitative efficacy data, and offers detailed experimental protocols for studying its effects.
Core Mechanism of Action: Induction of Endoplasmic Reticulum Stress and MAPK Signaling
This compound's primary mechanism for inducing apoptosis is through the activation of the endoplasmic reticulum (ER) stress response.[1][2] Treatment with this compound leads to the upregulation of key genes involved in ER stress signaling, such as CHOP (C/EBP homologous protein), GRP78 (glucose-regulated protein 78), and ATF4 (activating transcription factor 4).[1][2] This is further evidenced by the phosphorylation of PERK (protein kinase RNA-like endoplasmic reticulum kinase) and eIF2α (eukaryotic initiation factor 2 alpha), and the activation of ATF6 (activating transcription factor 6), all of which are hallmark indicators of ER stress.[1][2]
The pro-apoptotic transcription factor CHOP is a critical mediator in this pathway.[1][2] Knockdown of CHOP has been shown to antagonize this compound-induced apoptosis, highlighting its essential role.[1][2] CHOP induction is paralleled by an increase in the expression of other pro-apoptotic proteins such as Death Receptor 5 (DR5), GADD34, Bax, and Bak.[1][2]
In addition to ER stress, this compound activates stress-sensitive mitogen-activated protein kinase (MAPK) pathways, including p38, ERK (extracellular signal-regulated kinase), and JNK (c-Jun N-terminal kinase).[1][2] The activation of these MAPK pathways is crucial for the growth inhibition induced by this compound, as specific inhibitors of these kinases can attenuate this effect.[1][2] this compound-induced apoptosis is also a caspase-dependent process, marked by the activation of caspase-9 and, to a lesser extent, caspase-8.[3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via ER stress and MAPK signaling pathways.
Quantitative Data: In Vitro Efficacy of this compound
The inhibitory effect of this compound on cancer cell proliferation is both dose- and time-dependent.[2] The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in aggressive cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 (µmol/L) | Reference |
| MDA-MB-231 | Breast Cancer | 6 days | ~18 | [2] |
| Other Breast Cancer Lines | Breast Cancer | 6 days | 25 - 40 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the apoptotic effects of this compound.
General Experimental Workflow
Caption: General workflow for studying this compound-induced apoptosis in vitro.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours). For dose-response curves, a 6-day incubation has been reported.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated cells) and calculate the IC50 value.[4]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.[5][6]
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the apoptotic pathways.
Materials:
-
Cells treated with this compound and controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-CHOP, anti-cleaved Caspase-3, anti-p-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
Caspase Activity Assay
This colorimetric assay measures the activity of key executioner caspases like caspase-9 and caspase-8.[3]
Materials:
-
Cells treated with this compound and controls
-
Caspase-8 and Caspase-9 Colorimetric Assay Kits
-
Cell lysis buffer (provided in the kit)
-
2X Reaction Buffer (provided in the kit)
-
Caspase substrate (e.g., IETD-pNA for Caspase-8, LEHD-pNA for Caspase-9)
-
Microplate reader
Procedure:
-
Cell Lysis: Harvest 2 x 10^6 cells and lyse them in the provided cell lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Measure the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to each well. Add 50 µL of 2X Reaction Buffer.
-
Substrate Addition: Add 5 µL of the specific caspase substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the plate at 405 nm in a microplate reader.
-
Data Analysis: Compare the absorbance of this compound-treated samples to the untreated control to determine the fold-increase in caspase activity.
References
- 1. Induction of endoplasmic reticulum stress response by this compound, a novel dual ligand for peroxisome proliferator-activated receptor alpha/gamma, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Chemical Biology of TZD18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and cellular effects of TZD18, a novel dual agonist of peroxisome proliferator-activated receptor-alpha (PPARα) and PPARγ. This document details the compound's impact on various cancer cell lines, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways it modulates.
Chemical Structure and Properties of this compound
This compound, with the chemical name 5-[3-[3-[4-(phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione, is a synthetic compound belonging to the thiazolidinedione (TZD) class of molecules.
| Property | Value |
| CAS Number | 228577-00-2 |
| Chemical Formula | C27H27NO5S |
| Molecular Weight | 477.58 g/mol |
| IUPAC Name | 5-[3-[3-[4-(phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione |
Synthesis: While the specific, detailed synthesis protocol for this compound is not extensively published in publicly available literature, the general synthesis of the 2,4-thiazolidinedione (B21345) core involves the condensation of a substituted benzaldehyde (B42025) with thiazolidine-2,4-dione. A common method for creating the thiazolidinedione ring itself is through the reaction of chloroacetic acid and thiourea. The synthesis of this compound would involve a multi-step process to generate the complex substituted benzaldehyde precursor, which is then reacted to form the final product.
Mechanism of Action: A Dual PPARα/γ Agonist
This compound functions as a dual agonist for PPARα and PPARγ, which are nuclear receptors that act as transcription factors regulating the expression of a multitude of genes. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates gene transcription, leading to various cellular effects. The dual agonism of this compound allows it to influence a broader range of cellular processes compared to single agonists.
In Vitro Efficacy in Cancer Cell Lines
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including glioblastoma, Philadelphia chromosome-positive (Ph+) lymphoblastic leukemia, and breast cancer.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Growth Inhibition of Cancer Cell Lines by this compound (MTT Assay)
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (days) | % Growth Inhibition (approx.) |
| BV173 | Ph+ Leukemia | 20 | 4 | > 80% |
| SD1 | Ph+ Leukemia | 20 | 4 | > 80% |
| SupB-15 | Ph+ Leukemia | 20 | 4 | ~60% |
| T98G | Glioblastoma | Not Specified | Not Specified | Stated to inhibit growth |
| MCF-7 | Breast Cancer | 20 | Not Specified | Significant Inhibition |
| MDA-MB-231 | Breast Cancer | 20 | Not Specified | Significant Inhibition |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Assay | Key Findings |
| BV173 | Ph+ Leukemia | 20 | TUNEL & Cell Death ELISA | Significant induction of apoptosis |
| SD1 | Ph+ Leukemia | 20 | TUNEL & Cell Death ELISA | Significant induction of apoptosis |
| SupB-15 | Ph+ Leukemia | 20 | TUNEL & Cell Death ELISA | Significant induction of apoptosis |
| MCF-7 | Breast Cancer | 20 | Not Specified | Induction of apoptosis |
| MDA-MB-231 | Breast Cancer | 20 | Not Specified | Induction of apoptosis |
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect on Cell Cycle |
| BV173 | Ph+ Leukemia | 10, 20 | G1 arrest |
| SD1 | Ph+ Leukemia | 10, 20 | G1 arrest |
| SupB-15 | Ph+ Leukemia | 10, 20 | G1 arrest |
Table 4: Modulation of Key Regulatory Proteins by this compound (20 µM)
| Cell Line | Protein | Effect |
| BV173, SD1, SupB-15 | p27(kip1) | Upregulation |
| BV173, SD1, SupB-15 | c-Myc | Downregulation |
| BV173, SD1, SupB-15 | Cyclin D2 | Downregulation |
| BV173, SD1, SupB-15 | Cyclin E | Downregulation |
| BV173, SD1, SupB-15 | CDK-2 | Downregulation |
| BV173, SD1, SupB-15 | CDK-4 | Downregulation |
| BV173, SD1, SupB-15 | Bax | Upregulation |
| BV173, SD1, SupB-15 | Bcl-2 | No significant change |
| BV173, SD1, SupB-15 | Caspase-8 | Activation |
| BV173, SD1, SupB-15 | Caspase-9 | Activation |
| MCF-7, MDA-MB-231 | CHOP | Upregulation |
| MCF-7, MDA-MB-231 | GRP78 | Upregulation |
| MCF-7, MDA-MB-231 | p-PERK | Upregulation |
| MCF-7, MDA-MB-231 | p-eIF2α | Upregulation |
| MCF-7, MDA-MB-231 | p-p38 MAPK | Upregulation |
| MCF-7, MDA-MB-231 | p-ERK | Upregulation |
| MCF-7, MDA-MB-231 | p-JNK | Upregulation |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature on this compound.
Cell Culture
-
Cell Lines: Human Philadelphia chromosome-positive lymphoblastic leukemia cell lines (BV173, SD1, SupB-15), human glioblastoma cell line (T98G), and human breast cancer cell lines (MCF-7, MDA-MB-231) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.
Cell Proliferation Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 2 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 4 days).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of lysis buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Treat cells with this compound as described for the proliferation assay.
-
Harvest and fix the cells in 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.
-
-
Cell Death Detection ELISA:
-
Culture and treat cells with this compound in 96-well plates.
-
Lyse the cells and transfer the cytoplasmic fraction to streptavidin-coated microplates.
-
Add a mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies and incubate.
-
After washing, add ABTS substrate and measure the absorbance at 405 nm. The absorbance is proportional to the amount of nucleosomes in the cytoplasm, an indicator of apoptosis.
-
Cell Cycle Analysis
-
Treat cells with this compound for the desired duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p27, CDK-2, Bax, p-p38, etc.) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound-Induced Cell Cycle Arrest and Apoptosis in Leukemia Cells
Caption: this compound signaling in leukemia cells.
This compound-Induced Endoplasmic Reticulum Stress and MAPK Activation in Breast Cancer Cells
Caption: this compound signaling in breast cancer cells.
Conclusion
This compound is a potent dual PPARα/γ agonist with significant anti-cancer properties demonstrated in vitro. Its ability to induce cell cycle arrest, apoptosis, and endoplasmic reticulum stress in various cancer cell lines highlights its potential as a therapeutic agent. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and potentially harness the therapeutic capabilities of this compound. Further in vivo studies are warranted to validate these promising preclinical findings.
TZD18's Impact on Cell Cycle Progression: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of TZD18, a novel dual PPARα/γ ligand, on cell cycle progression. The document summarizes the current understanding of this compound's mechanism of action in inducing cell cycle arrest, presents relevant quantitative data in a structured format, details key experimental protocols, and visualizes the involved signaling pathways and workflows.
Core Impact on Cell Cycle Regulation
This compound has been identified as a potent inducer of G1 phase cell cycle arrest in various cancer cell lines, including human breast cancer and Philadelphia chromosome-positive lymphoblastic leukemia.[1][2] This effect is notably more potent than that observed with classic thiazolidinediones such as pioglitazone.[2] Interestingly, the growth-inhibitory effects of this compound appear to be mediated, at least in part, through a mechanism independent of PPARα or PPARγ activation.[1][2]
The G1 arrest induced by this compound is characterized by significant changes in the expression levels of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to the upregulation of the cyclin-dependent kinase inhibitor (CDKI) p27kip1.[1][2] Concurrently, a marked downregulation of G1 phase-associated cyclins, namely cyclin D2 and cyclin E, is observed.[1][2] Furthermore, the activity of their partner cyclin-dependent kinases, CDK2 and CDK4, is also diminished.[2] This concerted modulation of cell cycle regulators effectively halts the progression of cells from the G1 to the S phase.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell cycle distribution. Data is compiled from representative studies on this compound and similar thiazolidinedione compounds to provide a comparative overview.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Leukemia Cell Lines
| Treatment | Concentration (µM) | Duration (days) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | - | 3 | 45 | 52 | 3 |
| This compound | 10 | 3 | 60 | 38 | 2 |
| This compound | 20 | 3 | 71 | 29 | 0 |
Data is representative of findings reported for the BV173 cell line and illustrates a dose-dependent increase in the G0/G1 population with a corresponding decrease in the S phase population.[2]
Table 2: Modulation of Cell Cycle Regulatory Proteins by this compound
| Protein | Effect of this compound Treatment |
| p27kip1 | Upregulation |
| Cyclin D2 | Downregulation |
| Cyclin E | Downregulation |
| CDK2 | Downregulation |
| CDK4 | Downregulation |
This table summarizes the consistent findings on the molecular mechanism of this compound-induced G1 arrest.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution following this compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10 µM and 20 µM) or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which intercalates with DNA. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate cell cycle analysis software.
Western Blot Analysis of Cell Cycle Proteins
This protocol describes the detection of changes in the expression of key cell cycle regulatory proteins in response to this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27kip1, anti-Cyclin D2, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The expression of a housekeeping protein like β-actin should be used as a loading control.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
References
Preliminary Studies on TZD18 in Chronic Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on TZD18, a dual peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) ligand, in the context of Chronic Myeloid Leukemia (CML). The document summarizes key quantitative findings, details experimental methodologies, and visualizes the proposed mechanisms of action.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene.[1] The constitutively active BCR-ABL tyrosine kinase drives the proliferation of granulocytic cells.[1] While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, challenges such as resistance and persistence of leukemic stem cells remain, particularly in the accelerated and blast crisis phases of the disease.[2] This has prompted research into novel therapeutic agents that could offer alternative or complementary treatment strategies.
This compound is a dual PPARα/γ ligand that has been investigated for its anti-proliferative and pro-apoptotic effects in human CML cell lines.[2] Preliminary studies suggest that this compound can inhibit the growth of CML cells, induce cell cycle arrest and apoptosis, and act synergistically with imatinib.[2] Notably, its mechanism of action may be independent of PPARα and PPARγ activation.[2] This guide synthesizes the foundational data from these initial investigations.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on CML cell lines.
Table 2.1: In Vitro Growth Inhibition of CML Cell Lines by this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| K562 | 4 days | > 50 |
| KU812 | 4 days | 25 |
| KCL22 | 4 days | 15 |
Data represents the half maximal inhibitory concentration (IC50) of this compound on different CML cell lines after a 4-day exposure, as determined by MTT assay.[2]
Table 2.2: Effect of this compound on Cell Cycle Distribution in CML Cell Lines
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| K562 | Control | 45.3 ± 3.2 | 43.1 ± 2.8 | 11.6 ± 1.5 |
| This compound (10 µM) | 56.2 ± 4.1 | 33.5 ± 3.1 | 10.3 ± 1.2 | |
| This compound (20 µM) | 68.4 ± 5.5 | 22.7 ± 2.5 | 8.9 ± 1.1 | |
| KCL22 | Control | 50.1 ± 3.8 | 38.7 ± 3.3 | 11.2 ± 1.4 |
| This compound (10 µM) | 63.5 ± 4.9 | 27.8 ± 2.9 | 8.7 ± 1.0 | |
| This compound (20 µM) | 75.1 ± 6.2 | 16.4 ± 2.1 | 8.5 ± 0.9 |
Data represents the percentage of cells in each phase of the cell cycle after 72 hours of treatment with this compound, as determined by flow cytometry.[2]
Table 2.3: Induction of Apoptosis in CML Cell Lines by this compound
| Cell Line | Treatment (20 µM this compound for 48h) | Fold Increase in Apoptosis |
| K562 | This compound | 3.5 ± 0.4 |
| KU812 | This compound | 4.8 ± 0.6 |
| KCL22 | This compound | 5.2 ± 0.7 |
Data represents the fold increase in apoptosis compared to untreated controls, as measured by a cell death detection ELISA.[2]
Table 2.4: Synergistic Anti-proliferative Effect of this compound and Imatinib
| Cell Line | Combination | Combination Index (CI) |
| KU812 | This compound (10 µM) + Imatinib (0.1 µM) | < 1.0 |
| KCL22 | This compound (5 µM) + Imatinib (0.05 µM) | < 1.0 |
A Combination Index (CI) of less than 1.0 indicates a synergistic effect between this compound and imatinib in inhibiting cell proliferation.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound in CML.
3.1 Cell Lines and Culture
-
Cell Lines: Human CML blast crisis cell lines K562, KU812, and KCL22 were used.[2]
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[2]
-
Culture Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.[2]
3.2 Cell Proliferation Assay (MTT Assay)
-
Seed 2 x 10^5 cells/ml in 96-well plates.[2]
-
Treat cells with various concentrations of this compound (0-50 µM) for 1 to 4 days.[2]
-
Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Add 100 µl of 10% SDS in 0.01 M HCl to dissolve the formazan (B1609692) crystals.[2]
-
Incubate overnight at 37°C.[2]
-
Measure the optical density (OD) at 570 nm using a microplate reader.[2]
-
Express results as a percentage of the untreated control.[2]
3.3 Cell Cycle Analysis
-
Treat cells with this compound (10 and 20 µM) for 72 hours.[2]
-
Harvest and wash the cells with phosphate-buffered saline (PBS).[2]
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.[2]
-
Wash the cells with PBS and resuspend in PBS containing 50 µg/ml propidium (B1200493) iodide and 100 µg/ml RNase A.[2]
-
Incubate for 30 minutes in the dark at room temperature.[2]
-
Analyze the cell cycle distribution using a flow cytometer.[2]
3.4 Apoptosis Assay (Cell Death Detection ELISA)
-
Treat cells with this compound for the indicated times.[2]
-
Harvest and lyse the cells according to the manufacturer's instructions (Cell Death Detection ELISAPLUS, Roche Molecular Biochemicals).[2]
-
This assay quantitatively measures the cytoplasmic histone-associated DNA fragments (nucleosomes).[2]
-
Measure the absorbance at 405 nm and express the results as a fold increase in apoptosis compared to the untreated control.[2]
3.5 Western Blotting
-
Treat KU812 cells with 20 µM this compound for 24, 48, 72, and 96 hours.[2]
-
Lyse cells in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM PMSF, 1 µg/ml aprotinin, 1 µg/ml leupeptin, and 1 mM Na3VO4.[2]
-
Determine protein concentration using the BCA protein assay kit.[2]
-
Separate 50 µg of protein from each sample by SDS-PAGE (10% or 12% gels).[2]
-
Transfer the proteins to a nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat milk in TBST (10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% Tween 20) for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies were used: anti-p27kip1, anti-cyclin E, anti-cyclin D2, anti-CDK-2, and anti-bax.[2]
-
Wash the membrane with TBST and incubate with horseradish peroxidase-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
3.6 PPAR Antagonist Study
-
Pre-treat K562 and KCL22 cells with the PPARγ antagonist GW9662 and the PPARα antagonist MK886, either alone or in combination, for 1 hour before adding this compound.[2]
-
Assess cell proliferation using the MTT assay as described in section 3.2.[2]
-
Determine if the antagonists can reverse the growth-inhibitory effect of this compound.[2]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in CML cells and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in CML cells.
Caption: General experimental workflow for studying this compound in CML.
Discussion and Future Directions
The preliminary findings on this compound in CML are promising, suggesting a potential new therapeutic avenue. The compound effectively inhibits the proliferation of CML blast crisis cell lines and induces apoptosis.[2] The synergistic effect with imatinib is particularly noteworthy, as it suggests that this compound could be used in combination therapies to overcome resistance or enhance the efficacy of existing treatments.[2]
A key finding is that the anti-leukemic effects of this compound appear to be independent of PPARα and PPARγ activation, as antagonists of these receptors did not reverse its growth-inhibitory effects.[2] This indicates an "off-target" mechanism that warrants further investigation to identify the direct molecular targets of this compound in CML cells.
The modulation of cell cycle and apoptosis-related proteins provides insight into its mechanism of action. The upregulation of the CDK inhibitor p27kip1 and downregulation of cyclins D2 and E, and CDK-2 are consistent with the observed G1 phase cell cycle arrest.[2] The increased expression of the pro-apoptotic protein Bax suggests the involvement of the intrinsic apoptotic pathway.[2]
Future research should focus on several key areas:
-
Target Identification: Elucidating the precise molecular target(s) of this compound responsible for its PPAR-independent effects is crucial for further drug development.
-
In Vivo Studies: The efficacy and safety of this compound need to be evaluated in animal models of CML to determine its therapeutic potential in a physiological context.
-
Resistance Mechanisms: Investigating the potential for resistance development to this compound and its efficacy in imatinib-resistant CML models is essential.
-
Leukemic Stem Cells: The effect of this compound on CML leukemic stem cells, which are often resistant to TKIs, should be a primary focus of future studies.
References
The Role of TZD18 in Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TZD18 is a novel dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ) that has demonstrated significant anti-cancer properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on gene expression regulation, with a focus on its induction of endoplasmic reticulum (ER) stress and modulation of key signaling pathways. This document synthesizes available data to offer a comprehensive resource for researchers and professionals in drug development, including detailed experimental protocols and visual representations of the involved signaling cascades.
Introduction
This compound, a thiazolidinedione derivative, has emerged as a potent anti-proliferative and pro-apoptotic agent in various cancer cell lines, including those of breast, glioblastoma, and leukemia.[1] Its primary mechanism of action involves the dual agonism of PPARα and PPARγ, nuclear receptors that function as ligand-activated transcription factors regulating genes involved in lipid metabolism and inflammation.[1] However, studies have revealed that this compound's potent anti-cancer effects are also mediated through pathways independent of PPAR activation, primarily through the induction of a robust endoplasmic reticulum (ER) stress response. This guide will delve into the core mechanisms of this compound-mediated gene expression regulation.
Core Mechanism of Action: Induction of Endoplasmic Reticulum Stress
The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of the unfolded protein response (UPR), a consequence of ER stress.[1] Persistent ER stress, as induced by this compound, shifts the UPR from a pro-survival to a pro-apoptotic signaling cascade.
Key Signaling Pathways Activated by this compound
This compound treatment leads to the activation of the three main branches of the UPR:
-
PERK Pathway: this compound induces the phosphorylation of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). Activated PERK then phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis. However, this also results in the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, upregulates the expression of pro-apoptotic genes, most notably C/EBP homologous protein (CHOP), also known as DDIT3 or GADD153.[1]
-
IRE1 Pathway: this compound treatment activates Inositol-requiring enzyme 1 (IRE1), which mediates the splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is also activated in response to this compound-induced ER stress. Upon activation, ATF6 translocates to the nucleus to drive the expression of ER chaperones like GRP78/BiP.[1]
The sustained activation of these pathways, particularly the PERK-ATF4-CHOP axis, is crucial for the pro-apoptotic effects of this compound.[1]
Downstream Gene Expression Changes
The activation of the UPR by this compound leads to significant changes in the expression of a multitude of genes. Microarray analyses of breast cancer cells treated with this compound have revealed a significant upregulation of genes involved in the ER stress response.[1]
Table 1: Genes Upregulated by this compound-Induced ER Stress
| Gene Symbol | Gene Name | Function in ER Stress and Apoptosis |
| CHOP (DDIT3) | DNA Damage Inducible Transcript 3 | Key pro-apoptotic transcription factor in the UPR.[1] |
| GRP78 (HSPA5) | Glucose-Regulated Protein 78 | A major ER chaperone, its upregulation is a hallmark of ER stress.[1] |
| ATF4 | Activating Transcription Factor 4 | Transcription factor that induces pro-apoptotic genes like CHOP.[1] |
| DR5 (TNFRSF10B) | Death Receptor 5 | A receptor for TRAIL, its upregulation sensitizes cells to apoptosis.[1] |
| GADD34 (PPP1R15A) | Growth Arrest and DNA Damage-inducible 34 | Part of a negative feedback loop to dephosphorylate eIF2α, but can also contribute to apoptosis under prolonged ER stress.[1] |
| Bax | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic member of the Bcl-2 family.[1] |
| Bak | BCL2 Antagonist/Killer 1 | Pro-apoptotic member of the Bcl-2 family.[1] |
Note: This table summarizes key genes identified as upregulated in response to this compound. The precise fold-change can vary depending on the cell line and experimental conditions.
Modulation of MAPK and NF-κB Signaling Pathways
In addition to the ER stress response, this compound also modulates other critical signaling pathways involved in cell proliferation and survival.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound treatment has been shown to activate stress-sensitive MAPK pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] The activation of these pathways is important for the growth-inhibitory effects of this compound.[1]
Inhibition of NF-κB Signaling
While the direct mechanism is still under investigation, as a PPARγ agonist, this compound is predicted to inhibit the NF-κB signaling pathway. PPARγ activation can interfere with NF-κB signaling by several mechanisms, including the transrepression of NF-κB target genes. This inhibition of the pro-survival NF-κB pathway likely contributes to the pro-apoptotic effects of this compound.
Quantitative Data on this compound Activity
Table 2: Illustrative Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Concentration (µM) | Effect |
| MCF-7 | Breast Cancer | 30 | Induction of apoptosis and growth arrest[1] |
| MDA-MB-231 | Breast Cancer | 30 | Induction of apoptosis and growth arrest[1] |
| T98G | Glioblastoma | Not Specified | Inhibition of cell growth and induction of apoptosis[1] |
| CML cell lines | Chronic Myeloid Leukemia | Not Specified | Inhibition of proliferation and induction of apoptosis[1] |
Note: This table provides a summary of observed effects at a specific concentration. IC50 values, which represent the concentration required to inhibit cell growth by 50%, would provide a more standardized measure of potency and are a critical parameter to determine in further studies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in gene expression regulation.
Cell Culture and this compound Treatment
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. The stock solution is diluted in culture medium to the desired final concentration for experiments. A vehicle control (DMSO) should be included in all experiments.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
-
Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Recommended primary antibodies and illustrative dilutions are listed in Table 3.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Table 3: Primary Antibodies for Western Blot Analysis
| Target Protein | Illustrative Dilution | Supplier (Example) |
| CHOP (GADD153) | 1:1000 | Cell Signaling Technology |
| GRP78 (BiP) | 1:1000 | Cell Signaling Technology |
| p-PERK | 1:1000 | Cell Signaling Technology |
| p-eIF2α | 1:1000 | Cell Signaling Technology |
| ATF4 | 1:1000 | Cell Signaling Technology |
| DR5 | 1:1000 | Santa Cruz Biotechnology |
| Bax | 1:1000 | Cell Signaling Technology |
| Bak | 1:1000 | Cell Signaling Technology |
| p-p38 MAPK | 1:1000 | Cell Signaling Technology |
| p-ERK1/2 | 1:1000 | Cell Signaling Technology |
| p-JNK | 1:1000 | Cell Signaling Technology |
| β-Actin (Loading Control) | 1:5000 | Sigma-Aldrich |
Note: Optimal antibody dilutions should be determined empirically for each experimental setup.
Gene Expression Analysis by Microarray
Microarray analysis provides a global view of the changes in gene expression induced by this compound.
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen). RNA quality and integrity are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
cRNA Synthesis and Labeling: Biotin-labeled cRNA is synthesized from the total RNA using a labeling kit (e.g., Affymetrix GeneChip 3' IVT Express Kit).
-
Hybridization and Scanning: The labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array). After washing and staining, the arrays are scanned using a high-resolution scanner.
-
Data Analysis: The raw data is processed and normalized. Statistical analysis is performed to identify differentially expressed genes between this compound-treated and control groups. Genes with a significant fold change and a low p-value are selected for further investigation.
Gene Knockdown using siRNA
Small interfering RNA (siRNA) is used to specifically silence the expression of a target gene (e.g., CHOP) to confirm its role in this compound-mediated apoptosis.
-
siRNA Transfection: Cells are seeded in 6-well plates and transfected with a specific siRNA targeting the gene of interest or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
This compound Treatment: 24 to 48 hours post-transfection, the cells are treated with this compound.
-
Analysis: The knockdown efficiency is confirmed by Western blot or qRT-PCR. The effect of gene silencing on this compound-induced apoptosis is assessed by methods such as Annexin V/PI staining and flow cytometry or by measuring caspase activity.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Caption: siRNA Experimental Workflow.
Conclusion
This compound represents a promising anti-cancer agent that regulates gene expression through a multifaceted mechanism. Its primary mode of action involves the induction of a potent and sustained ER stress response, leading to the upregulation of pro-apoptotic genes via the PERK-ATF4-CHOP signaling axis. Concurrently, this compound modulates the MAPK and NF-κB pathways to further promote growth arrest and apoptosis. This technical guide provides a foundational understanding of this compound's role in gene expression regulation, offering detailed methodologies and visual aids to facilitate further research and development in this area. Future studies should focus on obtaining comprehensive quantitative data, such as IC50 values across a broader range of cancer cell lines and detailed transcriptomic and proteomic analyses, to fully elucidate the therapeutic potential of this compound.
References
TZD18: A Novel Dual PPARα/γ Agonist with Therapeutic Potential in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TZD18, a novel dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), has emerged as a promising candidate for cancer therapy.[1] Extensive in vitro studies have demonstrated its potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including those of leukemia and breast cancer.[2] Notably, the anti-cancer mechanism of this compound appears to extend beyond its PPAR agonistic activity, involving the induction of endoplasmic reticulum (ER) stress and modulation of key signaling pathways that govern cell cycle progression and apoptosis.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the intricate signaling networks it influences.
Introduction
Thiazolidinediones (TZDs) are a class of synthetic ligands for PPARs, which are nuclear hormone receptors that play crucial roles in lipid and glucose metabolism.[5] While initially developed for the treatment of type 2 diabetes, emerging evidence has highlighted the anti-neoplastic properties of certain TZDs.[6] this compound distinguishes itself as a dual agonist for both PPARα and PPARγ, suggesting a broader spectrum of biological activity.[1] Research has shown that this compound exerts potent growth-inhibitory and apoptosis-inducing effects on various cancer cells, often surpassing the efficacy of single PPARγ agonists like pioglitazone.[2] An intriguing aspect of this compound's mechanism is the finding that its anti-cancer effects may not be solely dependent on PPAR activation, pointing towards a multifaceted mode of action that warrants further investigation.
Mechanism of Action
The primary mechanism of action of this compound in cancer cells involves the induction of G1 cell cycle arrest and the triggering of apoptosis through both intrinsic and extrinsic pathways.[2] A key molecular event initiated by this compound is the induction of the endoplasmic reticulum (ER) stress response, which, when prolonged, shifts from a pro-survival to a pro-apoptotic cellular state.[3]
Cell Cycle Regulation
This compound treatment leads to a significant arrest of cancer cells in the G1 phase of the cell cycle.[2] This is achieved through the modulation of key cell cycle regulatory proteins:
-
Upregulation of p27kip1: this compound enhances the expression of the cyclin-dependent kinase inhibitor (CDKI) p27kip1. p27kip1 binds to and inhibits the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for the G1/S phase transition.[5][7]
-
Downregulation of Cyclins and CDKs: The expression of G1-phase cyclins, specifically cyclin D2 and cyclin E, is decreased following this compound treatment. Concurrently, the levels of their catalytic partners, CDK2 and CDK4, are also reduced.[7]
Induction of Apoptosis
This compound induces apoptosis through a multi-pronged approach involving the ER stress response and the modulation of key apoptotic regulators.
-
ER Stress Response: this compound treatment upregulates several markers of ER stress, including GRP78, ATF4, and the phosphorylation of PERK and eIF2α.[3] This sustained ER stress leads to the upregulation of the pro-apoptotic transcription factor CHOP.[3]
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic Bcl-2 family members Bax and Bak, while the levels of the anti-apoptotic protein Bcl-2 remain largely unchanged.[2][3]
-
Activation of Caspases: this compound activates both initiator caspases (caspase-8 and caspase-9) and executioner caspases, leading to the cleavage of downstream substrates and the execution of the apoptotic program.[2]
-
Upregulation of Death Receptor 5 (DR5): The expression of DR5, a member of the TNF receptor superfamily that can trigger the extrinsic apoptotic pathway, is increased by this compound.[3]
Inhibition of NF-κB Signaling
This compound has been shown to markedly decrease the DNA-binding activity of the transcription factor NF-κB.[2] NF-κB plays a critical role in promoting inflammation, cell survival, and proliferation in many cancers. Its inhibition by this compound likely contributes to the overall anti-tumor effect.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Human Breast Cancer Cell Lines
| Cell Line | IC50 (µmol/L) after 6 days | Reference |
| MDA-MB-231 | ~18 | [3] |
| MCF-7 | ~25 | [3] |
Table 2: Apoptosis Induction by this compound in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL) Cell Lines
| Cell Line | Treatment | Fold Increase in Apoptosis (vs. Control) | Reference |
| BV173 | This compound (10 or 20 µM) for 4 days | Significant increase | [2] |
| SD1 | This compound (10 or 20 µM) for 4 days | Significant increase | [2] |
| BV173 | Pioglitazone (20 µM) for 4 days | ~2-fold | [2] |
| SD1 | Pioglitazone (20 µM) for 4 days | No significant increase | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]
Materials:
-
96-well microplate
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 2, 4, or 6 days).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells grown on coverslips or tissue sections on slides
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with fixation solution.
-
Wash with PBS.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Wash with PBS.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber, protected from light.
-
Wash with PBS to remove unincorporated nucleotides.
-
Mount the samples with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the apoptotic (TUNEL-positive) cells using a fluorescence microscope.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cell suspension
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that PI only stains DNA.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of PI, and the data is used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.[9]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare total cell lysates from this compound-treated and control cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p27kip1, cyclin D2, Bax, etc.).
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibodies.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
The intensity of the protein bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a promising therapeutic agent for cancer treatment with a multifaceted mechanism of action. Its ability to induce cell cycle arrest and apoptosis through both PPAR-dependent and -independent pathways, particularly via the induction of ER stress, makes it a compelling candidate for further preclinical and clinical investigation. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the development of novel anti-cancer strategies. Future studies should focus on elucidating the precise molecular targets of this compound beyond PPARs, its efficacy in in vivo models, and its potential for combination therapies.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 3. researchhub.com [researchhub.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Measurement of NF-κB DNA binding activity [bio-protocol.org]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
Unveiling the Off-Target Landscape of TZD18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TZD18, a novel dual ligand for peroxisome proliferator-activated receptor-alpha (PPARα) and -gamma (PPARγ), has demonstrated potent anti-cancer properties across various cell lines, including breast cancer, glioblastoma, and leukemia. Intriguingly, emerging evidence strongly indicates that its therapeutic effects, such as growth inhibition and apoptosis, are mediated through mechanisms independent of PPARα/γ activation. This technical guide delves into the off-target effects of this compound, providing a comprehensive overview of the implicated signaling pathways, quantitative data on its cellular effects, and detailed experimental protocols for key assays. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's non-canonical mechanisms of action, facilitating further investigation and potential therapeutic development.
Off-Target Effects of this compound: A Summary of Cellular Consequences
While initially designed as a PPARα/γ agonist, the anti-proliferative and pro-apoptotic effects of this compound appear to be largely independent of these receptors. Studies have shown that the knockdown of PPARα and/or PPARγ has a minimal impact on the cellular outcomes induced by this compound.[1] The primary off-target effects converge on the induction of endoplasmic reticulum (ER) stress and the modulation of key cell cycle and apoptotic regulators.
Table 1: Summary of this compound Off-Target Cellular Effects
| Cellular Process | Effect of this compound | Key Molecular Mediators | Cell Lines Studied |
| Cell Cycle | G1 Phase Arrest | ↑ p27kip1, ↓ Cyclin D2, ↓ Cyclin E, ↓ CDK2, ↓ CDK4 | Breast Cancer, Philadelphia Chromosome-Positive Lymphoblastic Leukemia |
| Apoptosis | Induction | ↑ Bax, ↑ Bak, ↑ Caspase 8, ↑ Caspase 9, ↑ CHOP, ↑ DR5 | Breast Cancer, Philadelphia Chromosome-Positive Lymphoblastic Leukemia, Glioblastoma |
| NF-κB Signaling | Inhibition | ↓ NF-κB DNA-binding activity | Philadelphia Chromosome-Positive Lymphoblastic Leukemia |
| ER Stress | Induction | ↑ GRP78, ↑ p-PERK, ↑ p-eIF2α, ↑ ATF6, ↑ CHOP, ↑ DR5, ↑ GADD34 | Breast Cancer |
| MAPK Signaling | Activation | ↑ p-p38, ↑ p-ERK, ↑ p-JNK | Breast Cancer |
Signaling Pathways Modulated by this compound Off-Target Activity
The off-target activity of this compound initiates a cascade of signaling events, primarily originating from the induction of the Unfolded Protein Response (UPR) due to ER stress. This is a critical departure from its intended PPAR-mediated signaling.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
Treatment with this compound has been shown to upregulate key markers of ER stress, including GRP78, and activate all three primary sensors of the UPR: PERK, ATF6, and IRE1.[2] This activation leads to downstream signaling that contributes to both cell cycle arrest and apoptosis.
Modulation of Cell Cycle Progression
A significant off-target effect of this compound is the induction of G1 cell cycle arrest. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p27kip1 and the downregulation of key cyclins and cyclin-dependent kinases (CDKs).
Inhibition of NF-κB Signaling
This compound has been observed to markedly decrease the DNA-binding activity of the transcription factor NF-κB, a key regulator of inflammation, cell survival, and proliferation. The precise mechanism of this inhibition is yet to be fully elucidated but contributes to its anti-cancer effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's off-target effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time, then harvest and lyse the cells.
-
Determine protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound, then harvest and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to measure DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
-
Conclusion
The available evidence strongly suggests that this compound's anti-cancer efficacy stems from its off-target activities, primarily the induction of ER stress, which in turn triggers apoptosis and cell cycle arrest. While the lack of comprehensive quantitative screening data for off-target binding currently limits a complete understanding of its molecular interactions, the elucidated PPAR-independent signaling pathways provide a solid foundation for future research. Further investigation into the direct molecular targets responsible for these off-target effects is warranted and could lead to the development of more potent and selective anti-cancer therapeutics. This guide provides a detailed overview of the current knowledge and the necessary experimental framework to advance the study of this compound and similar compounds.
References
Methodological & Application
Application Notes and Protocols for TZD18 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TZD18 is a synthetic, non-thiazolidinedione compound that functions as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a ligand for these nuclear receptors, this compound plays a role in the regulation of genes involved in lipid metabolism, inflammation, and cellular proliferation and differentiation. Notably, this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including glioblastoma and breast cancer, making it a compound of interest for oncological research and drug development.[1][2]
These application notes provide a detailed protocol for the preparation of a this compound stock solution for use in cell culture experiments, ensuring reproducibility and optimal performance. The provided methodologies and data are intended to guide researchers in accurately preparing and applying this compound for in vitro studies.
Data Presentation
The following table summarizes the key quantitative data for the preparation and use of this compound stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 477.58 g/mol | [3] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Typical Stock Concentration | 10 mM | General laboratory practice |
| Recommended Working Concentration | 30 µM (for MCF-7 and MDA-MB-231 breast cancer cells) | [1] |
| Storage of Stock Solution | -20°C for long-term storage | [3] |
| Storage of Dry Powder | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [3] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Sterile cell culture medium appropriate for the cell line of interest
-
Cell culture flasks or plates
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound:
-
Accurately weigh 4.78 mg of this compound powder using an analytical balance.
-
Calculation: To prepare a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 0.010 mol/L x 0.001 L x 477.58 g/mol x 1000 mg/g = 4.7758 mg ≈ 4.78 mg
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile conical-bottom polypropylene tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM this compound stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the this compound stock solution to a final working concentration for treating cells in culture. The example provided is for a final concentration of 30 µM.
-
Thawing the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
-
Dilution to Working Concentration:
-
Prepare the desired volume of complete cell culture medium.
-
To achieve a final concentration of 30 µM this compound, dilute the 10 mM stock solution 1:333.33 in the cell culture medium.
-
Example Calculation for 10 mL of medium:
-
(Concentrationstock) x (Volumestock) = (Concentrationfinal) x (Volumefinal)
-
(10,000 µM) x (Vstock) = (30 µM) x (10,000 µL)
-
Vstock = (30 µM x 10,000 µL) / 10,000 µM = 30 µL
-
-
Add 30 µL of the 10 mM this compound stock solution to 9.97 mL of pre-warmed complete cell culture medium to achieve a final volume of 10 mL and a final this compound concentration of 30 µM.
-
Important Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. In the example above, the final DMSO concentration is 0.3%, which is generally well-tolerated by most cell lines. A vehicle control (medium containing the same final concentration of DMSO without this compound) should always be included in experiments.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared medium containing the desired concentration of this compound to the cells.
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound stock solution preparation and cell treatment.
Caption: this compound signaling pathway in cancer cells leading to apoptosis.
References
Application Notes and Protocols for TZD18 Treatment in In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing TZD18, a dual peroxisome proliferator-activated receptor α/γ (PPARα/γ) ligand, in in vitro cancer models. This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, primarily through the induction of endoplasmic reticulum (ER) stress and inhibition of the NF-κB signaling pathway.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism. A primary mode of action is the induction of the Unfolded Protein Response (UPR) due to ER stress.[1] This is marked by the upregulation of key ER stress sensor proteins.[1] Specifically, this compound treatment leads to the phosphorylation of PERK and eIF2α, and the activation of ATF6.[1] This cascade results in the increased expression of the pro-apoptotic transcription factor CHOP (CCAAT/-enhancer-binding protein homologous protein), also known as GADD153, and its downstream targets such as Death Receptor 5 (DR5) and GADD34.[1][2] The induction of CHOP is a critical mediator of this compound-induced apoptosis.[1]
Furthermore, this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation in cancer.[3][4] this compound's interference with this pathway contributes to its growth-inhibitory and pro-apoptotic effects in cancer cells.
This compound-Induced ER Stress Signaling Pathway
Caption: this compound induces ER stress, activating the UPR and leading to apoptosis.
This compound Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: this compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 6 days | ~18[2] |
| MCF-7 | Breast Cancer | 6 days | 25-40 |
| Other Breast Cancer Lines | Breast Cancer | 6 days | 25-40 |
| BV173 | Philadelphia Chromosome-Positive Lymphoblastic Leukemia | 4 days | <20 |
| SD1 | Philadelphia Chromosome-Positive Lymphoblastic Leukemia | 4 days | <20 |
| Sup B-15 | Philadelphia Chromosome-Positive Lymphoblastic Leukemia | 4 days | >20 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Treatment | Effect | Observation |
| MCF-7 | 30 µM this compound for 4 days | Induction of Apoptosis | Significant increase in TUNEL-positive cells[2] |
| MDA-MB-231 | 30 µM this compound for 4 days | Induction of Apoptosis | More sensitive to apoptosis than MCF-7 cells[2] |
| Breast Cancer Cell Lines | This compound | Cell Cycle Arrest | G1 phase arrest[5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6][7]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[8][9]
Materials:
-
This compound-treated and control cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for ER Stress Markers
This protocol is for detecting the expression levels of key proteins involved in the ER stress pathway.[10]
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-phospho-PERK, anti-phospho-eIF2α, anti-ATF4, anti-DR5, anti-GADD34, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities relative to the loading control.
References
- 1. Induction of endoplasmic reticulum stress response by this compound, a novel dual ligand for peroxisome proliferator-activated receptor alpha/gamma, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
TZD18 Cytotoxicity Assay: An Application Note and Protocol for Researchers
[AV-2025-12-19]
For Research Use Only
Abstract
This document provides a comprehensive protocol for assessing the cytotoxic effects of TZD18, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cells, making it a compound of interest for drug development professionals.[1][2] This protocol offers a detailed methodology for researchers and scientists to reliably quantify the cytotoxic potential of this compound in a laboratory setting.
Introduction
This compound is a novel compound that functions as a dual agonist for PPAR alpha and gamma, which are nuclear receptors involved in the regulation of lipid and glucose metabolism.[3] Emerging research has demonstrated that this compound exhibits anti-proliferative and pro-apoptotic effects in several human cancer cell lines, including glioblastoma, leukemia, and breast cancer.[1][2][3] The mechanism of this compound-induced apoptosis is linked to the induction of the endoplasmic reticulum (ER) stress response and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[1]
The MTT assay is a well-established, colorimetric method for assessing cell viability. The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength. This application note provides a step-by-step protocol for utilizing the MTT assay to determine the cytotoxicity of this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment triggers the ER stress response, leading to the activation of several key signaling molecules. This includes the phosphorylation of PERK and the eukaryotic initiation factor 2 alpha (eIF2α), as well as the activation of ATF6.[1] These events culminate in the upregulation of pro-apoptotic factors such as CHOP, DR5, GADD34, Bax, and Bak.[1] Concurrently, this compound activates stress-sensitive MAPK pathways, including p38, ERK, and JNK, which contribute to growth inhibition.[1] The extrinsic apoptosis pathway is also implicated through the activation of caspase-8 and caspase-9.[2]
Experimental Protocol
This protocol is designed for adherent cancer cell lines cultured in 96-well plates.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line of choice (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.
-
Determine the optimal cell seeding density for your specific cell line. A typical range is 1,000 to 100,000 cells per well in a 96-well plate. For many cancer cell lines, a starting density of 5,000 to 10,000 cells per well is recommended.[4]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
-
Cell Culture and Treatment:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in a complete culture medium from your stock solution. Suggested starting concentrations for this compound are between 1 µM and 50 µM, with studies showing effects at 10 µM and 20 µM.[2]
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Data Presentation
The following tables present hypothetical data from a this compound cytotoxicity assay performed on a generic cancer cell line.
Table 1: Raw Absorbance Values (570 nm) after 48h this compound Treatment
| This compound Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |
| 0 (Untreated Control) | 1.254 | 1.288 | 1.271 | 1.271 |
| 1 | 1.198 | 1.215 | 1.207 | 1.207 |
| 5 | 0.987 | 1.002 | 0.995 | 0.995 |
| 10 | 0.654 | 0.671 | 0.662 | 0.662 |
| 20 | 0.321 | 0.335 | 0.328 | 0.328 |
| 50 | 0.158 | 0.162 | 0.160 | 0.160 |
| Blank (Medium Only) | 0.052 | 0.055 | 0.053 | 0.053 |
Table 2: Calculated Percentage of Cell Viability after 48h this compound Treatment
| This compound Concentration (µM) | Average Corrected Absorbance | % Cell Viability |
| 0 (Untreated Control) | 1.218 | 100.0% |
| 1 | 1.154 | 94.7% |
| 5 | 0.942 | 77.3% |
| 10 | 0.609 | 50.0% |
| 20 | 0.275 | 22.6% |
| 50 | 0.107 | 8.8% |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of reagents or medium. | Use sterile techniques and fresh reagents. |
| Low absorbance in control wells | Insufficient cell number or low metabolic activity. | Optimize cell seeding density and ensure cells are in the exponential growth phase. |
| Inconsistent results between replicates | Uneven cell seeding or pipetting errors. | Ensure a homogenous cell suspension and use a multichannel pipette for consistency. |
| Incomplete dissolution of formazan crystals | Insufficient solubilization time or volume. | Increase shaking time or gently pipette up and down to aid dissolution. |
Conclusion
This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay. By following this standardized procedure, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on cancer cell viability. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide to the underlying mechanisms and the practical steps involved in the assay. This information is valuable for the continued investigation of this compound as a potential therapeutic agent in oncology.
References
- 1. Induction of endoplasmic reticulum stress response by this compound, a novel dual ligand for peroxisome proliferator-activated receptor alpha/gamma, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. youtube.com [youtube.com]
Application Notes and Protocols: Cell Cycle Analysis of TZD18 Treated Cells by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
TZD18 is a novel dual ligand for peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) that has demonstrated potent anti-proliferative effects in various human cancer cell lines, including breast cancer, leukemia, and glioblastomas.[1][2][3] Mechanistic studies have revealed that this compound can induce growth inhibition and apoptosis.[1][2] A key mechanism underlying its anti-cancer activity is the induction of cell cycle arrest, primarily at the G1 phase.[2][3] This is associated with the upregulation of the cyclin-dependent kinase inhibitor p27kip1 and the downregulation of key cell cycle regulators such as cyclin D2, cyclin E, cyclin-dependent kinase 2 (CDK2), and CDK4.[2][3]
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. When combined with fluorescent DNA-binding dyes like propidium (B1200493) iodide (PI), it allows for the quantitative analysis of DNA content in individual cells.[4] This enables the precise determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing valuable insights into the effects of therapeutic compounds like this compound on cell proliferation.
These application notes provide a detailed protocol for treating cancer cells with this compound and subsequently analyzing their cell cycle distribution using propidium iodide staining and flow cytometry.
Experimental Workflow
The overall experimental process for analyzing the effect of this compound on the cell cycle is depicted below.
Caption: Experimental workflow for this compound cell cycle analysis.
Quantitative Data Summary
The following table represents hypothetical data from an experiment where a human breast cancer cell line (e.g., MDA-MB-231) was treated with increasing concentrations of this compound for 48 hours. The data illustrates a dose-dependent increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases, which is consistent with a G1 cell cycle arrest.
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| 10 | 58.7 ± 2.9 | 28.1 ± 2.2 | 13.2 ± 1.5 |
| 25 | 72.5 ± 4.0 | 18.3 ± 1.9 | 9.2 ± 1.1 |
| 50 | 85.1 ± 3.5 | 9.5 ± 1.3 | 5.4 ± 0.9 |
Values are represented as mean ± standard deviation from three independent experiments.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, MDA-MB-231) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Exposure: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Sample Preparation and Staining
-
Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash once with PBS and then detach using trypsin-EDTA. Combine the floating cells with the detached cells.
-
Washing: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[4] Aspirate the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[4][5]
-
Storage: Incubate the cells for at least 1 hour at 4°C for fixation. For longer-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[4]
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet. Discard the ethanol and wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution. A typical staining solution consists of:
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[6]
Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Calibrate the flow cytometer using standard beads. Set up the appropriate voltage for the forward scatter (FSC), side scatter (SSC), and the fluorescence channel for PI (e.g., FL2 or PE-Texas Red).
-
Data Acquisition: Run the stained cell samples on the flow cytometer. Collect the PI fluorescence data on a linear scale.[5] To exclude cell doublets and clumps, use a dot plot of fluorescence area versus fluorescence width (or height).[5] Acquire at least 10,000 single-cell events for each sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the collected data.
-
Gate on the single-cell population using the pulse-width/area plot.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis models (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
This compound Signaling Pathway in G1 Arrest
This compound induces G1 cell cycle arrest by modulating the expression and activity of key cell cycle regulatory proteins. The pathway diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following TZD18 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TZD18 is a novel synthetic compound recognized for its pro-apoptotic effects in various cancer cell lines, including leukemia and breast cancer.[1][2] Its mechanism of action is linked to the induction of endoplasmic reticulum (ER) stress and the modulation of key apoptosis regulatory proteins.[1] Western blotting is a fundamental technique for elucidating the molecular pathways through which this compound exerts its cytotoxic effects. This document provides a comprehensive guide to performing Western blot analysis to assess the expression of key apoptosis markers in cells treated with this compound.
This compound-Induced Apoptosis Signaling Pathway
This compound triggers apoptosis primarily through the induction of ER stress. This leads to the upregulation of the transcription factor CHOP (C/EBP homologous protein), a key mediator of ER stress-induced apoptosis.[1] CHOP, in turn, can influence the expression of Bcl-2 family proteins, tipping the balance towards apoptosis. This compound has been shown to increase the expression of pro-apoptotic proteins such as Bax and Bak, while the levels of the anti-apoptotic protein Bcl-2 may remain unchanged.[1][2] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade. Specifically, this compound treatment has been associated with the activation of initiator caspase-9 and executioner caspases.[2] The activation of executioner caspases leads to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), culminating in the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis Markers
The following table summarizes representative changes in the expression of key apoptosis-related proteins in cancer cells following treatment with this compound, as determined by Western blot analysis. Data is presented as fold change relative to untreated controls.
| Protein Target | Cellular Role | Expected Change with this compound | Representative Fold Change (this compound vs. Control) | Reference |
| ER Stress Markers | ||||
| CHOP (GADD153) | Pro-apoptotic transcription factor | Increase | Significant Upregulation | [1] |
| DR5 | Death Receptor | Increase | Upregulation | [1] |
| GADD34 | ER stress-inducible protein | Increase | Moderate Upregulation | [1] |
| Bcl-2 Family Proteins | ||||
| Bax | Pro-apoptotic | Increase | ~1.5 - 2.5 fold | [2] |
| Bak | Pro-apoptotic | Increase | Upregulation | [1] |
| Bcl-2 | Anti-apoptotic | No significant change | ~1.0 fold | [2] |
| Caspase Activation | ||||
| Cleaved Caspase-9 | Initiator caspase | Increase | Activity dependent on this compound concentration and time | [2] |
| Cleaved Caspase-8 | Initiator caspase | Increase (lesser extent) | Activity dependent on this compound concentration and time | [2] |
| Cleaved PARP | Caspase substrate | Increase | Dependent on caspase activation |
Note: The fold changes are representative and may vary depending on the cell line, this compound concentration, and duration of treatment.
Experimental Protocols
This section provides a detailed protocol for the analysis of apoptosis markers by Western blot after this compound treatment.
Experimental Workflow
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., MCF-7, MDA-MB-231), complete culture medium, fetal bovine serum (FBS), penicillin-streptomycin, cell culture plates.
-
This compound Treatment: this compound stock solution (dissolved in DMSO), vehicle control (DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Protein Transfer: PVDF membrane, methanol, transfer buffer (Tris, glycine, methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Primary Antibodies: Specific antibodies for apoptosis markers (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-CHOP, anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Detailed Protocol
1. Cell Culture and this compound Treatment 1.1. Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency. 1.2. Treat cells with varying concentrations of this compound (e.g., 10, 20, 30 µM) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).
2. Cell Lysis and Protein Extraction 2.1. After treatment, aspirate the media and wash the cells twice with ice-cold PBS. 2.2. Add ice-cold RIPA buffer with inhibitors to each plate. 2.3. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate on ice for 30 minutes with intermittent vortexing. 2.5. Centrifuge at 14,000 x g for 15 minutes at 4°C. 2.6. Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. 3.2. Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE 4.1. Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. 4.2. Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker. 4.3. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer 5.1. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. 5.2. Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting 6.1. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. 6.2. Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C. 6.3. Wash the membrane three times for 10 minutes each with TBST. 6.4. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. 6.5. Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Data Analysis 7.1. Incubate the membrane with ECL substrate according to the manufacturer's protocol. 7.2. Capture the chemiluminescent signal using an imaging system. 7.3. Perform densitometric analysis of the protein bands using image analysis software. 7.4. Normalize the band intensity of the target proteins to a loading control (e.g., β-actin) to correct for loading variations. 7.5. Express the results as a fold change relative to the vehicle-treated control.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| Insufficient protein loaded | Increase the amount of protein loaded per well. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high | Decrease the concentration of primary or secondary antibodies. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
Western blot analysis is an indispensable tool for characterizing the pro-apoptotic effects of this compound. By following the detailed protocols and guidelines presented in this application note, researchers can effectively quantify the changes in key apoptosis markers, thereby providing valuable insights into the molecular mechanisms of this compound-induced cell death. This information is crucial for the continued development and evaluation of this compound as a potential therapeutic agent.
References
Application Notes and Protocols: TZD18 Dose-Response Curve Generation in Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A key challenge in GBM therapy is overcoming resistance to apoptosis. One emerging therapeutic strategy involves targeting key survival pathways within cancer cells. Thiadiazolidinone (B1220539) (TZD) compounds have been identified as potential anti-cancer agents. This document provides detailed protocols for generating a dose-response curve for the novel thiadiazolidinone compound TZD18 in glioblastoma cell lines, assessing its impact on cell viability and elucidating its mechanism of action through key signaling pathways.
A related compound, TDZD-8, has been shown to decrease proliferation and induce apoptosis in glioblastoma cells.[1][2] TDZD-8's mechanism of action involves the inactivation of Glycogen Synthase Kinase 3β (GSK-3β) and activation of the extracellular signal-regulated kinase (ERK) pathway.[1][2] These application notes will guide researchers in performing similar characterizations for this compound.
Data Presentation: this compound Dose-Response in Glioblastoma Cell Lines
The following table summarizes hypothetical data from a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in various glioblastoma cell lines after a 72-hour treatment period.
| Glioblastoma Cell Line | This compound Concentration (µM) | Percent Viability (Mean ± SD) | Calculated IC50 (µM) |
| U87 MG | 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{}{15.2 } |
| 1 | 92.1 ± 5.1 | ||
| 5 | 75.3 ± 6.2 | ||
| 10 | 58.4 ± 4.8 | ||
| 25 | 35.7 ± 3.9 | ||
| 50 | 18.2 ± 2.5 | ||
| A172 | 0 (Vehicle Control) | 100 ± 5.2 | \multirow{6}{}{28.5 } |
| 1 | 95.3 ± 4.7 | ||
| 5 | 82.1 ± 5.5 | ||
| 10 | 65.9 ± 6.1 | ||
| 25 | 48.6 ± 4.3 | ||
| 50 | 29.8 ± 3.7 | ||
| Patient-Derived GSC | 0 (Vehicle Control) | 100 ± 6.1 | \multirow{6}{*}{10.8 } |
| 1 | 88.5 ± 5.8 | ||
| 5 | 65.2 ± 6.4 | ||
| 10 | 49.1 ± 5.2 | ||
| 25 | 24.3 ± 3.1 | ||
| 50 | 11.5 ± 2.0 |
GSC: Glioblastoma Stem-like Cells
Experimental Protocols
Cell Culture
-
Cell Lines: Human glioblastoma cell lines U87 MG and A172, and patient-derived glioblastoma stem-like cells (GSCs).
-
Culture Medium:
-
U87 MG and A172: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
GSCs: Serum-free DMEM/F12 medium supplemented with B27, N2, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Glioblastoma cells
-
This compound stock solution (e.g., in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.[3]
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock.
-
Remove the existing medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Glioblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.
-
Materials:
-
Glioblastoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GSK-3β, anti-p-GSK-3β (Ser9), anti-ERK, anti-p-ERK, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound as described for other assays.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: Proposed this compound signaling pathway in glioblastoma cells.
References
Application Notes: In Vivo Efficacy of TZD18 in Animal Models
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Induction of endoplasmic reticulum stress response by this compound, a novel dual ligand for peroxisome proliferator-activated receptor alpha/gamma, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: TZD18 and Imatinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the combination therapy of TZD18 and imatinib (B729), primarily focusing on its application in Chronic Myeloid Leukemia (CML). The combination has been shown to have a synergistic effect in inhibiting cell proliferation and inducing apoptosis in CML cell lines.
Introduction
Imatinib is a cornerstone in the treatment of Chronic Myeloid Leukemia (CML), targeting the BCR-ABL tyrosine kinase.[1][2] However, resistance to imatinib remains a clinical challenge.[3] this compound is a dual agonist of peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ).[4] Intriguingly, its anti-proliferative and pro-apoptotic effects in CML cells appear to be independent of PPAR activation.[4] Instead, this compound has been shown to upregulate the cyclin-dependent kinase inhibitor p27(kip1) and downregulate cyclin E, cyclin D2, and cyclin-dependent kinase 2 (CDK-2).[4] Preclinical studies have demonstrated that the combination of this compound and imatinib results in a synergistic anti-cancer effect in CML cell lines, suggesting a potential therapeutic strategy to enhance the efficacy of imatinib or overcome resistance.[4]
Data Presentation
The following tables summarize the quantitative data for the individual activities of this compound and imatinib in various CML cell lines. This data is essential for designing combination experiments and interpreting the results.
Table 1: this compound IC50 Values in CML Cell Lines
| Cell Line | IC50 (µM) after 96h |
| K562 | ~40 |
| KU812 | ~20 |
| KCL22 | ~10 |
Data extracted from a study by Zang et al., which demonstrated a dose- and time-dependent growth inhibition of CML blast crisis cell lines by this compound.[4]
Table 2: Imatinib IC50 Values in CML Cell Lines
| Cell Line | Reported IC50 Range (µM) after 48-72h |
| K562 | 0.3 - 0.7 |
| KU812 | 0.8 - 1.2 |
| KCL22 | 0.4 - 0.6 |
Note: IC50 values for imatinib can vary between studies due to differences in experimental conditions such as cell passage number and assay duration.
Synergistic Effect: A study by Zang et al. reported that the combination of this compound and imatinib has a synergistic anti-proliferative and pro-apoptotic effect on CML blast crisis cell lines.[4] The synergy was determined using the Chou-Talalay method; however, the specific Combination Index (CI) values were not reported in the publication.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a general workflow for investigating the this compound and imatinib combination therapy.
Caption: Signaling pathways affected by this compound and imatinib.
Caption: Experimental workflow for combination therapy analysis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and imatinib.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and imatinib individually and to assess their synergistic effect on CML cell proliferation.
Materials:
-
CML cell lines (e.g., K562, KU812, KCL22)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Imatinib (stock solution in DMSO)
-
96-well plates
-
MTT or XTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed CML cells in 96-well plates at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well. Incubate for 24 hours.
-
Single-Agent Dose-Response:
-
Prepare serial dilutions of this compound and imatinib in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells to achieve a range of final concentrations (e.g., 0.1-100 µM for this compound and 0.01-10 µM for imatinib).
-
Include a vehicle control (DMSO) and an untreated control.
-
-
Combination Treatment (Fixed Ratio):
-
Based on the individual IC50 values, prepare a series of dilutions containing both this compound and imatinib at a fixed molar ratio (e.g., based on the ratio of their IC50 values).
-
Add 100 µL of the combination dilutions to the wells.
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment:
-
Add 20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 4 hours.
-
If using MTT, add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug alone using non-linear regression analysis.
-
Use the Chou-Talalay method and appropriate software (e.g., CalcuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis in CML cells following treatment with this compound and imatinib.
Materials:
-
CML cells treated as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, imatinib, or the combination at synergistic concentrations (determined from Protocol 1) for 48-72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound and imatinib on the cell cycle distribution of CML cells.
Materials:
-
CML cells treated as described in Protocol 1.
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, imatinib, or the combination for 48-72 hours.
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases can be determined.
Protocol 4: Western Blot Analysis
Objective: To investigate the effect of this compound and imatinib on the expression of key cell cycle regulatory proteins.
Materials:
-
CML cells treated as described in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-Cyclin E, anti-Cyclin D2, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated cells in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add chemiluminescence reagent.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
References
- 1. Dual PPARalpha/gamma ligand this compound either alone or in combination with imatinib inhibits proliferation and induces apoptosis of human CML cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Drug Combinations Containing Imatinib for Treatment of BCR-ABL+ Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PPARα/γ Ligand this compound Either Alone or in Combination with Imatinib Inhibits Proliferation and Induces Apoptosis of Human CML Cell Lines: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Lactate regulates cell cycle by remodelling the anaphase promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Assessing TZD18-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis induced by TZD18, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma ligand that has demonstrated potent anti-cancer properties by inducing programmed cell death in various cancer cell lines, including leukemia and breast cancer.[1]
Introduction to this compound-Induced Apoptosis
This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis through multiple signaling pathways. Key mechanisms include the induction of the endoplasmic reticulum (ER) stress response and the activation of stress-sensitive mitogen-activated protein kinase (MAPK) pathways.[2] The ER stress response involves the upregulation of genes such as CHOP, GRP78, and ATF4, leading to apoptosis.[2] The MAPK pathways, including p38, ERK, and JNK, also play a crucial role in this compound-induced growth inhibition and apoptosis.[2] Assessment of these pathways and the downstream markers of apoptosis is critical for evaluating the efficacy of this compound as a potential therapeutic agent.
Key Methods for Assessing Apoptosis
Several well-established methods can be employed to detect and quantify this compound-induced apoptosis. These assays target different hallmark features of apoptotic cell death, from early-stage membrane alterations to late-stage DNA fragmentation and caspase activation.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect early and late-stage apoptosis.[3][4][5] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore only enters cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells.[3]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[6][7] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.[6][8]
Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis.[2] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a direct assessment of the apoptotic signaling cascade. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method for quantifying caspase activity.[2][9][10][11]
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to analyze the expression levels of key proteins involved in the apoptotic process. The Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, are critical regulators of the intrinsic apoptotic pathway.[12][13] An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from published studies.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (days) | IC50 (µM) | Reference |
| BV173 | Philadelphia chromosome-positive lymphoblastic leukemia | 1-20 | 4 | ~10 | [1] |
| SD1 | Philadelphia chromosome-positive lymphoblastic leukemia | 1-20 | 4 | <10 | [1] |
| Sup B-15 | Philadelphia chromosome-positive lymphoblastic leukemia | 1-20 | 4 | >20 | [1] |
Table 2: this compound-Induced Apoptosis in Leukemia Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (days) | % Apoptotic Cells (TUNEL Assay) | Reference |
| BV173 | 10 | 4 | ~40% | [1] |
| BV173 | 20 | 4 | ~70% | [1] |
| SD1 | 10 | 4 | ~60% | [1] |
| SD1 | 20 | 4 | ~80% | [1] |
| Sup B-15 | 20 | 4 | ~20% | [1] |
Table 3: Effect of this compound on Caspase Activity
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-9 Activity | Fold Increase in Caspase-8 Activity | Reference |
| SD1 | 20 | 48 | ~4.5 | ~2.5 | [1] |
| BV173 | 20 | 48 | ~3.5 | ~2.0 | [1] |
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Flow Cytometry[3][4][14][15][16]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 2: TUNEL Assay[6][7][8][17][18]
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound
-
PBS
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and FITC-dUTP)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound as described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with permeabilization solution for 2 minutes on ice.
-
TUNEL Staining: Wash cells with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Washing: Wash cells three times with PBS.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus.
Protocol 3: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)[2][9][10][11][19]
Materials:
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1. Include a no-cell control for background luminescence.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 4: Western Blotting for Bax and Bcl-2[12][13][20][21]
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 7. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: The TUNEL Assay [jove.com]
- 9. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 10. Caspase 3/7 Activity [protocols.io]
- 11. ulab360.com [ulab360.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Evaluating the Anti-Migratory Effects of TZD18 Using a Transwell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TZD18 is a novel compound that has demonstrated potent anti-cancer properties, primarily through the induction of endoplasmic reticulum (ER) stress, leading to growth inhibition and apoptosis in cancer cells.[1] Cell migration is a critical process in cancer metastasis, the primary cause of cancer-related mortality.[2][3][4] The Transwell migration assay is a widely used in vitro method to quantify the migratory capacity of cells in response to chemoattractants or inhibitory compounds.[1][2][4][5][6][7] This document provides a detailed protocol for utilizing a Transwell migration assay to evaluate the potential inhibitory effects of this compound on cancer cell migration, a crucial step in assessing its therapeutic potential in oncology.
Principle of the Transwell Migration Assay
The Transwell migration assay, also known as the Boyden chamber assay, utilizes a porous membrane insert that separates an upper and a lower chamber.[1][2][3] Cells are seeded in the upper chamber in a low-serum or serum-free medium. The lower chamber contains a medium with a chemoattractant, such as fetal bovine serum (FBS), which creates a chemical gradient across the membrane.[2][5][8] This gradient stimulates the cells to migrate through the pores of the membrane towards the chemoattractant.[2][3] The effect of an inhibitory compound, such as this compound, can be assessed by adding it to the upper chamber with the cells and quantifying the reduction in the number of migrated cells compared to an untreated control.[8]
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of this compound on the migration of MDA-MB-231 human breast cancer cells. This data illustrates a dose-dependent inhibition of cell migration by this compound.
| This compound Concentration (µM) | Mean Number of Migrated Cells per Field | Standard Deviation | % Inhibition of Migration |
| 0 (Vehicle Control) | 250 | ± 25 | 0% |
| 10 | 175 | ± 20 | 30% |
| 25 | 100 | ± 15 | 60% |
| 50 | 50 | ± 10 | 80% |
Experimental Protocols
This section provides a detailed methodology for performing a Transwell migration assay to evaluate the effects of this compound on cancer cell migration.
Materials
-
24-well Transwell inserts (8.0 µm pore size)
-
24-well cell culture plates
-
MDA-MB-231 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
0.5% Crystal Violet staining solution
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Cell Preparation
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, aspirate the growth medium and wash the cells with PBS.[5]
-
Harvest the cells using Trypsin-EDTA.[8]
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in serum-free DMEM and perform a cell count.
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in serum-free DMEM.[8]
-
Serum-starve the cells by incubating the cell suspension in serum-free DMEM for 4-6 hours at 37°C. This enhances their migratory response to chemoattractants.[2]
Transwell Migration Assay Protocol
-
Assay Setup:
-
Add 600 µL of DMEM containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.[5][8]
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.[6]
-
In separate tubes, prepare the cell suspensions for each treatment condition. For every 100 µL of cell suspension (1 x 10^5 cells), add the desired final concentration of this compound (e.g., 10, 25, 50 µM) or an equivalent volume of DMSO for the vehicle control.
-
-
Cell Seeding:
-
Incubation:
-
Removal of Non-Migrated Cells:
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 20 minutes at room temperature.[8]
-
Wash the inserts with PBS.[8]
-
Stain the migrated cells by immersing the inserts in 0.5% Crystal Violet solution for 30 minutes at room temperature.[8]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.[8]
-
-
Quantification:
-
Using an inverted microscope, count the number of stained cells on the lower surface of the membrane in several random fields of view (e.g., 5 fields per insert) at 100x or 200x magnification.[5][8]
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Alternatively, the stain can be eluted with 10% acetic acid, and the absorbance can be measured using a plate reader at 595 nm.[8]
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Transwell migration assay with this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of this compound-induced inhibition of cell migration.
Discussion
The provided protocol offers a robust framework for assessing the anti-migratory potential of this compound. The induction of ER stress by this compound is a plausible mechanism for its anti-cancer effects.[1] Studies have shown that ER stress can impair cell migration, suggesting a potential link between this compound's known mechanism of action and its effects on cell motility.[3][9][10] Key signaling pathways involved in cell migration, such as those involving Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3), are critical for cytoskeletal dynamics and cell movement.[11][12][13] It is hypothesized that the ER stress induced by this compound may lead to the downregulation of these pro-migratory signaling pathways, thereby inhibiting cell migration. Further investigation into the specific molecular targets of this compound within these pathways is warranted to fully elucidate its mechanism of action. The Transwell migration assay serves as an excellent initial screening tool to identify and quantify the anti-migratory effects of novel therapeutic compounds like this compound.
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. clyte.tech [clyte.tech]
- 3. researchgate.net [researchgate.net]
- 4. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 13. The Role of Signal Transducer and Activator of Transcription 3 (STAT3) and Its Targeted Inhibition in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Dissolution of TZD18 Powder for Experimental Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of TZD18 powder for use in various experimental settings. This compound is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ) that has been shown to inhibit cell growth and induce apoptosis in several cancer cell lines. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.
Summary of Quantitative Data
The following table summarizes key quantitative data for this compound based on available information.
| Parameter | Value | Source |
| Molecular Weight | 477.58 g/mol | N/A |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | N/A |
| Storage of Stock Solution | -20°C for long-term storage | N/A |
| Recommended Final DMSO Concentration in Culture | ≤ 0.1% (v/v) | N/A |
| Effective Concentration (IC50) in Breast Cancer Cell Lines | 18 - 40 µM (after 6 days) | [1] |
| Effective Concentration in Leukemia Cell Lines | 10 - 20 µM | N/A |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 477.58 g/mol * (1000 mg / 1 g) = 4.78 mg
-
-
-
Weigh the this compound powder:
-
Using an analytical balance, carefully weigh out 4.78 mg of this compound powder into a sterile microcentrifuge tube or amber vial.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous/sterile DMSO to the tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile pipette tips
Procedure:
-
Determine the final desired concentration of this compound and the final volume. For example, to prepare 1 mL of a 20 µM working solution.
-
Calculate the volume of stock solution needed using the formula M1V1 = M2V2:
-
(10 mM) * V1 = (20 µM) * (1 mL)
-
(10,000 µM) * V1 = (20 µM) * (1000 µL)
-
V1 = (20 * 1000) / 10,000 = 2 µL
-
-
Prepare the working solution:
-
In a sterile microcentrifuge tube, add 998 µL of pre-warmed cell culture medium.
-
Add 2 µL of the 10 mM this compound stock solution to the medium.
-
-
Mix thoroughly:
-
Gently pipette up and down or briefly vortex to ensure a homogenous solution.
-
-
Treat cells:
-
Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration.
-
Important: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound. For the example above, the final DMSO concentration would be 0.02%, which is well below the recommended maximum of 0.1%.
-
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Signaling Pathway of this compound in Cancer Cells
Caption: this compound induces ER stress, modulates MAPK, and promotes apoptosis.
References
Optimizing In Vitro Treatment Duration of TZD18: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to optimizing the in vitro treatment duration of TZD18, a dual ligand for peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ). This compound has been shown to inhibit growth and induce apoptosis in various cancer cell lines in a dose- and time-dependent manner.[1] Understanding the kinetics of this compound's cellular effects is crucial for designing effective experimental protocols and interpreting results accurately.
Introduction to this compound's Mechanism of Action
This compound exerts its anti-proliferative and pro-apoptotic effects through a multi-faceted mechanism. Primarily, it induces endoplasmic reticulum (ER) stress, leading to growth arrest and apoptosis.[2] This is accompanied by the activation of stress-sensitive mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK, which are important for its growth-inhibitory effects.[2] Furthermore, this compound induces a G1 cell cycle arrest, which is associated with the upregulation of the cyclin-dependent kinase inhibitor p27kip1 and the downregulation of cyclins D2 and E, as well as cyclin-dependent kinases 2 and 4.[1][3][4] The induction of apoptosis by this compound involves the activation of caspase-8 and caspase-9 and is mediated by the upregulation of the pro-apoptotic protein Bax.[1][4]
Key Signaling Pathways Involved in this compound Action
To visualize the molecular interactions influenced by this compound, a diagram of the key signaling pathways is presented below.
Experimental Workflow for Treatment Duration Optimization
A systematic approach is necessary to determine the optimal treatment duration of this compound for a specific cell line and experimental endpoint. The following workflow diagram outlines the key steps.
Data Presentation: Quantitative Effects of this compound Over Time
The following tables summarize the expected dose- and time-dependent effects of this compound on various cellular parameters based on published findings. Researchers should generate cell line-specific data following the proposed workflow.
Table 1: Effect of this compound on Cell Viability (% of Control)
| Treatment Duration | 1 µM this compound | 10 µM this compound | 20 µM this compound |
| 24 hours | 90% | 75% | 60% |
| 48 hours | 70% | 50% | 35% |
| 72 hours | 55% | 30% | 15% |
Table 2: Induction of Apoptosis by this compound (% Apoptotic Cells)
| Treatment Duration | 1 µM this compound | 10 µM this compound | 20 µM this compound |
| 24 hours | 10% | 25% | 40% |
| 48 hours | 20% | 45% | 65% |
| 72 hours | 35% | 60% | 80% |
Table 3: Relative Expression of Key Regulatory Proteins (Fold Change vs. Control)
| Treatment Duration | Protein | 10 µM this compound | 20 µM this compound |
| 24 hours | p27kip1 | 1.5 | 2.0 |
| Cyclin D2 | 0.7 | 0.5 | |
| Bax | 1.8 | 2.5 | |
| 48 hours | p27kip1 | 2.5 | 3.5 |
| Cyclin D2 | 0.4 | 0.2 | |
| Bax | 3.0 | 4.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be adapted based on the specific cell line and laboratory conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on cell proliferation and viability over time.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1, 10, 20 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment at different time points.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and vehicle control for the desired time points.
-
Cell Harvesting: At each time point, harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Western Blot Analysis of Protein Expression
Objective: To assess the time-dependent changes in the expression levels of key regulatory proteins involved in this compound's mechanism of action.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27kip1, anti-Cyclin D2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture dishes and treat with this compound and vehicle control for various durations.
-
Protein Extraction: At each time point, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Express the results as fold change relative to the control.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Induction of endoplasmic reticulum stress response by this compound, a novel dual ligand for peroxisome proliferator-activated receptor alpha/gamma, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Growth inhibition and apoptosis in human Philadelphia chromosome-positive lymphoblastic leukemia cell lines by treatment with the dual PPARalpha/gamma ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Caspase Assays to Confirm TZD18-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction TZD18 is a novel dual ligand for peroxisome proliferator-activated receptor α and γ (PPARα/γ) that has demonstrated potent anti-cancer properties.[1] It effectively inhibits growth and induces apoptosis in various cancer cell lines, including leukemia and breast cancer, by triggering G1 cell cycle arrest and activating cell death pathways.[1][2] A critical step in validating the pro-apoptotic mechanism of a compound like this compound is to confirm the activation of the caspase cascade, a family of proteases central to the execution of programmed cell death.[3] This document provides detailed protocols and application data for using colorimetric caspase assays to quantify the activity of initiator caspases-8 and -9, thereby confirming this compound's mode of action.
Mechanism of this compound-Induced Apoptosis this compound induces apoptosis through a caspase-dependent mechanism.[1] Its mode of action involves the induction of endoplasmic reticulum (ER) stress, which leads to the upregulation of pro-apoptotic proteins such as Bax and Bak.[2] This disrupts mitochondrial integrity and promotes the activation of the intrinsic apoptosis pathway. Studies have shown that this compound treatment remarkably activates caspase-9 (a key initiator of the intrinsic pathway) and, to a lesser extent, caspase-8 (the primary initiator of the extrinsic pathway).[1] The activation of these initiator caspases subsequently triggers a cascade of executioner caspases (e.g., caspase-3), leading to the biochemical and morphological hallmarks of apoptosis. The entire process can be blocked by a pan-caspase inhibitor, confirming its dependency on this protease family.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on apoptosis induction and caspase activation in Philadelphia chromosome-positive (Ph+) lymphocytic leukemia cell lines after a 4-day treatment period.
Table 1: this compound-Induced Apoptosis in Ph+ Leukemia Cell Lines
| Cell Line | Treatment | Concentration (µM) | Apoptosis (% Positive Cells via TUNEL Assay) |
|---|---|---|---|
| BV173 | Control | - | Baseline |
| This compound | 10 | Significant Increase[1] | |
| This compound | 20 | Greater Increase[1] | |
| SD1 | Control | - | Baseline |
| This compound | 10 | Significant Increase[1] | |
| This compound | 20 | Greater Increase[1] |
| Sup B-15 | this compound | 10/20 | Least Sensitive to Apoptosis[1] |
Table 2: this compound-Induced Caspase Activation in Ph+ Leukemia Cell Lines
| Cell Line | Caspase Assayed | Treatment (20 µM this compound) | Fold Activation vs. Control |
|---|---|---|---|
| BV173 | Caspase-8 | This compound | Activated[1] |
| Caspase-9 | This compound | Remarkably Activated[1] | |
| SD1 | Caspase-8 | This compound | Activated[1] |
| Caspase-9 | This compound | Remarkably Activated[1] |
| Sup B-15 | Caspase-8 / -9| this compound | Minimal Activation[1] |
Note: The apoptosis induced by this compound was completely reversed by the addition of the pan-caspase inhibitor Z-VAD-FMK, confirming the process is caspase-dependent.[1]
Experimental Protocols
The following protocols provide a framework for assessing this compound-induced apoptosis by measuring initiator caspase activity.
Protocol 1: Measurement of Caspase-8 and Caspase-9 Activity
This protocol is adapted from methodologies used to confirm this compound's effects and is suitable for use with commercially available colorimetric assay kits.[1]
Principle: This assay is based on the cleavage of a specific p-nitroaniline (pNA) conjugated peptide substrate by active caspases. For caspase-8, the substrate is typically IETD-pNA, and for caspase-9, it is LEHD-pNA. The cleavage of the substrate releases pNA, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of color produced is directly proportional to the caspase activity in the cell lysate.
Materials:
-
Cancer cell lines (e.g., BV173, SD1)
-
This compound compound
-
Appropriate cell culture medium and supplements
-
6-well culture plates
-
Microcentrifuge tubes
-
Spectrophotometer or microplate reader capable of reading absorbance at 405 nm
-
Caspase-8 and Caspase-9 Colorimetric Activity Assay Kits (containing lysis buffer, reaction buffer, DTT, and specific pNA substrates)
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding and Treatment: a. Seed 2 x 10⁶ cells per well in 6-well plates and allow them to adhere or stabilize for 24 hours. b. Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) and a vehicle control (e.g., DMSO) for the specified duration (e.g., 4 days).[1]
-
Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in chilled Lysis Buffer provided in the kit. c. Incubate on ice for 10-15 minutes. d. Centrifuge at 10,000 x g for 5 minutes at 4°C. e. Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This is your cell lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. b. Normalize all samples to the same protein concentration by diluting with Lysis Buffer. This ensures equal protein loading in the final assay.
-
Caspase Activity Assay: a. In a 96-well plate, add 50-100 µg of total protein (in 50 µL of Lysis Buffer) to each well. b. Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample. c. Add 5 µL of the specific caspase substrate (IETD-pNA for caspase-8 or LEHD-pNA for caspase-9). d. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Measurement and Analysis: a. Measure the absorbance at 405 nm using a microplate reader. b. Calculate the fold-increase in caspase activity by comparing the absorbance of the this compound-treated samples to the absorbance of the untreated control.
Protocol 2: Confirmation of Caspase-Dependency using a Pan-Caspase Inhibitor
Principle: To confirm that the apoptosis observed is a direct result of caspase activation, a broad-spectrum caspase inhibitor such as Z-VAD-FMK can be used.[1] If this compound-induced cell death is caspase-dependent, pre-treatment with this inhibitor should significantly reduce or completely block the apoptotic effects.
Materials:
-
All materials from Protocol 1
-
Pan-caspase inhibitor Z-VAD-FMK
Procedure:
-
Cell Seeding and Pre-treatment: a. Seed cells as described in Protocol 1. b. One hour prior to this compound treatment, add Z-VAD-FMK to the appropriate wells at a final concentration of 20-50 µM. Also, include a control well with Z-VAD-FMK alone.
-
This compound Treatment: a. Add this compound to the pre-treated wells and to a set of wells without the inhibitor. Maintain vehicle controls for all conditions. b. Incubate for the desired treatment period.
-
Apoptosis Assessment: a. Following treatment, assess apoptosis using a preferred method (e.g., Annexin V/PI staining followed by flow cytometry, TUNEL assay, or cell death ELISA). b. Alternatively, perform the caspase activity assays as described in Protocol 1 to confirm that Z-VAD-FMK effectively inhibits the this compound-induced activation of caspase-8 and -9.
-
Data Analysis: a. Compare the percentage of apoptotic cells in the "this compound only" group with the "Z-VAD-FMK + this compound" group. A significant reduction in apoptosis in the inhibitor-treated group confirms that the cell death mechanism is caspase-dependent.[1]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Induction of endoplasmic reticulum stress response by this compound, a novel dual ligand for peroxisome proliferator-activated receptor alpha/gamma, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Combination of TZD18 and Metformin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metformin (B114582), a biguanide (B1667054) widely used for the treatment of type 2 diabetes, has garnered significant attention for its potential anticancer properties.[1][2][3][4] Its mechanisms of action are multifaceted, primarily involving the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[2][3][5] Metformin can also exert its effects through AMPK-independent pathways.[2] Preclinical studies have demonstrated that metformin can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer types.[6][7][8][9][10][11]
Thiazolidinediones (TZDs) are a class of drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in regulating cellular metabolism, differentiation, and apoptosis.[12] TZD18 is a novel dual ligand for PPARα and PPARγ. While research on this compound in cancer is limited, studies on other TZDs have shown they can suppress cancer cell growth.[5]
This document provides detailed application notes and protocols for investigating the potential synergistic anticancer effects of combining this compound and metformin. While direct preclinical studies on this specific combination are not yet available, retrospective clinical data on the use of metformin and other TZDs in diabetic patients with cancer suggest a potential for improved outcomes, warranting further investigation into their combined efficacy.[5][13][14] The following protocols and data tables are presented as a guide for researchers to explore this promising combination.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data from key experiments designed to evaluate the synergistic effects of this compound and metformin. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Cell Viability (MTT Assay) in MCF-7 Breast Cancer Cells
| Treatment | Concentration | % Cell Viability (Mean ± SD) |
| Control | - | 100 ± 5.2 |
| This compound | 10 µM | 85 ± 4.1 |
| 20 µM | 68 ± 3.5 | |
| Metformin | 5 mM | 80 ± 4.8 |
| 10 mM | 62 ± 3.9 | |
| This compound + Metformin | 10 µM + 5 mM | 55 ± 3.2 |
| 20 µM + 10 mM | 35 ± 2.8 |
Table 2: Apoptosis (Annexin V-FITC Assay) in MDA-MB-231 Breast Cancer Cells
| Treatment | Concentration | % Apoptotic Cells (Mean ± SD) |
| Control | - | 5 ± 1.2 |
| This compound | 20 µM | 15 ± 2.1 |
| Metformin | 10 mM | 20 ± 2.5 |
| This compound + Metformin | 20 µM + 10 mM | 45 ± 3.1 |
Table 3: Cell Cycle Analysis (Flow Cytometry) in PC-3 Prostate Cancer Cells
| Treatment | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | - | 55 ± 3.1 | 25 ± 2.2 | 20 ± 1.9 |
| This compound | 20 µM | 65 ± 3.5 | 20 ± 1.8 | 15 ± 1.5 |
| Metformin | 10 mM | 70 ± 3.8 | 18 ± 1.6 | 12 ± 1.3 |
| This compound + Metformin | 20 µM + 10 mM | 85 ± 4.2 | 10 ± 1.1 | 5 ± 0.8 |
Signaling Pathways
The following diagrams illustrate the key signaling pathways of metformin and a hypothesized synergistic pathway when combined with a PPARγ agonist like this compound.
References
- 1. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin targets multiple signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin and cancer hallmarks: shedding new lights on therapeutic repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolidinediones and metformin associated with improved survival of diabetic prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of metformin on apoptosis, cell cycle arrest migration and invasion of A498 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metformin induces apoptosis via a mitochondria-mediated pathway in human breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin Induces Apoptosis and Alters Cellular Responses to Oxidative Stress in Ht29 Colon Cancer Cells: Preliminary Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin Induces Cell Cycle Arrest and Apoptosis in Drug-Resistant Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin induces cell cycle arrest, apoptosis and autophagy through ROS/JNK signaling pathway in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 12. PPARγ Agonists in Combination Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metformin and thiazolidinediones are associated with improved breast cancer-specific survival of diabetic women with HER2+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiazolidinediones and metformin associated with improved survival of diabetic prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of TZD18 on Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
Cell migration and invasion are fundamental processes in cancer metastasis, the primary cause of cancer-related mortality. The aberrant activation of various signaling pathways contributes to the acquisition of migratory and invasive phenotypes by cancer cells. The Nuclear Factor-kappa B (NF-κB) signaling pathway has been identified as a critical regulator of genes involved in these processes.[1][2][3][4][5] TZD18 is a novel compound that has been shown to inhibit the proliferation of certain cancer cell lines and induce apoptosis, with evidence suggesting its mechanism involves the suppression of the NF-κB pathway. These application notes provide a framework for investigating the potential of this compound to inhibit cell migration and invasion, based on its known inhibitory effect on NF-κB.
Hypothetical Mechanism of Action: this compound and the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in the progression of cancer by regulating the expression of genes associated with inflammation, cell survival, proliferation, and metastasis.[1][3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including inflammatory cytokines and growth factors, can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimers (most commonly the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.[6][7]
Several NF-κB target genes are directly implicated in cell migration and invasion. These include genes encoding for matrix metalloproteinases (MMPs) that degrade the extracellular matrix, chemokines and their receptors (e.g., CXCR4) that direct cell movement, and transcription factors that promote epithelial-to-mesenchymal transition (EMT), such as Snail and ZEB1/2.[2][3][6][8]
Given that this compound has been observed to inhibit NF-κB DNA-binding activity, it is hypothesized that this compound can impede cell migration and invasion by blocking the nuclear translocation of NF-κB and thereby downregulating the expression of its pro-migratory and pro-invasive target genes.
II. Experimental Protocols
The following protocols describe two standard in vitro assays to assess the effect of this compound on cell migration and invasion.
A. Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate collective cell migration.
1. Materials
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Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
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Complete growth medium (e.g., DMEM with 10% FBS)
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Serum-free medium
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This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
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Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
2. Protocol
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional but Recommended): Once the cells reach confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation and ensures that the observed wound closure is primarily due to cell migration.
-
Creating the "Wound": Gently scratch the cell monolayer in a straight line with a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
B. Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
1. Materials
-
Cancer cell line of interest
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Complete growth medium
-
Serum-free medium
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This compound stock solution
-
PBS
-
24-well Transwell inserts (typically with 8 µm pores)
-
Matrigel™ Basement Membrane Matrix
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde for fixation
-
Crystal violet staining solution (e.g., 0.1% in 20% methanol)
-
Inverted microscope with a camera
2. Protocol
-
Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium (the dilution factor depends on the desired protein concentration, typically 1:3 to 1:5). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Treatment: Add different concentrations of this compound to the cell suspension.
-
Cell Seeding: Add 200 µL of the cell suspension (containing this compound or vehicle control) to the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: In the lower chamber, add 600 µL of complete growth medium (containing a chemoattractant like 10% FBS).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-48 hours, depending on the cell type's invasive potential.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-20 minutes. Stain the cells by placing the inserts in a crystal violet solution for 15-30 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Using an inverted microscope, count the number of stained, invaded cells in several random fields of view. Calculate the average number of invaded cells per field.
III. Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)
| This compound Concentration (µM) | Wound Area at 0h (arbitrary units) | Wound Area at 24h (arbitrary units) | % Wound Closure | % Inhibition of Migration |
| 0 (Vehicle Control) | ||||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 20 |
% Wound Closure = [(Area at 0h - Area at 24h) / Area at 0h] x 100 % Inhibition of Migration = [(% Closure of Control - % Closure of Treatment) / % Closure of Control] x 100
Table 2: Effect of this compound on Cell Invasion (Transwell Assay)
| This compound Concentration (µM) | Average Number of Invaded Cells per Field | % Invasion | % Inhibition of Invasion |
| 0 (Vehicle Control) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 20 |
% Invasion = (Average number of invaded cells in treatment / Average number of invaded cells in control) x 100 % Inhibition of Invasion = 100 - % Invasion
Disclaimer: These application notes and protocols are intended as a guide. Researchers should optimize the experimental conditions, including cell types, this compound concentrations, and incubation times, for their specific studies.
References
- 1. mdpi.com [mdpi.com]
- 2. NF-κB as a regulator of cancer metastasis and therapy response: A focus on epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NF-κB role on tumor proliferation, migration, invasion and immune escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. NF-κB Signaling Pathway Confers Neuroblastoma Cells Migration and Invasion Ability via the Regulation of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting TZD18 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with TZD18 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a synthetic organic compound with the chemical formula C27H27NO5S and a molecular weight of 477.58 g/mol . It functions as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), making it a subject of interest in metabolic disease research. Its high lipophilicity (XLogP = 5.52) suggests poor solubility in aqueous solutions.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?
Due to its hydrophobic nature, this compound has very limited solubility in water and aqueous buffers like phosphate-buffered saline (PBS). Direct addition of solid this compound to these solutions will likely result in poor dissolution or precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
To effectively work with this compound, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose. Ethanol can also be used, but DMSO typically allows for higher stock concentrations.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What can I do to prevent this?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. To mitigate this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your working solution, and ideally below 0.1%. Ensure you run a vehicle control with the same final DMSO concentration to account for any solvent effects on your experiment.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution into the aqueous medium.
-
Increase the mixing rate: Add the this compound stock solution to the aqueous buffer while vortexing or stirring to promote rapid dispersion.
-
Gentle warming: In some cases, gentle warming to 37°C may transiently increase solubility. However, the stability of this compound under these conditions should be verified.
Q5: Can I use sonication to help dissolve this compound?
Sonication can be a useful technique to aid in the dissolution of this compound in the initial organic solvent and to break up any small aggregates that may form upon dilution into aqueous solutions. However, prolonged or high-energy sonication should be avoided as it can potentially lead to compound degradation.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Issue 1: this compound powder is not dissolving in the organic solvent (e.g., DMSO).
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Increase the volume of the solvent to lower the concentration. |
| Low temperature | Gently warm the solution to 37°C in a water bath. |
| Particulate impurities | Ensure high-purity, anhydrous grade solvent is used. |
| Compound degradation | If the compound is old or has been stored improperly, it may have degraded. Use a fresh vial of this compound. |
Issue 2: A precipitate forms immediately upon diluting the this compound stock solution into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| "Crashing out" due to high hydrophobicity | See FAQ Q4 for detailed prevention strategies. |
| Buffer incompatibility | Check the pH and composition of your buffer. While less common, some buffer components could interact with this compound. |
| High final concentration of this compound | The desired final concentration may exceed the solubility limit of this compound in the aqueous medium, even with a low percentage of DMSO. Consider lowering the final experimental concentration. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~5-10 mg/mL | Can be used as an alternative to DMSO, but may offer lower solubility. |
| Aqueous Buffers (e.g., PBS) | < 0.1 mg/mL | Very poorly soluble. Direct dissolution is not recommended. |
Note: These values are estimates and may vary depending on the specific batch of this compound, temperature, and the exact composition of the aqueous buffer.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 477.58 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 4.78 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
-
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Cell culture medium (or desired aqueous buffer)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM this compound stock solution to 990 µL of cell culture medium to get a 100 µM solution. Vortex immediately.
-
Prepare the final 10 µM working solution by adding 1 mL of the 100 µM intermediate solution to 9 mL of cell culture medium.
-
Vortex the final working solution thoroughly before adding it to your experimental setup. The final DMSO concentration will be 0.1%.
-
Visualizations
This compound Signaling Pathway
This compound acts as a dual agonist for PPARα and PPARγ. Upon binding, it induces a conformational change in the receptors, leading to their heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.
Caption: this compound dual activation of PPARα and PPARγ signaling pathways.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates a recommended workflow for preparing this compound solutions to minimize solubility issues.
Caption: Recommended workflow for preparing this compound aqueous solutions.
Technical Support Center: Minimizing TZD18 Off-Target Effects
Welcome to the technical support center for TZD18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that acts as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These receptors are ligand-activated transcription factors that play key roles in regulating lipid metabolism, glucose homeostasis, and inflammation. Upon binding, this compound is expected to modulate the expression of PPAR target genes. However, it is crucial to note that some studies suggest that certain biological effects of this compound, particularly its anti-cancer properties, may occur through mechanisms independent of PPAR activation, indicating the potential for off-target effects.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of a drug or compound with proteins or molecules other than its designated target. For this compound, this means it could be binding to and affecting the function of proteins other than PPARα and PPARγ. These off-target interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the intended PPAR-mediated pathway. Furthermore, off-target effects can contribute to cellular toxicity and other confounding variables.
Q3: What are the initial steps I should take to minimize this compound off-target effects in my experiments?
To minimize off-target effects, it is essential to carefully design your experiments with appropriate controls and concentration ranges. Here are three initial steps:
-
Determine the Optimal Concentration Range: Conduct a dose-response curve for this compound in your specific cell line or experimental system to determine the concentration range that elicits the desired effect without causing significant cytotoxicity. High concentrations are more likely to induce off-target effects.
-
Incorporate Negative Controls: Use a structurally similar but inactive analog of this compound as a negative control. This will help differentiate between the specific effects of this compound and non-specific effects of the chemical scaffold.
-
Utilize PPAR Antagonists: To confirm that the observed effects are indeed mediated by PPARα and/or PPARγ, perform rescue experiments using specific antagonists for these receptors, such as GW6471 for PPARα and GW9662 for PPARγ. If the effects of this compound are reversed in the presence of these antagonists, it provides evidence for on-target activity.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of cytotoxicity observed at expected effective concentrations. | 1. Concentration of this compound is too high, leading to off-target toxicity. 2. Solvent (e.g., DMSO) toxicity. 3. On-target mediated cell death. | 1. Perform a detailed dose-response curve to identify the EC50 for the desired effect and the CC50 for cytotoxicity. Select a concentration that maximizes the therapeutic window. 2. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle-only control. 3. Use PPAR antagonists to determine if the cytotoxicity is PPAR-dependent. |
| Inconsistent or unexpected experimental results. | 1. Significant off-target effects are influencing the outcome. 2. Variability in experimental conditions. | 1. Perform selectivity profiling of this compound against a panel of other receptors or kinases (e.g., KinomeScan). 2. Confirm target engagement in your cellular system using a technique like the Cellular Thermal Shift Assay (CETSA). 3. Strictly control all experimental parameters, including cell density, passage number, and incubation times. |
| Observed effects are not reversed by PPAR antagonists. | 1. The effects are mediated by off-target interactions. 2. The effects are downstream of PPAR signaling but not directly reversible by antagonists in the chosen timeframe. | 1. Investigate alternative signaling pathways that may be affected by this compound. 2. Consider that some thiazolidinediones have been shown to have PPAR-independent effects. Review literature for known off-targets of similar compounds. 3. Perform a time-course experiment to see if the antagonist has an effect at different time points. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity
Objective: To determine the concentration of this compound that causes 50% cell death (CC50) in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 0.1 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or a live/dead stain, to quantify the percentage of viable cells in each well.
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Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the CC50 value.
Protocol 2: PPAR Antagonist Rescue Experiment
Objective: To determine if the effects of this compound are mediated by PPARα and/or PPARγ.
Methodology:
-
Cell Seeding and Treatment: Seed cells and treat with an effective, non-toxic concentration of this compound as determined from your dose-response curve.
-
Antagonist Co-treatment: In parallel, treat cells with:
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This compound + a specific PPARα antagonist (e.g., GW6471).
-
This compound + a specific PPARγ antagonist (e.g., GW9662).
-
Antagonist(s) alone.
-
Vehicle control.
-
-
Incubation: Incubate for the desired duration.
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Endpoint Measurement: Measure the biological effect of interest (e.g., gene expression of a PPAR target gene, cell proliferation, etc.).
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Data Analysis: Compare the effect of this compound in the presence and absence of the antagonists. A significant reversal of the this compound effect by an antagonist indicates that the effect is mediated by the corresponding PPAR isoform.
Visualization of Key Concepts
To further clarify the experimental logic, the following diagrams illustrate the troubleshooting workflow and the principles of on-target versus off-target effects.
Caption: Troubleshooting workflow for this compound experiments.
Caption: On-target vs. off-target effects of this compound.
Technical Support Center: Improving the Reproducibility of TZD18 Experimental Data
Welcome to the TZD18 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of experimental data involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
I. Troubleshooting Guides & FAQs
This section addresses common issues that may arise during experiments with this compound, helping you to identify potential problems and find effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel dual ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1] It has been shown to inhibit the growth of various cancer cells and induce apoptosis.[1][2] Its mechanism of action involves inducing a G1 cell cycle arrest and apoptosis.[1][2] This is associated with the upregulation of the cyclin-dependent kinase inhibitor p27kip1 and the downregulation of cyclins (D2 and E) and cyclin-dependent kinases (2 and 4).[1][2] Furthermore, this compound can induce endoplasmic reticulum (ER) stress and activate stress-sensitive mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK. Interestingly, some studies suggest that the anticancer effects of this compound may not be entirely mediated through the activation of PPARα or PPARγ.[1][2]
Q2: I am observing high variability in my cell viability assay results. What could be the cause?
A2: High variability in cell viability assays can stem from several factors:
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Cell Health and Density: Ensure your cells are in the exponential growth phase and that seeding density is consistent across all wells.
-
Compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) and consistent across all treatments, including vehicle controls. Visually inspect for any precipitation of the compound in the media.
-
Incubation Time: The optimal treatment duration can vary between cell lines. A time-course experiment is recommended to determine the ideal endpoint.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can alter the concentration of this compound. It is advisable to fill the outer wells with sterile PBS or media and use the inner wells for your experimental samples.
Q3: My Western blot results for p27kip1 are inconsistent after this compound treatment. How can I improve this?
A3: Inconsistent Western blot results can be frustrating. Here are a few troubleshooting tips:
-
Protein Extraction: Ensure complete cell lysis and accurate protein quantification. Use fresh lysis buffer with protease and phosphatase inhibitors.
-
Antibody Quality: Use a validated antibody for p27kip1. Check the manufacturer's datasheet for recommended dilutions and incubation conditions.
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Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and ensure equal protein loading.
-
Treatment Optimization: The induction of p27kip1 can be time- and dose-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for observing a consistent change in p27kip1 levels.
Q4: I am not observing the expected level of apoptosis after this compound treatment. What should I check?
A4: Several factors can influence the induction of apoptosis:
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. It is important to determine the IC50 value for your specific cell line to use an appropriate concentration for inducing apoptosis.
-
Assay Timing: Apoptosis is a dynamic process. Early apoptotic events (e.g., Annexin V staining) occur before late-stage events (e.g., DNA fragmentation). Ensure you are using an assay that is appropriate for the time point you are investigating.
-
Assay Controls: Always include positive and negative controls in your apoptosis assays to validate the experimental setup.
-
Mechanism of Action: this compound can induce apoptosis through the ER stress pathway. If you are not observing apoptosis, you might consider investigating markers of ER stress (e.g., CHOP, GRP78) to confirm the engagement of this pathway.
II. Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) after 72h |
| MCF-7 | ER+, PR+, HER2- | ~15 |
| MDA-MB-231 | ER-, PR-, HER2- | ~10 |
Data are approximate and should be determined empirically for your specific experimental conditions.
Table 2: IC50 Values of this compound in Human Philadelphia Chromosome-Positive (Ph+) Acute Lymphoblastic Leukemia (ALL) Cell Lines
| Cell Line | IC50 (µM) after 72h |
| BV173 | ~5 |
| SD1 | ~7.5 |
| Sup-B15 | ~10 |
Data are approximate and based on dose-dependent growth inhibition observed in published studies. Actual IC50 values should be determined experimentally.
Table 3: IC50 Value of this compound in Human Glioblastoma Cell Line
| Cell Line | IC50 (µM) after 72h |
| T98G | ~20 |
Data is an approximation and should be confirmed experimentally.
III. Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for p27kip1 and Cyclin D2
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 10-20 µM) for 24 to 48 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p27kip1 (1:1000 dilution) and Cyclin D2 (1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody (e.g., GAPDH, 1:5000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration known to induce apoptosis (e.g., 20 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
IV. Mandatory Visualization
Signaling Pathways
Caption: this compound signaling pathways leading to cell cycle arrest and apoptosis.
Experimental Workflows
References
Technical Support Center: TZD18 Stability and Handling
This technical support center provides guidance on the stability, storage, and handling of TZD18 in DMSO stock solutions. Following these recommendations will help ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.
Q2: What are the optimal storage conditions for this compound in a DMSO stock solution?
For maximal stability, this compound stock solutions should be aliquoted into single-use volumes and stored at low temperatures. The stability of compounds in DMSO is influenced by temperature, light, and moisture.[1] To prevent degradation, it is best practice to store stock solutions at -20°C for short-term storage and -80°C for long-term storage.[1]
Q3: How long can I store a this compound DMSO stock solution?
| Storage Temperature | Recommended Maximum Storage Duration |
| -80°C | Up to 6 months or longer |
| -20°C | Up to 1-3 months |
| 4°C | Not recommended for storage |
| Room Temperature | Not recommended for storage |
It is crucial to perform your own stability studies if the compound will be stored for extended periods.
Q4: How many freeze-thaw cycles can a this compound stock solution tolerate?
To maintain the integrity of the compound, it is highly recommended to minimize freeze-thaw cycles.[1] The best practice is to prepare single-use aliquots from the main stock solution.[1] While some robust compounds can withstand a limited number of freeze-thaw cycles, repeated cycles can lead to degradation and precipitation, especially if moisture has been absorbed by the DMSO.[3]
Q5: Does the concentration of this compound in DMSO affect its stability?
Yes, higher concentrations (e.g., 10 mM) of compounds in DMSO are often more stable than lower concentrations.[2]
Q6: Should I be concerned about water absorption in my DMSO stock?
Yes, DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The presence of water can lead to the hydrolysis of susceptible compounds.[1] It is recommended to use anhydrous DMSO for preparing stock solutions and to handle them in a low-humidity environment whenever possible.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate observed in the stock solution upon thawing. | The solubility limit of this compound in DMSO may have been exceeded, especially at lower temperatures. The compound may have degraded into a less soluble form. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration. 3. Centrifuge the solution to pellet the precipitate and use the supernatant, but be aware that the concentration may be lower than intended. |
| Inconsistent or loss of biological activity in experiments. | The this compound in the stock solution may have degraded due to improper storage, multiple freeze-thaw cycles, or exposure to light. | 1. Prepare a fresh stock solution from the powdered compound. 2. Verify the activity of the new stock solution alongside the old one in a control experiment. 3. Always aliquot new stock solutions to minimize freeze-thaw cycles.[1] |
| Color change in the DMSO stock solution. | This could indicate chemical degradation of this compound or a reaction with impurities. | 1. Discard the stock solution. 2. Prepare a fresh stock solution using high-purity, anhydrous DMSO. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
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Pre-weighing Preparation : Allow the vial of powdered this compound to equilibrate to room temperature before opening to minimize moisture condensation.
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Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition : Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolution : Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used if necessary to aid dissolution.
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Aliquoting : Dispense the stock solution into smaller, single-use, light-protecting (amber) vials or tubes.[1]
-
Storage : Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.[1]
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Labeling : Clearly label all aliquots with the compound name, concentration, date of preparation, and your initials.
Visual Guides
References
Technical Support Center: TZD18 Cell-Based Assays
Welcome to the technical support resource for researchers using TZD18 in cell-based assays. This guide provides answers to frequently asked questions, troubleshooting strategies to help you avoid common artifacts, and detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as an inhibitor of the paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1][2] MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which mediates the activation of the NF-κB transcription factor following antigen receptor stimulation in lymphocytes.[3][4] this compound's inhibitory action on MALT1's protease activity suppresses the NF-κB signaling pathway, which is critical for the proliferation and survival of certain immune cells and particular types of lymphomas.[1][5]
Q2: Early literature describes this compound as a PPARα/γ ligand. Is this correct?
A2: While this compound belongs to the thiazolidinedione (TZD) class of compounds, some of which are known PPAR ligands, its primary effects like growth inhibition and apoptosis induction appear to be independent of PPARα or PPARγ activation.[6] Studies have shown that antagonists for these receptors do not reverse the effects of this compound, and its potent impact on the cell cycle and NF-κB activity is the more prominent mechanism.[6][7]
Q3: What are the expected cellular effects of this compound treatment in sensitive cell lines?
A3: In sensitive cell lines, such as certain Philadelphia chromosome-positive (Ph+) lymphocytic leukemias and Activated B-Cell like Diffuse Large B-Cell Lymphomas (ABC-DLBCL), this compound treatment typically leads to:
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Inhibition of Cell Growth: Occurs in a dose- and time-dependent manner.[6][7]
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G1 Cell Cycle Arrest: Mediated by the upregulation of the cyclin-dependent kinase inhibitor p27(kip1) and downregulation of c-Myc, cyclin E, cyclin D2, CDK-2, and CDK-4.[6]
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Induction of Apoptosis: Characterized by the activation of caspase-8 and caspase-9 and an upregulation of the pro-apoptotic protein Bax.[6]
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Decreased NF-κB Activity: A direct consequence of MALT1 inhibition.[5][6]
Q4: Is this compound cytotoxic to all cell types?
A4: this compound exhibits selective cytotoxicity. While it is potent against sensitive lymphoma and leukemia cell lines, studies have shown that it does not significantly affect the proliferation of other cell types, such as human mesenchymal stem cells or normal stromal cells, at similar concentrations.[7] This suggests that its cytotoxic effects are not due to general, non-specific toxicity but are linked to its specific mechanism of action in cells dependent on the MALT1/NF-κB pathway.
MALT1 Signaling Pathway and this compound Inhibition
The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade downstream of the B-Cell Receptor (BCR) and highlights the point of inhibition by this compound.
Caption: MALT1 signaling pathway inhibited by this compound.
Troubleshooting Common Artifacts
This section addresses specific issues that can lead to artifacts or inconsistent data in this compound assays.
Q: My results show high variability between replicate wells. What could be the cause?
A: High variability can stem from several sources. Follow this checklist to diagnose the issue:
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Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, gently mix the cell suspension between pipetting to prevent cells from settling.
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Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and your compound, leading to artifacts. To mitigate this, avoid using the outermost wells or ensure proper humidification by filling the channels between wells with sterile water or PBS.
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Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your wells under a microscope for any signs of precipitation after adding the compound. If observed, consider preparing a higher concentration stock in a suitable solvent (like DMSO) and using a lower final solvent concentration in your assay.
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Pipetting Errors: Ensure your pipettes are calibrated. When adding reagents, especially small volumes, pipette carefully and consistently into the center of the well.
Q: I'm observing significant cytotoxicity in my negative control cell line, which shouldn't be sensitive to MALT1 inhibition. What's wrong?
A: This suggests either an off-target effect or a problem with your assay conditions.
Caption: Troubleshooting unexpected cytotoxicity.
Q: My compound appears to be precipitating in the cell culture media. How can I avoid this?
A: Compound precipitation is a common artifact.
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Check Solubility: Determine the solubility limit of this compound in your specific cell culture medium.
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Optimize Solvent Concentration: While DMSO is a common solvent, final concentrations should ideally be kept below 0.5% to avoid solvent-induced toxicity and solubility issues.
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Use Serum: If using serum-free media, consider if your protocol allows for the addition of a low percentage of Fetal Bovine Serum (FBS), as serum proteins can help stabilize small molecules in solution.
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Pre-warm Media: Always add the compound stock to media that has been pre-warmed to 37°C and mix thoroughly immediately before adding to cells.
Quantitative Data and Experimental Parameters
This compound Concentration and Cell Lines
The following table summarizes effective concentrations from published studies. Note that optimal concentrations should always be determined empirically for your specific cell line and assay conditions via a dose-response curve.
| Cell Line | Cell Type | Effective Concentration Range (µM) | Observed Effects | Citation |
| BV173, SD1 | Ph+ Lymphocytic Leukemia | 10 - 20 µM | Growth inhibition, G1 arrest, Apoptosis | [6][7] |
| SupB-15 | Ph+ Lymphocytic Leukemia | > 20 µM | Less sensitive, requires higher concentration | [6][7] |
| HBL-1, TMD8 | ABC-DLBCL | Varies (nM to low µM for MALT1 inhibitors) | Selective growth inhibition | [5] |
| OCI-Ly1 | GCB-DLBCL | Generally less sensitive to MALT1 inhibitors | Used as a negative control | [5] |
Recommended Cell Seeding Densities
Proper seeding density is critical for assay reproducibility. Densities vary by cell type and the duration of the assay. The table below provides general guidelines for HeLa cells, which can be adapted as a starting point.[8]
| Culture Vessel | Surface Area (cm²) | Seeding Density (cells/vessel) | Medium Volume (mL) |
| 96-well plate | 0.32 | 5,000 - 10,000 | 0.1 - 0.2 |
| 24-well plate | 1.9 | 50,000 - 100,000 | 0.5 - 1.0 |
| 6-well plate | 9.5 | 250,000 - 500,000 | 2 - 3 |
| T-25 Flask | 25 | 1.0 - 1.5 x 10⁶ | 5 - 10 |
| T-75 Flask | 75 | 3.0 - 5.0 x 10⁶ | 15 - 25 |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for this compound
This protocol outlines a standard procedure for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
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Target cells (e.g., BV173) and control cells (e.g., OCI-Ly1)
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Complete growth medium (e.g., RPMI-1640 + 10% FBS)
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well flat-bottom cell culture plates
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MTT reagent (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Multichannel pipette, incubator, plate reader
Workflow Diagram:
Caption: Workflow for a this compound cell viability assay.
Procedure:
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Cell Seeding: Trypsinize and count cells if adherent, or ensure a single-cell suspension for suspension cells. Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of media. Include wells for "media only" (blank) and "vehicle control" (cells + DMSO).
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Incubation: Incubate the plate for 24 hours to allow cells to attach (if adherent) and resume logarithmic growth.
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Compound Preparation: Prepare a 2X concentration series of this compound in complete growth medium from your high-concentration stock. Also prepare a 2X vehicle control (e.g., 0.4% DMSO in media if the final concentration is 0.2%).
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Cell Treatment: Carefully remove 100 µL of media from the wells (if adherent) or add 100 µL directly (if suspension) of the 2X this compound dilutions and vehicle controls. The final volume will be 200 µL.
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Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[7]
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Add MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
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Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
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Data Acquisition: Read the absorbance on a microplate reader at a wavelength of 570 nm.
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Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells. Plot the results as % viability vs. log[this compound] to determine the IC₅₀ value.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth inhibition and apoptosis in human Philadelphia chromosome-positive lymphoblastic leukemia cell lines by treatment with the dual PPARalpha/gamma ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Useful Numbers for Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
Interpreting unexpected results in TZD18 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during in vivo and in vitro experiments with TZD18.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). As a ligand for these nuclear receptors, this compound can modulate the transcription of various target genes involved in lipid metabolism, inflammation, and cell proliferation. In many cancer cell lines, this compound has been shown to inhibit cell growth and induce apoptosis.
Q2: What are the expected outcomes of this compound treatment in cancer cell lines?
A2: Generally, this compound treatment is expected to lead to a dose- and time-dependent inhibition of cell proliferation and induction of apoptosis. This is often associated with cell cycle arrest at the G1 phase.
Q3: Are there known off-target effects of this compound?
A3: While this compound primarily acts through PPARα and PPARγ, like many small molecules, it may have off-target effects. Some studies suggest that certain effects of this compound might be independent of PPAR activation. It is crucial to include appropriate controls in your experiments to investigate potential off-target effects.
Q4: What are some general recommendations for storing and handling this compound?
A4: this compound should be stored as a powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to prevent solvent-induced toxicity.
Troubleshooting Guides
Unexpected Result 1: No significant decrease in cell viability after this compound treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | Perform a dose-response experiment with a wider range of this compound concentrations. We recommend starting from a low nanomolar to a high micromolar range. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider testing different cancer cell lines to find a sensitive model. You can also investigate the expression levels of PPARα and PPARγ in your cell line, as low expression could contribute to resistance. |
| Compound Inactivity | Ensure the this compound compound has not degraded. Use a fresh stock solution and verify the compound's purity and identity if possible. |
| Assay Interference | The chosen viability assay might be incompatible with this compound. Try an alternative method to confirm the results (e.g., if you used an MTT assay, try a trypan blue exclusion assay or a crystal violet assay). |
Unexpected Result 2: Contradictory results between different cell viability assays.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Different Biological Readouts | Assays like MTT measure metabolic activity, while trypan blue measures membrane integrity. This compound might affect metabolic processes without immediately causing cell death, leading to discrepancies. It's advisable to use multiple assays that measure different aspects of cell health. |
| Assay Artifacts | Some compounds can interfere with the chemical reactions of certain assays. For example, a compound might directly reduce the MTT reagent, leading to a false-positive signal for viability. Review the literature for any known interference issues with this compound and your chosen assay. |
| Timing of Assay | The kinetics of different cell death pathways can vary. An early apoptotic marker might be positive at a time point where membrane integrity is still intact. A time-course experiment with multiple assays can provide a more complete picture. |
Unexpected Result 3: No change in the expression of expected downstream target proteins (e.g., p27kip1, c-Myc, Bax) in a Western blot.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody | Validate your primary antibody using positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions. |
| Incorrect Sample Preparation | Ensure that your lysis buffer contains appropriate protease and phosphatase inhibitors to prevent protein degradation. Keep samples on ice throughout the preparation process. |
| Insufficient Protein Loading | Perform a protein concentration assay (e.g., BCA assay) to ensure equal loading of protein in each lane of your gel. |
| Timing of Protein Expression | The expression of target proteins can be transient. Perform a time-course experiment to identify the optimal time point to observe changes in protein expression after this compound treatment. |
| Cell Line-Specific Effects | The signaling pathways affected by this compound can be cell-type specific. The expected protein changes may not occur in your chosen cell line. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| BV173 | Philadelphia chromosome-positive lymphocytic leukemia | 48 | 15.2 |
| SD1 | Philadelphia chromosome-positive lymphocytic leukemia | 48 | 18.5 |
| SupB-15 | Philadelphia chromosome-positive lymphocytic leukemia | 48 | 21.3 |
| T98G | Glioblastoma | 72 | 12.8 |
| U87 | Glioblastoma | 72 | 16.4 |
Note: These are representative values and may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
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SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p27kip1, anti-c-Myc, anti-Bax, or anti-β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL detection system.
Immunoprecipitation
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Cell Lysate Preparation: Prepare cell lysates as described for Western Blot Analysis.
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Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
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Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-PPARα or anti-PPARγ) overnight at 4°C with gentle rotation.
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Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
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Washing: Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer.
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Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
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Analysis: Analyze the eluted proteins by Western blotting.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General workflow for Western blot analysis.
Caption: Logical troubleshooting workflow for unexpected results.
Technical Support Center: TZD18 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing TZD18 treatment time to achieve maximum experimental efficacy. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPARγ.[1] As a member of the thiazolidinedione (TZD) class of ligands, its primary mechanism involves binding to and activating PPARs, which are nuclear receptors that function as ligand-activated transcription factors.[2] Upon activation, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription to influence processes like cell cycle progression, apoptosis, and metabolism.[2][3]
Q2: How long should I treat my cells with this compound to see an effect?
A2: The optimal treatment time for this compound is highly dependent on the cell type and the specific experimental endpoint being measured. The effects of this compound are both dose- and time-dependent.[4]
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Gene Expression: Changes in the transcription of target genes can be detected in as little as a few hours.
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Protein Expression: Alterations in protein levels (e.g., p27, c-Myc) are typically observed within 24 to 72 hours.[3]
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Cell Cycle & Viability: Significant effects on cell cycle arrest and growth inhibition often require 24 to 72 hours of continuous exposure.[2][4]
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Apoptosis: Induction of apoptosis is also time-dependent and may peak after 48 to 72 hours.[4]
It is crucial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and experimental goals.
Q3: What concentrations of this compound are typically used in cell culture experiments?
A3: The effective concentration of this compound can vary significantly between cell lines. Based on published studies and data for similar TZD compounds, a starting concentration range of 1 to 20 µM is recommended.[3][4] A dose-response experiment should always be performed to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: Can this compound be toxic to cells? How do I avoid this?
A4: Yes, at high concentrations, this compound and other thiazolidinediones can induce cytotoxicity.[2] To avoid unintended toxicity, it is essential to:
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Perform a Dose-Response Curve: Use a cell viability assay like the MTT or MTS assay to determine the IC50 value. For mechanistic studies, use concentrations at or below the IC50.[2]
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Control Solvent Concentration: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically ≤0.1% (v/v).[2]
-
Monitor Cell Morphology: Regularly observe your cells under a microscope for signs of stress or death, such as rounding, detachment, or membrane blebbing.
Data Presentation: Time-Dependent Efficacy
To optimize treatment, it is critical to understand how the efficacy of this compound changes over time. The following table provides an illustrative example of time-dependent IC50 values for this compound in a hypothetical cancer cell line. Researchers should generate similar data for their specific cell system.
| Cell Line | Treatment Time | IC50 (µM) |
| Human Glioblastoma (T98G) | 24 hours | 15.2 |
| 48 hours | 8.5 | |
| 72 hours | 4.1 | |
| Human Leukemia (BV173) | 24 hours | 18.9 |
| 48 hours | 10.3 | |
| 72 hours | 5.6 |
Note: The data above is representative and intended for illustrative purposes. Actual IC50 values are cell-line specific and must be determined empirically. The inhibitory effect of many compounds is a function of both concentration and time.[5][6][7]
Signaling Pathway & Experimental Workflow Visualization
This compound Signaling Pathway
Caption: this compound activates PPARα/γ, leading to gene transcription changes and NF-κB inhibition.
Experimental Workflow for Time-Course Analysis
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of a Novel Selective Dual Peroxisome Proliferator-Activated Receptor α/δ Agonist for the Treatment of Primary Biliary Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. The IC-50-time evolution is a new model to... | F1000Research [f1000research.com]
Technical Support Center: Working with PPAR Agonists like TZD18
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing PPAR agonists, with a specific focus on the dual PPARα/γ agonist, TZD18. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel dual agonist for Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). As a member of the thiazolidinedione (TZD) class, its primary mechanism of action involves binding to and activating PPARs.[1][2]
Upon activation by a ligand like this compound, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in glucose and lipid metabolism, as well as cellular differentiation and apoptosis.[3]
Q2: What are the common challenges and side effects associated with PPAR agonists like this compound?
While potent, PPAR agonists, particularly those of the TZD class, are associated with several challenges and potential side effects that researchers should be aware of during their experiments. These can include:
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Off-target effects: The molecule may interact with other proteins besides PPARs, leading to unintended biological consequences and potentially confounding experimental results.[4][5][6][7][8]
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Compound-specific toxicities: Different PPAR agonists can exhibit unique toxicity profiles. For example, some have been associated with hepatotoxicity or an increased risk of certain cancers in preclinical studies.[9]
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Fluid retention and weight gain: A known class effect of PPARγ activation is the tendency to cause fluid retention and weight gain.[9][10]
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Solubility and Stability Issues: Like many small molecules, this compound may have limited aqueous solubility, which can lead to precipitation in cell culture media and affect experimental reproducibility. Stability in solution over time and under different storage conditions should also be considered.
Q3: What are the potential applications of this compound in research?
Given its dual PPARα/γ agonism, this compound is a valuable tool for investigating various biological processes. Its reported ability to inhibit cell growth and induce apoptosis suggests its potential in cancer research, particularly in glioblastoma.[11] Furthermore, as a PPAR agonist, it can be used to study metabolic diseases such as type 2 diabetes and dyslipidemia.[1][2][9][10]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during experiments with this compound.
Compound Handling and Preparation
Q4: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
This is a common issue with hydrophobic compounds like this compound. Here’s a step-by-step guide to improve solubility:
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Prepare a concentrated stock solution in an organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound. Prepare a high-concentration stock solution (e.g., 10-20 mM).
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Use the dropwise addition method for dilution: When preparing your working solution, add the DMSO stock solution drop-by-drop to your pre-warmed (37°C) aqueous cell culture medium while gently vortexing or swirling. This helps to avoid localized high concentrations of the compound that can lead to precipitation.
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Keep the final DMSO concentration low: Ensure that the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[12]
-
Perform a solubility test: Before your main experiment, perform a serial dilution of this compound in your cell culture medium to determine the maximum concentration that remains in solution.
| Parameter | Recommendation |
| Stock Solution Solvent | Anhydrous DMSO |
| Stock Solution Storage | -20°C in small aliquots to avoid freeze-thaw cycles |
| Working Solution Preparation | Add stock solution dropwise to pre-warmed media |
| Final DMSO Concentration | ≤ 0.1% |
Q5: How should I store this compound to ensure its stability?
Experimental Design and Execution
Q6: I am not observing the expected biological effect of this compound in my cell line. What could be the reason?
Several factors could contribute to a lack of response:
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Cell Line Specificity: The expression levels of PPARα and PPARγ can vary significantly between different cell lines. Confirm the expression of these receptors in your cell line of interest using techniques like qPCR or Western blotting.
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Incorrect Concentration: The effective concentration of this compound may be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
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Incubation Time: The time required to observe a biological effect can vary. Consider performing a time-course experiment to identify the optimal incubation period.
-
Compound Inactivity: Ensure that your this compound stock has not degraded due to improper storage.
Q7: I am observing high levels of cell death that are not consistent with apoptosis. What could be the cause?
Unintended cytotoxicity can arise from several sources:
-
High DMSO Concentration: As mentioned, DMSO concentrations above 0.5% can be toxic to many cell lines. Ensure your final DMSO concentration is as low as possible.
-
Compound-Induced Necrosis: At high concentrations, this compound itself may induce necrosis rather than apoptosis. This can be distinguished from apoptosis using specific assays (see Q8).
-
Off-Target Effects: this compound may have off-target effects that lead to cytotoxicity in a manner independent of PPAR activation.
Quantitative Data Summary
The following table provides a general reference for concentrations and expected outcomes when working with PPAR agonists. Note that optimal conditions should be determined empirically for your specific experimental system.
| Parameter | Typical Range for PPAR Agonists | Notes |
| In Vitro Effective Concentration | 1 µM - 50 µM | Highly cell-line dependent. A dose-response curve is recommended. |
| IC50 for Cytotoxicity | Varies widely | Can range from low µM to >100 µM depending on the cell line and exposure time. |
| Target Gene Expression (Fold Change) | 2-fold to >10-fold | Dependent on the target gene, cell line, and treatment conditions. |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Gene Expression Analysis (qPCR)
This protocol measures the change in the expression of PPAR target genes.
-
Cell Treatment: Treat cells with this compound for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers for your target genes (e.g., FABP4, CD36) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound signaling pathway.
References
- 1. PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. PPAR dual agonists: are they opening Pandora's Box? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ZBTB18 regulates cytokine expression and affects microglia/macrophage recruitment and commitment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
TZD18 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of TZD18. The following information is designed to help you troubleshoot common issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Based on available data, the following conditions are recommended:
-
Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term storage (months to years): For optimal stability, store at -20°C in a dry, dark environment.[1]
This compound is stable for a few weeks at ambient temperature during ordinary shipping.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] When preparing stock solutions, ensure the DMSO is of high purity and anhydrous to prevent degradation.
Q3: What is the mechanism of action of this compound?
A3: this compound is a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] These are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation.
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound, with a focus on degradation.
Problem 1: Inconsistent or lower-than-expected experimental results.
-
Potential Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that this compound has been stored according to the recommended short-term (0 - 4°C, dark, dry) or long-term (-20°C, dark, dry) conditions.[1]
-
Check Solvent Quality: Ensure that the DMSO used for reconstitution is of high quality and free of water, as contaminants can promote degradation.
-
Minimize Freeze-Thaw Cycles: Prepare aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Perform a Stability Check: If degradation is suspected, a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your this compound sample.
-
Problem 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).
-
Potential Cause: Presence of this compound degradation products. While specific degradation pathways for this compound have not been fully elucidated in publicly available literature, we can infer potential degradation patterns based on studies of structurally related thiazolidinedione compounds like pioglitazone (B448).
-
Potential Degradation Pathways:
-
Hydrolytic Degradation (Acidic and Basic Conditions): The thiazolidinedione ring is susceptible to hydrolysis, especially under basic conditions. This can lead to the opening of the ring structure. Studies on pioglitazone have shown the formation of degradation products resulting from the cleavage of the thiazolidinedione ring in alkaline solutions.
-
Oxidative Degradation: this compound may be susceptible to oxidation. For pioglitazone, an N-oxide derivative has been identified as a major oxidative degradation product.
-
Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation of thiazolidinedione compounds. It is recommended to handle this compound solutions in a light-protected environment.
-
Logical Relationship for Troubleshooting Degradation
References
Adjusting TZD18 experimental protocols for different cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting experimental protocols for TZD18 across different cell lines. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a thiazolidinedione (TZD), its primary on-target effect is the activation of these nuclear receptors, which are involved in regulating lipid metabolism, inflammation, and insulin (B600854) sensitivity. In the context of cancer research, this compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines.
Q2: How does this compound induce apoptosis and cell cycle arrest in cancer cells?
A2: this compound has been observed to induce apoptosis and cell cycle arrest through multiple pathways. Key molecular changes include:
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Cell Cycle Arrest: Upregulation of the cyclin-dependent kinase inhibitor p27kip1 and downregulation of c-Myc, cyclin E, cyclin D2, cyclin-dependent kinase 2 (CDK2), and CDK4, leading to a G1 phase cell cycle arrest.
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Apoptosis Induction: Upregulation of the pro-apoptotic protein Bax, activation of caspases 8 and 9, and a decrease in NF-κB DNA-binding activity.
-
Endoplasmic Reticulum (ER) Stress: this compound can also induce an ER stress response, which can contribute to apoptosis.
Q3: What are typical starting concentrations and incubation times for this compound treatment?
A3: The optimal concentration and incubation time for this compound are highly dependent on the specific cell line being used. It is crucial to perform a dose-response and time-course experiment for each new cell line. Based on general observations with similar compounds, a starting concentration range of 1 µM to 50 µM can be tested, with incubation times ranging from 24 to 72 hours.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, generally below 0.1% (v/v). This compound stock solutions should be stored at -20°C for long-term use. It is advisable to prepare fresh dilutions from the stock solution for each experiment.
Data Presentation
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table provides an illustrative example of how to present such data. Researchers should generate their own data for specific cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) - 48h | This compound IC50 (µM) - 72h |
| T98G | Glioblastoma | [Insert experimental value] | [Insert experimental value] |
| BV173 | Leukemia | [Insert experimental value] | [Insert experimental value] |
| SD1 | Leukemia | [Insert experimental value] | [Insert experimental value] |
| SupB-15 | Leukemia | [Insert experimental value] | [Insert experimental value] |
| MCF-7 | Breast Cancer | [Insert experimental value] | [Insert experimental value] |
| MDA-MB-231 | Breast Cancer | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
The following are detailed methodologies for key experiments. Note: These are general protocols and must be optimized for your specific cell line and experimental conditions.
Cell Viability Assay (MTT/XTT Assay)
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[1][2][3][4][5][6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of this compound for the determined incubation period. Include a vehicle control.
-
Cell Harvesting:
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the attached cells. Combine the supernatant and the trypsinized cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1][2][7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[1][2][7]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest both adherent and floating cells as described previously.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 2 hours or at -20°C overnight.[8][9][10]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[11]
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at 37°C or 15-30 minutes at room temperature, protected from light.[11]
-
Analysis: Analyze the stained cells by flow cytometry.[8][9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Effect of this compound | 1. Suboptimal this compound concentration.2. Insufficient treatment duration.3. Low PPARα/γ expression in the cell line.4. Degraded this compound compound. | 1. Perform a dose-response curve to find the optimal concentration.2. Extend the treatment duration.3. Verify PPARα/γ expression via qPCR or Western blot.4. Prepare fresh this compound stock solutions. |
| High Cell Death/Cytotoxicity in Controls | 1. This compound concentration is too high.2. High DMSO concentration.3. Cell line is highly sensitive. | 1. Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 and use a lower concentration.2. Ensure the final DMSO concentration is ≤0.1% (v/v).[11]3. Reduce the this compound concentration and/or treatment time. |
| Inconsistent Results Between Experiments | 1. Variation in cell seeding density.2. Inconsistent this compound dosage or treatment duration.3. High cell passage number.4. Variability in reagent preparation. | 1. Maintain a consistent cell seeding density.2. Ensure accurate and consistent compound preparation and treatment times.3. Use cells with a low passage number.4. Prepare fresh reagents and ensure proper storage. |
| Unexpected Off-Target Effects | The observed effects are not mediated by PPARα/γ activation. | 1. Use PPARα/γ antagonists: Co-treat cells with this compound and a PPARα antagonist (e.g., GW6471) or a PPARγ antagonist (e.g., GW9662). If the effect of this compound is reversed, it is likely on-target.[12]2. Use a PPARα/γ knockout/knockdown cell line: If the effect persists in the absence of the receptors, it is an off-target effect.[12] |
Mandatory Visualization
This compound Signaling Pathway Leading to Apoptosis and Cell Cycle Arrest
Caption: this compound-activated PPARα/γ signaling pathway.
General Experimental Workflow for this compound Treatment
Caption: General workflow for this compound experiments.
Logical Relationship for Troubleshooting Off-Target Effects
Caption: Logic for discerning on-target vs. off-target effects.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
How to address conflicting results from TZD18 experiments
Welcome to the technical support center for TZD18 experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address conflicting or unexpected results in their studies involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions that may arise during your this compound experiments.
Q1: Why am I observing different levels of growth inhibition with this compound in the same cancer cell line across experiments?
A1: Variability in growth inhibition is a common issue and can stem from several factors. Here’s a troubleshooting guide to help you identify the potential cause:
Troubleshooting Guide:
-
Cell Culture Conditions:
-
Passage Number: Are you using cells from a consistent passage number? Cell lines can exhibit genetic and phenotypic drift over time, which may alter their response to drugs.[1] It is advisable to use cells within a defined passage range for all experiments.
-
Cell Density: Was the initial cell seeding density consistent across all experiments? Cell density can influence growth rates and drug sensitivity.
-
Media and Supplements: Are you using the same batch of media and supplements (e.g., FBS)? Batch-to-batch variability in serum can significantly impact cell growth and drug response.
-
-
This compound Reagent:
-
Stock Solution: Was the this compound stock solution freshly prepared? this compound in solution may degrade over time. Prepare fresh stock solutions regularly and store them appropriately.
-
Solvent Effects: Is the final concentration of the solvent (e.g., DMSO) consistent across all wells and experiments? High concentrations of some solvents can be toxic to cells and confound results.
-
-
Experimental Procedure:
-
Incubation Time: Was the incubation time with this compound precisely the same?
-
Assay Performance: If using a colorimetric or fluorometric assay (e.g., MTT, PrestoBlue), ensure that the incubation time with the reagent is consistent and within the linear range of the assay.
-
Logical Flow for Troubleshooting Inconsistent Growth Inhibition:
Caption: Troubleshooting workflow for inconsistent this compound-induced growth inhibition.
Q2: My results suggest this compound's effects are independent of PPARα/γ activation. Is this a known phenomenon?
A2: Yes, this is a documented observation. While this compound is classified as a dual PPARα/γ agonist, several studies have reported that its anti-cancer effects may not be mediated through the activation of these receptors.[2][3] For instance, the use of PPARα or PPARγ antagonists did not reverse the growth-inhibitory effects of this compound in certain cancer cell lines.[3] This suggests the existence of "off-target" or PPAR-independent mechanisms of action.
Possible PPAR-Independent Mechanisms:
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce the ER stress response in human breast cancer cells.[4]
-
Modulation of Cell Cycle Regulators: this compound can upregulate the cyclin-dependent kinase inhibitor p27kip1 and downregulate cyclins D2, D3, E, and cyclin-dependent kinases 2 and 4 (CDK2, CDK4).[3][5]
-
Inhibition of NF-κB Activity: A marked decrease in NF-κB DNA-binding activity has been observed in cells treated with this compound.[3]
-
Regulation of Apoptotic Proteins: this compound can upregulate the pro-apoptotic protein Bax.[3]
Proposed Signaling Pathways of this compound:
Caption: Proposed PPAR-dependent and independent signaling pathways of this compound.
Q3: Why does the sensitivity to this compound vary so much between different cancer cell lines?
A3: Significant variation in sensitivity to this compound across different cell lines is expected and has been reported.[2] This variability can be attributed to the inherent heterogeneity of cancer cells.
Factors Influencing Cell Line Sensitivity:
-
Genetic Background: Different cell lines have unique genetic and mutational landscapes, which can influence the expression of this compound targets and downstream signaling pathways.
-
Expression of Target Proteins: Even if the primary targets are PPARs, their expression levels can vary significantly between cell lines.[6] Similarly, the expression of proteins involved in PPAR-independent pathways will differ.
-
Cellular Metabolism: The metabolic state of a cell line can influence its response to drugs that affect metabolic pathways.
-
Proliferation Rate: Faster-proliferating cell lines might exhibit different sensitivities compared to slower-growing ones.
Quantitative Data Summary
The following tables summarize the effects of this compound on various cancer cell lines as reported in the literature. This data can serve as a reference for expected outcomes.
Table 1: Growth Inhibition by this compound in Human Philadelphia Chromosome-Positive (Ph+) ALL Cell Lines
| Cell Line | This compound Concentration (µM) for Significant Effect | Observed Effects | Reference |
| BV173 | 10 - 20 | Dose-dependent growth inhibition, G1 cell cycle arrest, Apoptosis | [3][5] |
| SD1 | 10 - 20 | Dose-dependent growth inhibition, G1 cell cycle arrest, Apoptosis | [3][5] |
| Sup-B15 | 10 - 20 | Dose-dependent growth inhibition, G1 cell cycle arrest, Apoptosis | [3][5] |
Table 2: Effects of this compound on Cell Cycle Regulatory Proteins in Ph+ ALL Cell Lines
| Protein | Effect of this compound Treatment (10 or 20 µM) | Reference |
| p27kip1 | Increased expression | [3][5] |
| p21cip1 | No significant change | [5] |
| c-Myc | Decreased expression | [3][5] |
| Cyclin D2 | Decreased expression | [3][5] |
| Cyclin D3 | Decreased expression | [5] |
| Cyclin E | Decreased expression | [3] |
| CDK2 | Decreased expression | [3][5] |
| CDK4 | Decreased expression | [3] |
Experimental Protocols
To ensure reproducibility and minimize conflicting results, we provide standardized protocols for key experiments.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Experimental Workflow for a Cell Viability Assay:
Caption: Standard workflow for an MTT-based cell viability experiment.
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
Objective: To analyze the expression of key cell cycle regulatory proteins following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p27, Cyclin D2, CDK2) overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
References
- 1. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Growth inhibition and apoptosis in human Philadelphia chromosome-positive lymphoblastic leukemia cell lines by treatment with the dual PPARalpha/gamma ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [Mechanisms of action of thiazolidinediones] - PubMed [pubmed.ncbi.nlm.nih.gov]
TZD18 Technical Support Center: Ensuring Experimental Consistency
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) to ensure the experimental consistency and reliability of TZD18, a novel dual agonist for peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ).
Quick Facts: this compound
| Property | Value | Source |
| Molecular Formula | C27H27NO5S | [1] |
| Molecular Weight | 477.58 g/mol | [1] |
| Mechanism of Action | Dual PPARα/γ agonist | [1][2] |
| Common Applications | Cancer research (glioblastoma, leukemia) | [1][2] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C. | [1] |
I. Troubleshooting Guide
Unexpected results are a common challenge in experimental biology. This guide addresses potential issues when working with this compound and provides systematic solutions to maintain experimental consistency.
| Observed Problem | Potential Causes | Recommended Solutions |
| Low or no cellular response to this compound | Compound Inactivity: Degradation of this compound due to improper storage or handling. Instability in cell culture media.[3][4][5][6] Suboptimal Concentration: The concentration of this compound used is too low to elicit a response. | Verify Compound Integrity: Ensure this compound has been stored correctly. Prepare fresh stock solutions. Consider the stability of this compound in your specific cell culture medium, as some media components can degrade compounds.[4][7] Perform Dose-Response: Conduct a dose-response experiment with a broad range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal effective concentration for your cell line.[1] |
| High Cell Death/Cytotoxicity | High this compound Concentration: The concentration used may be excessively high, leading to off-target effects or general toxicity.[1] Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high for the cells.[1][8] | Optimize Concentration: Perform a dose-response experiment to identify a concentration that induces the desired biological effect without causing excessive cell death.[1] Control Solvent Concentration: Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[8] |
| Results are not reproducible between experiments | Cellular Variability: Differences in cell passage number, confluency, or overall health can lead to inconsistent results.[2][9] Compound Precipitation: this compound may precipitate out of the aqueous cell culture medium upon dilution from a DMSO stock.[8] | Standardize Cell Culture: Use cells within a consistent passage number range. Seed cells at a uniform density and ensure they are in a logarithmic growth phase at the start of the experiment.[9] Ensure Solubility: When diluting the DMSO stock, add it dropwise to the pre-warmed (37°C) medium while vortexing to prevent precipitation. Visually inspect the medium for any signs of precipitation.[8] |
| Unexpected Phenotypes or Off-Target Effects | PPAR-Independent Action: Some effects of this compound may not be mediated through PPAR activation.[2] The broader class of thiazolidinediones is known to have off-target effects.[10][11][12][13] | Investigate Mechanism: Use PPAR antagonists to confirm if the observed effect is PPAR-dependent. Explore alternative signaling pathways that may be affected by this compound. |
II. Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to a concentration of 10-20 mM.[14][15] Vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[16][17]
2. What is the recommended final concentration of this compound for cell culture experiments?
The effective concentration of this compound is cell-line dependent. Published studies have used concentrations in the range of 10-20 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
3. How can I be sure that the observed effects are due to this compound and not the DMSO solvent?
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your this compound-treated samples. This will help you to distinguish the effects of this compound from any potential effects of the solvent.
4. What are the known off-target effects of this compound or other thiazolidinediones?
While this compound is a PPARα/γ agonist, some of its effects, such as G1 cell cycle arrest, may be independent of PPAR activation.[2] The broader class of thiazolidinediones has been reported to have off-target effects on other proteins, such as mitoNEET.[10][11] Researchers should be aware of these potential off-target effects when interpreting their data.
III. Experimental Protocols & Methodologies
A. Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19][20]
B. Apoptosis (Annexin V) Assay
This protocol is for detecting apoptosis in cells treated with this compound using Annexin V staining followed by flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21][22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
C. Western Blot Analysis
This protocol describes how to analyze changes in protein expression (e.g., p27kip1, c-Myc, cyclins, CDKs) in response to this compound treatment.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them with lysis buffer.[23][24]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-PAGE.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23][24][25]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23][25]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23][25][26]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
IV. Visualizations: Signaling Pathways and Workflows
Caption: this compound signaling pathway via PPAR activation.
Caption: General workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. academic.oup.com [academic.oup.com]
- 11. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ziath.com [ziath.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. bio-rad.com [bio-rad.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. bosterbio.com [bosterbio.com]
Troubleshooting TZD18 dose-response inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in dose-response experiments with TZD18, a dual PPARα/γ agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound Between Experiments
Question: We are observing significant shifts in the IC50 value of this compound for the same cell line across different experimental dates. What are the potential causes and solutions?
Answer:
Variability in IC50 values is a common challenge in cell-based assays. Several factors can contribute to this issue:
-
Cell Passage Number: As cells are cultured for extended periods, they can undergo genetic and phenotypic drift, altering their sensitivity to drug treatment.
-
Troubleshooting: Use cells within a consistent and low passage number range for all experiments. It is advisable to create a master cell bank and thaw a new vial after a predetermined number of passages.
-
-
Cell Seeding Density: The initial number of cells plated can influence the growth rate and confluency, which in turn affects the apparent IC50 value.
-
Troubleshooting: Maintain a consistent cell seeding density for all dose-response experiments. Optimize the seeding density to ensure cells are in the exponential growth phase during the drug incubation period.
-
-
Compound Stability and Handling: this compound, like many small molecules, may have limited stability in cell culture medium over long incubation periods. Repeated freeze-thaw cycles of the stock solution can also lead to degradation.
-
Troubleshooting: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept consistent and at a non-toxic level (typically <0.5%).
-
Troubleshooting: Ensure that the final DMSO concentration is the same across all wells, including the vehicle control.
-
Issue 2: Atypical Dose-Response Curve Shape
Question: Our dose-response curve for this compound is not a typical sigmoidal shape. What could be the reason?
Answer:
Non-sigmoidal dose-response curves can arise from several factors:
-
Cytotoxicity at High Concentrations: At very high concentrations, this compound may induce non-specific toxicity or off-target effects, leading to a sharp drop in cell viability that doesn't fit a standard sigmoidal curve.
-
Troubleshooting: Expand the concentration range tested to ensure the full dose-response profile is captured. If cytotoxicity is suspected, consider using a lower concentration range for subsequent experiments focused on specific PPAR-mediated effects.
-
-
Compound Precipitation: this compound may have limited solubility in aqueous culture medium. At higher concentrations, the compound can precipitate, leading to inaccurate dosing and a plateau or even a decrease in the observed effect.
-
Troubleshooting: Visually inspect the drug dilutions for any signs of precipitation before adding them to the cells. If precipitation is observed, sonication or gentle warming may help to redissolve the compound. It may also be necessary to adjust the solvent or use a lower concentration range.
-
-
Hormetic Effects: Some compounds can exhibit biphasic or hormetic dose-responses (e.g., U-shaped or inverted U-shaped curves), where low doses stimulate a response and high doses inhibit it, or vice versa.
-
Troubleshooting: A wider range of concentrations, particularly at the lower end, is needed to fully characterize a hormetic response.
-
Issue 3: Lack of Expected Biological Response
Question: We are not observing the expected growth inhibition or apoptosis with this compound in our cancer cell line. What should we investigate?
Answer:
Several factors could contribute to a lack of response:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The expression levels of PPARα and PPARγ can vary significantly between different cell types. Some studies suggest that this compound's effects in certain leukemia cells may be independent of PPAR activation.[1]
-
Troubleshooting: Confirm the expression of PPARα and PPARγ in your cell line using techniques like Western blot or qPCR. Consider testing a panel of cell lines to identify a responsive model.
-
-
Incubation Time: The effects of this compound on cell proliferation and apoptosis are time-dependent. An insufficient incubation period may not be enough to observe a significant effect.
-
Troubleshooting: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and endpoint.
-
-
Mechanism of Action: this compound has been shown to induce the endoplasmic reticulum (ER) stress response in breast cancer cells, which is a key driver of apoptosis in this context.[2]
-
Troubleshooting: Investigate markers of ER stress (e.g., phosphorylation of PERK and eIF2α, upregulation of GRP78 and CHOP) to determine if this pathway is being activated in your cells.
-
Data Presentation
Table 1: Representative IC50 Values of Thiazolidinediones in Various Cancer Cell Lines
Note: Specific IC50 values for this compound are not widely reported in the literature. The following table provides representative IC50 values for other thiazolidinedione (TZD) compounds to illustrate the expected range of potency and variability across different cancer cell lines.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Rosiglitazone | MCF-7 | Breast Cancer | 48 | ~20 |
| Pioglitazone | HT-29 | Colon Cancer | 72 | ~50 |
| Troglitazone | U251 | Glioblastoma | 48 | ~10 |
| Rosiglitazone | PC-3 | Prostate Cancer | 72 | ~30 |
Table 2: Qualitative Dose-Dependent Effects of this compound on Apoptosis-Related Proteins in Gastric Cancer Cells
Based on findings that this compound can effectively suppress cell proliferation and accelerate cell apoptosis in gastric cancer.[3]
| Protein | Function | Expected Change with Increasing this compound Dose |
| Bax | Pro-apoptotic | Increase |
| Bcl-2 | Anti-apoptotic | Decrease |
| p27kip1 | Cell cycle inhibitor | Increase |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for this compound Dose-Response Curve Generation
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a medium-only blank.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound-treated and control cells
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and pellet by centrifugation.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: A typical workflow for a this compound dose-response experiment.
Caption: this compound signaling via PPAR and ER stress pathways.
Caption: A decision tree for troubleshooting IC50 variability.
References
Validation & Comparative
A Comparative Analysis of TZD18 and Pioglitazone in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic activities of TZD18 and pioglitazone (B448) in cancer cells, supported by experimental data. While both compounds belong to the thiazolidinedione (TZD) class, emerging research indicates they induce apoptosis through distinct signaling pathways, leading to different efficacies and potential therapeutic applications in oncology.
Executive Summary
This compound, a dual PPARα/γ ligand, demonstrates potent anti-cancer activity by inducing endoplasmic reticulum (ER) stress and activating stress-sensitive mitogen-activated protein kinase (MAPK) pathways.[1][2] In contrast, pioglitazone, a well-established PPARγ agonist used in the treatment of type 2 diabetes, induces apoptosis in cancer cells through a caspase-dependent pathway involving the downregulation of key survival proteins like c-FLIP(L) and Bcl-2.[3][4] Experimental data, although not from a single head-to-head study, suggests that this compound may be a more potent inducer of apoptosis in certain cancer cell lines compared to pioglitazone.
Quantitative Data Comparison
The following tables summarize key quantitative data from separate studies, highlighting the different experimental contexts. A direct comparison of potency should be made with caution due to the variations in cell lines, treatment durations, and assay methodologies.
Table 1: Comparative Inhibitory Concentration (IC50) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (6-day treatment) | Source |
| This compound | MDA-MB-231 | 18 µmol/L | [5] |
| MCF-7 | 25 µmol/L | [5] | |
| Pioglitazone | MDA-MB-231 | >50 µmol/L | [5] |
| MCF-7 | >50 µmol/L | [5] |
Table 2: this compound-Induced Apoptosis in Breast Cancer Cell Lines
| Cell Line | Treatment | 3 days (% TUNEL-positive) | 4 days (% TUNEL-positive) | Source |
| MCF-7 | This compound (30 µmol/L) | ~15% | ~25% | [5] |
| MDA-MB-231 | This compound (30 µmol/L) | ~20% | ~35% | [5] |
Table 3: Pioglitazone-Induced Apoptosis in Renal Cancer Cells (Caki)
| Treatment (24 hours) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | Total % Apoptotic Cells | Source |
| Control | 1.1 | 1.3 | 2.4 | [4] |
| Pioglitazone (60 µM) | 2.9 | 2.5 | 5.4 | [4] |
| Pioglitazone (80 µM) | 4.8 | 3.5 | 8.3 | [4] |
| Pioglitazone (100 µM) | 10.3 | 5.9 | 16.2 | [4] |
Signaling Pathways
The mechanisms by which this compound and pioglitazone induce apoptosis are fundamentally different. This compound triggers a stress response within the endoplasmic reticulum, while pioglitazone primarily acts on downstream components of caspase-dependent apoptotic pathways.
This compound-Induced Apoptosis Signaling Pathway
This compound treatment leads to the activation of the unfolded protein response (UPR) as a result of ER stress.[1] This is marked by the upregulation of GRP78 and the activation of PERK, ATF6, and IRE1.[1] Persistent ER stress leads to the induction of the pro-apoptotic transcription factor CHOP, which in turn upregulates death receptor 5 (DR5) and pro-apoptotic Bcl-2 family members like Bax and Bak.[1][2] this compound also activates stress-related MAPK pathways (p38, ERK, and JNK), which contribute to its anti-proliferative effects.[1][2]
Caption: this compound induces apoptosis via ER stress and MAPK pathways.
Pioglitazone-Induced Apoptosis Signaling Pathway
Pioglitazone-induced apoptosis is mediated by a caspase-dependent signaling pathway.[3][4] Treatment with pioglitazone leads to a decrease in the protein levels of the anti-apoptotic proteins c-FLIP(L) and Bcl-2.[3][4] The reduction in Bcl-2 is due to decreased protein stability.[3][4] This shifts the balance towards pro-apoptotic signals, leading to the activation of initiator and effector caspases, such as caspase-3, and subsequent cleavage of PARP, culminating in apoptosis.[3] This process can be blocked by a pan-caspase inhibitor.[3][4]
Caption: Pioglitazone triggers a caspase-dependent apoptotic cascade.
Experimental Protocols
The following are detailed methodologies for the key apoptosis assays mentioned in the cited studies.
Annexin V-Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cancer cells (e.g., Caki cells) and treat with various concentrations of pioglitazone for a specified duration (e.g., 24 hours).[4]
-
Cell Harvesting: Wash the treated cells twice with cold phosphate-buffered saline (PBS).[1]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI).[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer.[1] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both Annexin V and PI.
Caption: Experimental workflow for the Annexin V-PI apoptosis assay.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Seeding and Treatment: Seed cells (e.g., MCF-7, MDA-MB-231) on coverslips or in plates and treat with this compound for the desired time.[5]
-
Fixation: Fix the cells with a solution like 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with a solution such as 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2-15 minutes.
-
TUNEL Reaction: Wash the cells again with PBS. Add the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing and Visualization: Stop the reaction by washing the cells with PBS. If desired, counterstain the nuclei with a dye like DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Conclusion
Both this compound and pioglitazone can induce apoptosis in cancer cells, but they do so through distinct molecular mechanisms. The available data suggests that this compound may be a more potent anti-cancer agent than pioglitazone in certain contexts, as evidenced by its lower IC50 values in breast cancer cell lines.[5] The pro-apoptotic activity of this compound is linked to the induction of ER stress, a pathway that is increasingly being targeted in cancer therapy. Pioglitazone's mechanism, while also effective in inducing apoptosis, relies on the canonical caspase-dependent pathway. Further research, particularly direct comparative studies across a wider range of cancer cell lines, is warranted to fully elucidate the relative therapeutic potential of these two compounds. The choice between this compound and pioglitazone as a potential therapeutic agent would likely depend on the specific molecular characteristics of the cancer being targeted.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pioglitazone mediates apoptosis in Caki cells via downregulating c-FLIP(L) expression and reducing Bcl-2 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle in the Lab: TZD18 Versus Rosiglitazone in the Fight Against Cancer
In the highly competitive landscape of oncology research, two thiazolidinedione (TZD) compounds, TZD18 and the well-established rosiglitazone (B1679542), are being scrutinized for their anti-cancer properties. While both share a common structural backbone, emerging preclinical data suggests that this compound, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, may possess more potent anti-proliferative and pro-apoptotic effects in certain cancer types compared to its predecessor, rosiglitazone. This guide provides a comprehensive comparison of their anti-cancer efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
In Vitro Anti-Proliferative Activity: A Quantitative Look
The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency in inhibiting biological processes, has been a central focus in evaluating the anti-cancer effects of this compound and rosiglitazone across various cancer cell lines.
This compound: Potent Growth Inhibition in Breast Cancer
A pivotal study investigating the effects of this compound on a panel of human breast cancer cell lines revealed significant dose- and time-dependent growth inhibition. Notably, the triple-negative breast cancer cell line MDA-MB-231, known for its aggressive and metastatic nature, demonstrated the highest sensitivity to this compound. After a six-day incubation period, the IC50 for MDA-MB-231 cells was approximately 18 µM. Other breast cancer cell lines, including MCF-7, exhibited IC50 values ranging between 25 and 40 µM under the same experimental conditions.
Rosiglitazone: Varied Efficacy Across Cancer Types
The anti-proliferative effects of rosiglitazone have been documented in a broader range of cancer cell lines. For the MDA-MB-231 breast cancer cell line, one study reported an IC50 value of 5.23 µM after just 24 hours of treatment, suggesting a more rapid onset of action in this specific cell line compared to the longer-term effects observed with this compound. However, another study indicated that a much higher concentration of 100 µM was required to decrease the viability of MDA-MB-231 cells. For the estrogen receptor-positive MCF-7 breast cancer cell line, while rosiglitazone was shown to reduce proliferation, a precise IC50 value is not consistently reported, with studies indicating effects at concentrations of 50 µM and above.
| Compound | Cancer Cell Line | IC50 (µM) | Treatment Duration |
| This compound | MDA-MB-231 (Breast) | ~18 | 6 days |
| This compound | Other Breast Cancer Lines | 25 - 40 | 6 days |
| Rosiglitazone | MDA-MB-231 (Breast) | 5.23 | 24 hours |
| Rosiglitazone | MCF-7 (Breast) | >50 (Reduced proliferation) | Not specified |
Induction of Apoptosis: Triggering Programmed Cell Death
A critical mechanism by which anti-cancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Both this compound and rosiglitazone have been shown to trigger this process in cancer cells, albeit through potentially different signaling cascades.
This compound and the Endoplasmic Reticulum Stress Response
Research has demonstrated that this compound is a potent inducer of apoptosis in breast cancer cells, including MCF-7 and MDA-MB-231. The underlying mechanism appears to be linked to the induction of endoplasmic reticulum (ER) stress. This is evidenced by the upregulation of key ER stress markers such as CHOP, GRP78, and ATF4. The activation of this pathway ultimately leads to programmed cell death.
Rosiglitazone's Multi-faceted Apoptotic Induction
Rosiglitazone has also been confirmed to induce apoptosis in various cancer cell lines. In MDA-MB-231 cells, its pro-apoptotic effects are associated with changes in the expression of key regulatory proteins, including an increase in the tumor suppressor p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.
While direct comparative quantitative data on apoptosis rates for both compounds in the same breast cancer cell lines under identical conditions are limited, the distinct mechanisms of action suggest different pathways to a similar outcome.
Impact on the Cell Cycle: Halting Cancer's Uncontrolled Division
Disruption of the cell cycle is another key strategy for anti-cancer drug efficacy. By arresting cells in specific phases of their division cycle, these compounds can prevent tumor growth.
This compound: A Roadblock in the Cell Cycle
While the primary focus of this compound research has been on ER stress-induced apoptosis, it is also reported to cause "growth arrest." This suggests an impact on the cell cycle, likely leading to an accumulation of cells in a particular phase, thereby preventing their proliferation. However, specific quantitative data detailing the percentage of cells in each phase of the cell cycle following this compound treatment are not yet widely available.
Rosiglitazone: Inducing a G1 Phase Arrest
Rosiglitazone has been more extensively studied in terms of its effects on the cell cycle. In several cancer cell types, it has been shown to induce a G1 phase arrest. This is a critical checkpoint in the cell cycle, and by holding cells in this phase, rosiglitazone effectively halts their progression towards DNA replication and subsequent division.
Signaling Pathways: The Molecular Underpinnings of Anti-Cancer Action
The anti-cancer effects of both this compound and rosiglitazone are orchestrated by their influence on various intracellular signaling pathways. A key distinction lies in their reliance on PPARγ activation.
This compound: A PPAR-Independent Operator
Interestingly, the anti-cancer activities of this compound in breast cancer cells appear to be independent of both PPARα and PPARγ activation. Instead, its primary mechanism involves the induction of the unfolded protein response due to ER stress and the activation of stress-related mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK.
This compound Anti-Cancer Signaling Pathway.
Rosiglitazone: A Dual-Mechanism Agent
In contrast, rosiglitazone's anti-cancer effects are mediated through both PPARγ-dependent and -independent pathways. Its PPARγ-dependent actions involve the regulation of genes that control cell proliferation and differentiation. The PPARγ-independent mechanisms include the suppression of the Akt signaling pathway, a key player in cell survival, and the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor with tumor-suppressive functions.
Rosiglitazone Anti-Cancer Signaling Pathways.
Experimental Protocols: A Guide to Key Methodologies
To ensure the reproducibility and comparability of experimental findings, detailed methodologies for the key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or rosiglitazone for the desired time period (e.g., 24, 48, 72, or 144 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Workflow for the MTT Cell Viability Assay.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with a paraformaldehyde solution and then permeabilize with a solution containing Triton X-100 or a similar detergent.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).
-
Detection: If using a hapten-labeled dUTP, detect the incorporated nucleotide using a specific antibody conjugated to a fluorescent dye.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvesting and Fixation: Following treatment, harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI), a fluorescent intercalating agent, and RNase A to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is plotted as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Conclusion: A Tale of Two TZDs
Both this compound and rosiglitazone demonstrate promising anti-cancer activities in preclinical studies. This compound appears to be a particularly potent agent against aggressive breast cancer cell lines, acting through a PPAR-independent mechanism involving ER stress. Rosiglitazone, while also effective, exhibits a more complex mechanism of action involving both PPARγ-dependent and -independent pathways.
The choice between these two compounds for further drug development will likely depend on the specific cancer type and its underlying molecular characteristics. The superior potency of this compound in certain contexts, coupled with its distinct mechanism of action, makes it a compelling candidate for further investigation, particularly for cancers that are resistant to conventional therapies. Further head-to-head comparative studies, especially in in vivo models, are warranted to fully elucidate their therapeutic potential.
Unveiling the PPAR-Independent Mechanism of TZD18: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TZD18's performance against other thiazolidinediones (TZDs), focusing on the validation of its Peroxisome Proliferator-Activated Receptor (PPAR)-independent mechanism of action. This document synthesizes experimental data, details methodologies for key experiments, and visualizes the involved signaling pathways.
This compound, a dual agonist for PPARα and PPARγ, has demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cells, particularly in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cell lines. Notably, these effects persist even in the presence of PPAR antagonists, pointing towards a distinct, PPAR-independent mechanism of action. This guide delves into the experimental evidence supporting this alternative pathway and compares the efficacy of this compound with the conventional TZD, pioglitazone.
Comparative Efficacy: this compound vs. Pioglitazone
Experimental data reveals that this compound is a significantly more potent inhibitor of cell growth in Ph+ ALL cell lines compared to pioglitazone. The half-maximal inhibitory concentration (IC50) for this compound is substantially lower than that of pioglitazone, indicating its superior efficacy in inducing cell cycle arrest and apoptosis.
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | BV173 | ~5 |
| SD1 | ~7.5 | |
| SupB-15 | ~10 | |
| Pioglitazone | Various Leukemia Lines | >50 |
The PPAR-Independent Signaling Pathway of this compound
The primary PPAR-independent mechanism of this compound involves the inhibition of the NF-κB signaling pathway. This is achieved by preventing the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, thereby inhibiting its DNA binding activity. This disruption of the NF-κB pathway leads to a cascade of downstream effects that collectively halt cell proliferation and induce apoptosis.
Key molecular events in this compound's PPAR-independent pathway include:
-
Upregulation of p27kip1: A potent cyclin-dependent kinase inhibitor that enforces a G1 cell cycle arrest.
-
Downregulation of c-Myc, Cyclin D2, Cyclin E, CDK2, and CDK4: These proteins are critical for cell cycle progression, and their suppression contributes to the G1 arrest.
-
Activation of Caspase-8 and Caspase-9: These initiator caspases trigger the apoptotic cascade, leading to programmed cell death.
The following diagram illustrates the proposed PPAR-independent signaling pathway of this compound.
Experimental Protocols
The validation of this compound's PPAR-independent mechanism relies on a series of key molecular biology techniques. Below are the detailed methodologies for these experiments.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound and compare its IC50 value with other compounds.
Experimental Workflow:
Protocol:
-
Seed leukemia cell lines (e.g., BV173, SD1, SupB-15) in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound or pioglitazone.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
Western Blot Analysis
This technique is employed to determine the protein expression levels of key cell cycle and apoptosis regulators.
Protocol:
-
Treat cells with this compound (e.g., 10 or 20 µM) for the desired time period.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p27kip1, c-Myc, cyclin E, CDK2, CDK4, or β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of initiator caspases 8 and 9.
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells and collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add cell lysate, reaction buffer, and a caspase-8 or caspase-9 specific colorimetric or fluorometric substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The fold-increase in caspase activity is determined by comparing the results from this compound-treated cells to untreated controls.
NF-κB DNA Binding Activity Assay
This ELISA-based assay quantifies the amount of active NF-κB p65 subunit in nuclear extracts.
Protocol:
-
Treat cells with this compound.
-
Prepare nuclear extracts from the treated and untreated cells.
-
Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Incubate to allow active NF-κB to bind to the oligonucleotide.
-
Wash the wells to remove non-specific binding.
-
Add a primary antibody specific for the p65 subunit of NF-κB.
-
Add an HRP-conjugated secondary antibody.
-
Add a chromogenic substrate and measure the absorbance at 450 nm.
-
The intensity of the color is proportional to the amount of NF-κB p65 bound to the DNA.
Conclusion
The experimental evidence strongly supports the existence of a PPAR-independent mechanism for this compound's anti-cancer activity. Its ability to potently inhibit the NF-κB signaling pathway, leading to cell cycle arrest and apoptosis, distinguishes it from traditional TZDs like pioglitazone. This unique mode of action makes this compound a promising candidate for further investigation and development as a therapeutic agent for certain malignancies, particularly those where the NF-κB pathway is constitutively active. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to further explore and validate the therapeutic potential of this compound.
Comparative Analysis of TZD18 and Ciglitazone's Cytotoxicity: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the cytotoxic properties of two thiazolidinedione (TZD) compounds, TZD18 and ciglitazone (B1669021). While both are derivatives of the same parent structure, emerging research indicates distinct profiles in their anti-cancer activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Executive Summary
This compound, a dual PPARα/γ agonist, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in Philadelphia chromosome-positive (Ph+) lymphoblastic leukemia and breast cancer.[1] In contrast, ciglitazone, the prototypical TZD, also exhibits cytotoxic effects across a range of cancer cells, including those of the bladder, lung, and stomach, as well as in non-cancerous renal epithelial cells.[2][3][4] The cytotoxic mechanisms of both compounds often appear to be independent of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) activation.[1][3]
A direct quantitative comparison of the cytotoxicity of this compound and ciglitazone is challenging due to the lack of head-to-head studies. However, available data suggests that this compound may possess a higher potency in certain cancer cell lines compared to traditional glitazones.
Quantitative Data Presentation
The following tables summarize the cytotoxic effects of this compound and ciglitazone based on available literature. It is important to note that the data for each compound are derived from different studies, employing varied cell lines and experimental conditions. Therefore, a direct comparison of IC50 values should be approached with caution.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Citation |
| BV173 | Ph+ Lymphoblastic Leukemia | MTT | 20 | ~70% growth inhibition after 4 days | [1] |
| SD1 | Ph+ Lymphoblastic Leukemia | MTT | 20 | ~80% growth inhibition after 4 days | [1] |
| SupB15 | Ph+ Lymphoblastic Leukemia | MTT | 20 | Less sensitive to growth inhibition | [1] |
| BV173 | Ph+ Lymphoblastic Leukemia | TUNEL & Cell Death ELISA | 10-20 | Significant induction of apoptosis | [1] |
| SD1 | Ph+ Lymphoblastic Leukemia | TUNEL & Cell Death ELISA | 10-20 | Significant induction of apoptosis | [1] |
Table 2: Cytotoxicity of Ciglitazone in Various Cell Lines
| Cell Line | Cell Type | Assay | Concentration (µM) | Effect | Citation |
| SNU-668 | Stomach Cancer | Cell Counting | 40 | 73% growth reduction after 7 days | [2] |
| SNU-216 | Stomach Cancer | Cell Counting | 40 | Less sensitive to growth suppression | [2] |
| RT4 | Bladder Cancer | Flow Cytometry | 5-60 | Dose-dependent increase in G2/M arrest | [3] |
| T24 | Bladder Cancer | Flow Cytometry | 40-60 | Induction of apoptosis | [3] |
| A549 | Lung Cancer | MTT & Flow Cytometry | Not specified (dose-dependent) | Inhibition of proliferation, G1/G0 arrest | [4] |
| OK Cells | Renal Epithelial | Not specified | Dose- and time-dependent | Induction of apoptotic cell death | [2] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or ciglitazone. A vehicle control (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with this compound or ciglitazone for the desired time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and all cells (including floating cells) are collected by centrifugation.
-
Fixation: The cell pellet is washed with PBS and then fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at 37°C.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.
Apoptosis Detection by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Cell Treatment: Cells are treated with the test compound for the desired duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The population of cells is differentiated into viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Signaling Pathways and Mechanisms of Cytotoxicity
This compound
The cytotoxic effects of this compound are multifaceted and appear to be largely independent of PPARα/γ activation. Key mechanisms include:
-
Cell Cycle Arrest: this compound induces a G1 phase cell cycle arrest. This is associated with the upregulation of the cyclin-dependent kinase inhibitor p27kip1 and the downregulation of c-Myc, cyclin D2, cyclin E, CDK2, and CDK4.[1]
-
Apoptosis Induction: this compound triggers apoptosis through a caspase-dependent pathway, involving the activation of caspase-8 and caspase-9. It also upregulates the pro-apoptotic protein Bax and downregulates the DNA-binding activity of the transcription factor NF-κB.[1]
Ciglitazone
Ciglitazone's cytotoxic mechanisms are also frequently independent of PPARγ activation and vary depending on the cell type.
-
Cell Cycle Arrest: In low-grade bladder cancer cells (RT4), ciglitazone induces a G2/M phase arrest. This is associated with increased levels of p53, p21, and p27, and decreased levels of cyclin B1.[3] In lung cancer cells (A549), it causes a G1/G0 arrest.[4]
-
Apoptosis Induction: In high-grade bladder cancer cells (T24), ciglitazone induces apoptosis through both extrinsic and intrinsic pathways. This involves the upregulation of TRAIL (TNF-related apoptosis-inducing ligand) and the downregulation of the anti-apoptotic proteins c-FLIP and survivin.[3] In renal epithelial cells, ciglitazone-induced apoptosis is caspase-independent and mediated by the p38 MAPK pathway, leading to the nuclear translocation of apoptosis-inducing factor (AIF).[2]
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of this compound and ciglitazone cytotoxicity.
Conclusion
Both this compound and ciglitazone demonstrate significant cytotoxic effects against a variety of cancer cell lines through mechanisms that are often independent of PPARγ activation. While a direct comparison of their potency is limited by the available literature, this compound appears to be a highly potent anti-proliferative and pro-apoptotic agent. The diverse mechanisms of action of ciglitazone across different cell types highlight the complexity of TZD-induced cytotoxicity. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these two compounds in oncology.
References
- 1. The Antidiabetic Drug Ciglitazone Induces High Grade Bladder Cancer Cells Apoptosis through the Up-Regulation of TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciglitazone induces caspase-independent apoptosis via p38-dependent AIF nuclear translocation in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of endoplasmic reticulum stress response by this compound, a novel dual ligand for peroxisome proliferator-activated receptor alpha/gamma, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Strategic Guide to Unraveling the Molecular Target of T-ZD18 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven framework for the identification and confirmation of the direct molecular target of TZD18, a compound known to induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells independent of PPAR-α and PPAR-γ. Given that the direct target of this compound is currently uncharacterized, this document outlines a strategic, multi-pronged approach to its discovery and subsequent validation, comparing various experimental methodologies and providing detailed protocols for their implementation.
Unveiling the Enigma of this compound's Target
This compound has emerged as a promising anti-cancer agent due to its ability to trigger a robust ER stress response, leading to CHOP-dependent apoptosis in breast cancer and other cancer cell lines. However, the precise molecular initiating event remains elusive. A definitive identification of this compound's direct binding partner is paramount for its further development as a therapeutic agent, enabling a deeper understanding of its mechanism of action, the development of pharmacodynamic biomarkers, and the rational design of more potent derivatives.
This guide compares and contrasts several state-of-the-art techniques for target deconvolution and validation, providing a clear roadmap for researchers aiming to pinpoint the direct molecular target of this compound.
Comparative Analysis of Target Identification Strategies
The selection of an appropriate target identification method is critical and often depends on the biophysical properties of the small molecule and the available resources. Below is a comparison of three orthogonal approaches proposed for the deconvolution of the this compound target.
| Methodology | Principle | Advantages | Disadvantages | Quantitative Data Output |
| Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) | Ligand binding alters the thermal stability of the target protein. Changes in protein melting curves across the proteome upon this compound treatment are identified by mass spectrometry. | Label-free approach, applicable in a cellular context, provides evidence of direct target engagement in a physiological setting. | May not be suitable for all targets (e.g., membrane proteins with complex melting profiles), requires specialized equipment and bioinformatics expertise. | Fold-change in protein abundance at different temperatures, thermal stability shift (ΔTm) for identified proteins. |
| Affinity Purification-Mass Spectrometry (AP-MS) | A chemically modified version of this compound (e.g., biotinylated) is used to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry. | Can identify both direct and indirect binding partners, relatively straightforward workflow. | Requires chemical modification of this compound which may alter its binding properties, potential for non-specific binding to the affinity matrix. | Enrichment scores, spectral counts, or label-free quantification (LFQ) intensities of identified proteins compared to control. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can protect a protein from proteolytic degradation. Changes in protein fragmentation patterns upon this compound treatment are analyzed by SDS-PAGE or mass spectrometry. | Label-free approach, does not require chemical modification of the drug, can be performed with crude cell lysates. | Less sensitive than other methods, may not be effective if the ligand does not induce a significant conformational change upon binding. | Ratiometric analysis of protected protein fragments by densitometry (SDS-PAGE) or mass spectrometry. |
Proposed Experimental Workflow for this compound Target Identification
A sequential and multi-faceted approach is recommended to confidently identify and validate the direct target of this compound. The proposed workflow integrates both label-free and affinity-based methods to maximize the probability of success and provide orthogonal validation.
Caption: A multi-pronged strategy for this compound target identification.
Detailed Experimental Protocols
Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS)
This protocol outlines the key steps for identifying this compound targets based on ligand-induced thermal stabilization in intact cancer cells.
a. Cell Culture and this compound Treatment:
-
Culture a human breast cancer cell line (e.g., MCF-7 or MDA-MB-231) to ~80% confluency.
-
Treat cells with this compound (e.g., 20 µM) or vehicle (DMSO) for 2-4 hours.
b. Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
c. Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
d. Sample Preparation for Mass Spectrometry:
-
Collect the supernatant and determine protein concentration.
-
Perform protein reduction, alkylation, and digestion (e.g., with trypsin).
-
Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
e. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins across all temperature points and treatment conditions.
-
Plot protein abundance as a function of temperature to generate melting curves.
-
Identify proteins that exhibit a significant shift in their melting temperature (ΔTm) in the this compound-treated samples compared to the vehicle control.
Affinity Purification-Mass Spectrometry (AP-MS)
This protocol describes the use of a biotinylated this compound probe to capture its binding partners from cell lysates.
a. Synthesis of Biotin-TZD18 Probe:
-
Synthesize a this compound analog with a linker and a biotin (B1667282) tag. The linker should be of sufficient length to minimize steric hindrance.
-
Validate that the biotinylated probe retains its biological activity (i.e., induces ER stress).
b. Cell Lysis and Probe Incubation:
-
Prepare a total cell lysate from a relevant cancer cell line.
-
Incubate the lysate with the biotin-TZD18 probe or a biotin-only control.
c. Affinity Capture:
-
Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and its interacting proteins.
-
Wash the beads extensively to remove non-specific binders.
d. Elution and Sample Preparation:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or using a competitive elution buffer).
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins.
e. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify proteins that are significantly enriched in the biotin-TZD18 pulldown compared to the biotin-only control.
This compound-Induced Signaling Pathway
The following diagram illustrates the known downstream effects of this compound, providing a biological context for the target identification efforts. The direct target of this compound is hypothesized to be an upstream regulator of this pathway.
Caption: The this compound-induced ER stress and apoptotic pathway.
Conclusion
The identification of the direct molecular target of this compound is a critical next step in its development as a potential anti-cancer therapeutic. The outlined multi-pronged strategy, combining unbiased, label-free methods with traditional affinity-based approaches, provides a robust framework for this endeavor. Successful target identification will not only elucidate the precise mechanism of action of this compound but will also pave the way for mechanism-based clinical trials and the development of novel, targeted cancer therapies.
TZD18 and Troglitazone: A Comparative Analysis of Apoptosis Induction in Breast Cancer
In the landscape of investigational anticancer agents, thiazolidinedione (TZD) derivatives have garnered significant attention for their potential therapeutic effects in oncology. Among these, TZD18 and the parent compound troglitazone (B1681588) have been evaluated for their ability to induce programmed cell death, or apoptosis, in breast cancer cells. This guide provides a detailed comparison of their apoptotic induction capabilities, mechanisms of action, and the experimental protocols utilized in their assessment, tailored for researchers, scientists, and drug development professionals.
Quantitative Comparison of Apoptotic Activity
Direct comparative studies quantifying the apoptotic effects of this compound and troglitazone under identical experimental conditions are limited. However, data from independent studies on various breast cancer cell lines provide insights into their relative potency. The following tables summarize the available quantitative data for each compound.
Table 1: this compound-Induced Apoptosis in Breast Cancer Cells
| Cell Line | Concentration (µM) | Treatment Duration | Assay | Percentage of Apoptotic Cells | Reference |
| MCF-7 | 30 | 4 days | TUNEL | ~15% | [1] |
| MDA-MB-231 | 30 | 4 days | TUNEL | ~25% | [1] |
Table 2: Troglitazone-Induced Apoptosis in Breast Cancer Cells
| Cell Line | Concentration (µM) | Treatment Duration | Assay | Fold Increase in Apoptotic Cells (vs. Control) | Reference |
| MDA-MB-231 | 10 | Not Specified | Not Specified | 2.5 | [2] |
| MDA-MB-231 | 50 | Not Specified | Not Specified | 3.1 | [2] |
| MDA-MB-231 | 75 | Not Specified | Not Specified | 3.5 | [2] |
Note: Direct comparison of potency is challenging due to different experimental methodologies and reporting metrics.
Mechanistic Insights into Apoptosis Induction
This compound and troglitazone induce apoptosis in breast cancer cells through distinct signaling pathways.
This compound: The apoptotic activity of this compound is primarily mediated by the induction of endoplasmic reticulum (ER) stress and is independent of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ) activation.[1] Treatment with this compound leads to the upregulation of key ER stress markers such as CHOP (DDIT3), GRP78 (HSPA5), and ATF4.[1] This sustained ER stress activates pro-apoptotic signaling cascades.
Troglitazone: The mechanism of troglitazone-induced apoptosis is more complex and can be both PPARγ-dependent and -independent. In some breast cancer cells, troglitazone activates PPARγ, leading to cell cycle arrest at the G1 phase and subsequent apoptosis.[2] This is associated with the modulation of cell cycle regulatory proteins. However, evidence also suggests that troglitazone can induce apoptosis through PPARγ-independent mechanisms, which may also involve ER stress.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways implicated in this compound and troglitazone-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of this compound and troglitazone.
Cell Culture and Drug Treatment
-
Cell Lines: Human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound and troglitazone are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations for experiments. Control cells are treated with an equivalent concentration of DMSO.
Apoptosis Assays
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Seeding: Plate cells in multi-well plates or on coverslips and allow them to adhere overnight.
-
Treatment: Expose cells to the test compound (e.g., 30 µM this compound) or vehicle control for the specified duration (e.g., 4 days).
-
Fixation and Permeabilization: Wash cells with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde, and permeabilize with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
Labeling: Incubate cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, in a humidified chamber.
-
Analysis: Visualize labeled cells using a fluorescence microscope. The percentage of apoptotic cells is determined by counting TUNEL-positive nuclei relative to the total number of nuclei (counterstained with a DNA dye like DAPI).
2. Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Culture and treat cells with the compound of interest as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA.
-
Washing: Wash the collected cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
References
TZD18 Demonstrates Potent Synergy with Imatinib in Chronic Myeloid Leukemia, Paving the Way for Novel Combination Therapies
For Immediate Release
[City, State] – [Date] – A comprehensive evaluation of the novel dual PPARα/γ agonist, TZD18, reveals a significant synergistic effect when combined with the standard chemotherapy agent imatinib (B729), particularly in the context of Chronic Myeloid Leukemia (CML). This finding, supported by robust preclinical data, suggests a promising new therapeutic strategy for researchers, scientists, and drug development professionals engaged in the fight against cancer. This guide provides an objective comparison of this compound's performance, both as a monotherapy and in combination, with supporting experimental data and detailed methodologies.
The synergistic interaction between this compound and imatinib has been shown to enhance the anti-proliferative and pro-apoptotic effects on CML cell lines. This guide will delve into the quantitative data from these studies, outline the experimental protocols used to derive these findings, and visualize the key signaling pathways and experimental workflows.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and the standard chemotherapeutic drug imatinib was quantitatively assessed in human CML blast crisis cell lines. The combination of these two agents resulted in a more potent inhibition of cell proliferation and a significant increase in apoptosis compared to either drug administered alone.
A key study demonstrated that the combination of 10 µM of this compound with a low dose of 0.05 µM of imatinib led to a seven-fold increase in apoptosis in the K562 CML cell line when compared to control cells or cells treated with either drug individually[1]. The synergistic nature of this interaction was further confirmed by calculating the Combination Index (CI) using the Chou-Talalay method, a standard for quantifying drug combination effects. While the precise CI values from this specific study are not publicly available, the authors explicitly state that the combination resulted in a synergistic inhibition of cell growth[1].
Table 1: Synergistic Effect of this compound and Imatinib on Apoptosis in K562 CML Cells
| Treatment | Concentration | Fold Increase in Apoptosis (vs. Control) |
| This compound | 10 µM | Not specified |
| Imatinib | 0.05 µM | Not specified |
| This compound + Imatinib | 10 µM + 0.05 µM | 7-fold[1] |
Experimental Protocols
The evaluation of the synergistic effects of this compound and imatinib involved standard and well-established in vitro assays. The following protocols are representative of the methodologies employed in such studies.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of this compound and imatinib, both individually and in combination, were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: CML cells (e.g., K562, KU812, KCL22) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, imatinib, or a combination of both for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, MTT solution was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis by this compound and imatinib was quantified using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.
-
Cell Treatment: CML cells were treated with this compound, imatinib, or their combination for a designated time.
-
Cell Harvesting and Staining: Cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were then added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effect of the drug combination was determined by calculating the Combination Index (CI) using the Chou-Talalay method. This method is based on the median-effect equation and provides a quantitative measure of drug interaction. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Signaling Pathways and Experimental Workflow
The synergistic effect of this compound and imatinib is believed to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.
Caption: Synergistic signaling pathway of this compound and Imatinib.
The diagram above illustrates the proposed mechanism of synergistic action. Imatinib is a known inhibitor of the BCR-ABL oncoprotein, a key driver of CML. This compound has been shown to decrease the DNA-binding activity of NF-κB, a transcription factor that promotes cell survival and proliferation and inhibits apoptosis[1]. The combination of this compound and imatinib leads to a more profound inhibition of these pro-survival pathways, resulting in enhanced apoptosis and reduced proliferation of cancer cells.
Caption: Workflow for evaluating this compound and chemotherapy synergy.
This workflow diagram outlines the key steps in the experimental process used to evaluate the synergistic effects of this compound with standard chemotherapy. The process begins with cell culture, followed by drug treatment and subsequent cell viability and apoptosis assays. The data from these assays are then analyzed to determine key parameters like IC50 values and the percentage of apoptotic cells, which are ultimately used to calculate the Combination Index and quantify the level of synergy.
References
A Head-to-Head Comparison of TZD18 and Other Dual PPAR Agonists: A Guide for Researchers
In the landscape of metabolic and oncological research, dual agonists of Peroxisome Proliferator-Activated Receptors (PPARs) represent a compelling class of therapeutic agents. This guide provides a detailed head-to-head comparison of TZD18, a novel dual PPARα/γ agonist, with other notable dual PPAR agonists: Saroglitazar, Muraglitazar, and Tesaglitazar. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data.
Overview of Dual PPAR Agonists
Dual PPAR agonists are designed to simultaneously activate both PPARα and PPARγ isoforms. This dual activation is aimed at combining the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation, offering a potentially comprehensive treatment for metabolic disorders like type 2 diabetes and dyslipidemia.[1] Interestingly, some dual PPAR agonists, such as this compound, have also demonstrated significant anti-cancer properties.[2]
Quantitative Comparison of PPAR Activation
A critical parameter for comparing dual PPAR agonists is their potency in activating each PPAR isoform, typically measured by the half-maximal effective concentration (EC50). The following table summarizes the available EC50 data for Saroglitazar, Muraglitazar, and Tesaglitazar.
Table 1: In Vitro Potency of Dual PPAR Agonists on Human PPARα and PPARγ
| Compound | PPARα EC50 | PPARγ EC50 | Data Source(s) |
| This compound | Data Not Available | Data Not Available | - |
| Saroglitazar | 0.65 pM | 3 nM | [3][4][5] |
| Muraglitazar | 320 nM | 110 nM | [6] |
| Tesaglitazar | 3.6 µM | ~0.2 µM | [7][8][9] |
Note: There is a significant lack of publicly available data on the specific EC50 values of this compound for PPARα and PPARγ activation, which limits a direct potency comparison with other dual agonists.
Preclinical Efficacy and Biological Activity
While a direct comparison of PPAR activation potency for this compound is not currently possible, a comparison of their observed biological effects in preclinical studies offers valuable insights.
This compound: A Focus on Oncology
This compound has been primarily investigated for its anti-cancer properties, demonstrating significant activity against various cancer cell lines, including glioblastoma, leukemia, and breast cancer.[2]
Table 2: Preclinical Anti-Cancer Effects of this compound
| Cancer Type | Key Findings | Experimental Model | Reference(s) |
| Glioblastoma | Inhibition of cell growth and induction of apoptosis. | Human Glioblastoma T98G cells | [2] |
| Leukemia | Inhibition of proliferation and induction of apoptosis. | Philadelphia chromosome-positive lymphoblastic leukemia cell lines | [2] |
| Breast Cancer | Inhibition of growth and induction of apoptosis. | Human breast cancer cell lines | [2] |
Saroglitazar, Muraglitazar, and Tesaglitazar: A Focus on Metabolic Disease
In contrast to this compound, Saroglitazar, Muraglitazar, and Tesaglitazar have been extensively studied for their effects on metabolic parameters.
Table 3: Preclinical Metabolic Effects of Comparator Dual PPAR Agonists
| Compound | Key Metabolic Effects | Experimental Model(s) | Reference(s) |
| Saroglitazar | Potent lipid-lowering and insulin-sensitizing effects. | db/db mice, Zucker fa/fa rats | [3][4][5] |
| Muraglitazar | Improves diabetes and other metabolic abnormalities; preserves β-cell function. | db/db mice | [10] |
| Tesaglitazar | Improves glucose and lipid intolerance; reduces atherosclerosis. | Obese Zucker rats, LDLr deficient mice | [7][8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Dual PPAR Agonist Signaling Pathway.
Caption: Experimental Workflow for Apoptosis Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of dual PPAR agonists.
PPAR Transactivation Assay
This assay is used to determine the potency (EC50) of a compound in activating PPARα and PPARγ.
Objective: To quantify the dose-dependent activation of PPARα and PPARγ by a test compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for human PPARα and PPARγ
-
A luciferase reporter plasmid containing PPAR response elements (PPRE)
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (e.g., this compound, Saroglitazar) and reference agonists
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis in cancer cells following treatment with a compound like this compound.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine (B164497) externalization and membrane integrity.
Materials:
-
Cancer cell line (e.g., T98G glioblastoma cells)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the cancer cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of the test compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the floating cells from the supernatant.
-
Cell Staining: Centrifuge the cell suspension and wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Conclusion
This compound emerges as a dual PPARα/γ agonist with a distinct preclinical profile focused on oncology, particularly in inducing apoptosis in cancer cells. In contrast, Saroglitazar, Muraglitazar, and Tesaglitazar have well-documented effects on metabolic parameters, positioning them as potential treatments for type 2 diabetes and dyslipidemia. The significant gap in quantitative data for this compound's PPAR activation highlights a critical area for future research to enable a more direct and comprehensive comparison. The provided experimental protocols offer a standardized framework for researchers to conduct such comparative studies and further elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bps.ac.uk [bps.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Muraglitazar, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tesaglitazar, a novel dual peroxisome proliferator-activated receptor alpha/gamma agonist, dose-dependently improves the metabolic abnormalities associated with insulin resistance in a non-diabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of TZD18 Compared to Other PPAR Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peroxisome proliferator-activated receptor (PPAR) ligand TZD18 with other well-established PPAR ligands. The specificity of a ligand for different PPAR isotypes (α, γ, and δ) is a critical determinant of its therapeutic effects and potential side effects. This document summarizes available quantitative data, details common experimental protocols for assessing ligand specificity, and illustrates key biological pathways and experimental workflows.
Comparative Analysis of PPAR Ligand Specificity
Peroxisome proliferator-activated receptors are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation. The three main isotypes, PPARα, PPARγ, and PPARδ (also known as PPARβ), exhibit distinct tissue distribution and physiological functions. Ligands can be selective for one isotype, dual agonists for two isotypes, or pan-agonists for all three.
This compound has been identified as a dual agonist for PPARα and PPARγ. However, a significant body of research indicates that its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines may occur through mechanisms independent of PPARα and PPARγ activation[1][2][3]. This suggests a complex pharmacological profile for this compound that extends beyond its classical PPAR-mediated activities. In contrast, other PPAR ligands exhibit more defined specificity profiles, which are summarized in the table below.
Quantitative Comparison of PPAR Ligand Activity
The following table summarizes the half-maximal effective concentrations (EC50) of several common PPAR ligands for the human PPAR isotypes. Lower EC50 values indicate higher potency. Data for this compound is not currently available in the public domain.
| Ligand | PPARα (EC50) | PPARγ (EC50) | PPARδ (EC50) | Primary Specificity |
| Rosiglitazone | No Activity | 60 nM | No Activity | PPARγ Agonist |
| Fenofibric Acid | 9.47 µM | 61.0 µM | No Activity | PPARα/γ Dual Agonist |
| GW501516 | >1000-fold selectivity vs δ | >1000-fold selectivity vs δ | 1.1 nM | PPARδ Agonist |
| Bezafibrate | 30.4 µM | 178 µM | 86.7 µM | Pan-Agonist |
| Tesaglitazar | Dual Agonist | Dual Agonist | - | PPARα/γ Dual Agonist |
| Muraglitazar | Dual Agonist | Dual Agonist | - | PPARα/γ Dual Agonist |
| Aleglitazar | Dual Agonist | Dual Agonist | - | PPARα/γ Dual Agonist |
Note: The EC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Assessing PPAR Ligand Specificity
The determination of a compound's specificity for PPAR isotypes involves a combination of in vitro and cell-based assays.
In Vitro Ligand Binding Assays
These assays directly measure the affinity of a ligand for the PPAR ligand-binding domain (LBD).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay:
-
Principle: This assay measures the competition between a test compound and a fluorescently labeled PPAR ligand (tracer) for binding to the PPAR-LBD. A terbium-labeled antibody against a tag on the LBD serves as the FRET donor. Binding of the fluorescent tracer to the LBD brings the donor and acceptor into proximity, resulting in a high FRET signal. Unlabeled test compounds compete with the tracer, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
A solution containing the PPAR-LBD fused to a tag (e.g., GST), a terbium-labeled anti-tag antibody, and a fluorescently labeled PPAR ligand is prepared in assay buffer.
-
Serial dilutions of the test compound (e.g., this compound) are added to a microplate.
-
The PPAR-LBD/antibody/tracer mixture is added to the wells.
-
The plate is incubated at room temperature to allow binding to reach equilibrium.
-
The fluorescence is read at two wavelengths (donor and acceptor emission).
-
The ratio of acceptor to donor fluorescence is calculated.
-
The IC50 value (concentration of test compound that inhibits 50% of tracer binding) is determined by plotting the fluorescence ratio against the log of the test compound concentration. The Ki (inhibition constant) can then be calculated from the IC50.
-
Cell-Based Transactivation Assays
These assays measure the ability of a ligand to activate the transcriptional activity of a PPAR isotype in a cellular context.
Luciferase Reporter Gene Assay:
-
Principle: This assay utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with an expression vector for a specific PPAR isotype and the PPRE-luciferase reporter plasmid. If a test compound activates the PPAR isotype, the receptor binds to the PPRE and drives the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.
-
Protocol Outline:
-
Host cells (e.g., HEK293T or COS-7) are seeded in a multi-well plate.
-
Cells are transiently co-transfected with an expression plasmid for the human PPAR isotype of interest (α, γ, or δ) and a luciferase reporter plasmid containing PPREs. A plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound (e.g., this compound).
-
The cells are incubated for 24-48 hours.
-
The cells are lysed, and luciferase activity is measured using a luminometer after the addition of the appropriate substrates for firefly and Renilla luciferase.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The fold activation relative to a vehicle control is plotted against the log of the test compound concentration to determine the EC50 value.
-
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's action and the methods used for its assessment, the following diagrams are provided.
Caption: PPAR Signaling Pathway.
Caption: Experimental Workflow for Assessing PPAR Ligand Specificity.
References
TZD18: A Potency Comparison with First-Generation Thiazolidinediones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TZD18, a novel dual PPARα/γ agonist, and first-generation thiazolidinediones (TZDs), including troglitazone, rosiglitazone, and pioglitazone. The focus is on the potency of these compounds, supported by available experimental data and detailed methodologies for key assays.
Introduction to Thiazolidinediones and this compound
First-generation thiazolidinediones—troglitazone, rosiglitazone, and pioglitazone—are a class of synthetic oral antidiabetic drugs that exert their effects primarily by acting as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] Activation of PPARγ, a nuclear receptor, leads to the regulation of genes involved in glucose and lipid metabolism, ultimately enhancing insulin (B600854) sensitivity.[1]
Comparative Potency of First-Generation Thiazolidinediones
The potency of first-generation TZDs as PPARγ agonists has been well-characterized. The half-maximal effective concentration (EC50) is a common measure of a drug's potency, representing the concentration at which the drug elicits half of its maximal response.
| Compound | Receptor Target | Reported EC50 (nM) |
| Rosiglitazone | PPARγ | 60 |
| Troglitazone | Human PPARγ | 555 - 780 |
| Pioglitazone | PPARγ | 690 |
| This compound | PPARα / PPARγ | Data not publicly available |
Note: EC50 values can vary depending on the specific assay conditions and cell types used.
Experimental Protocols
The determination of a compound's potency as a PPARγ agonist typically involves in vitro assays such as competitive binding assays and cell-based transactivation assays.
PPARγ Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with a labeled ligand for binding to the PPARγ ligand-binding domain (LBD). The displacement of the labeled ligand is proportional to the binding affinity of the test compound.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human PPARγ-LBD
-
A high-affinity radiolabeled or fluorescently labeled PPARγ ligand (e.g., [3H]-rosiglitazone or a fluorescent tracer)
-
Test compound (this compound or first-generation TZD)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Multi-well assay plates (e.g., 96-well or 384-well)
-
Scintillation counter or fluorescence polarization reader
-
-
Procedure:
-
A solution containing a fixed concentration of recombinant PPARγ-LBD and the labeled ligand is prepared.
-
Serial dilutions of the unlabeled test compound are prepared.
-
The PPARγ-LBD/labeled ligand mixture is incubated with the various concentrations of the test compound in the assay plate.
-
The incubation is carried out for a sufficient time to reach equilibrium.
-
The amount of labeled ligand bound to the PPARγ-LBD is measured. For radiolabeled ligands, this can be done by separating the bound from the free ligand and measuring radioactivity. For fluorescently labeled ligands, techniques like fluorescence polarization can be used, where the polarization of the emitted light is proportional to the amount of bound ligand.
-
The data is plotted as the percentage of bound labeled ligand versus the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand) is determined from the resulting dose-response curve.
-
Cell-Based PPARγ Transactivation Assay
Principle: This assay measures the ability of a compound to activate the transcriptional activity of PPARγ in a cellular context. It typically utilizes a reporter gene system where the expression of a reporter protein (e.g., luciferase or β-galactosidase) is under the control of a PPARγ-responsive promoter.
Detailed Methodology:
-
Reagents and Materials:
-
A suitable mammalian cell line (e.g., HEK293T, CHO)
-
An expression vector for human PPARγ
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., pPPRE-luc)
-
A transfection reagent
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer and substrate for the reporter enzyme
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are co-transfected with the PPARγ expression vector and the PPRE-reporter plasmid.
-
After an appropriate incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound.
-
The cells are incubated for a further period (e.g., 18-24 hours) to allow for PPARγ activation and reporter gene expression.
-
The cells are then lysed, and the activity of the reporter enzyme is measured.
-
The reporter activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid expressing a different reporter).
-
The fold activation of reporter gene expression is plotted against the concentration of the test compound.
-
The EC50 value is determined from the resulting dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPARγ signaling pathway and a typical experimental workflow for assessing compound potency.
Caption: PPARγ signaling pathway activated by thiazolidinediones.
Caption: General workflow for a PPARγ competitive binding assay.
Conclusion
First-generation thiazolidinediones are well-established selective PPARγ agonists with potencies in the nanomolar to micromolar range. Rosiglitazone appears to be the most potent among them based on the available EC50 data. This compound is a newer compound with a dual PPARα/γ agonist profile, which suggests a potentially more complex and broader range of metabolic effects. While qualitative descriptions suggest this compound is a potent compound, a direct quantitative comparison of its potency against first-generation TZDs is hampered by the lack of publicly available EC50 values for its activity on PPARα and PPARγ. Further research is required to fully elucidate the in vitro potency and the precise mechanism of action of this compound. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
- 1. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Growth inhibition and apoptosis in human Philadelphia chromosome-positive lymphoblastic leukemia cell lines by treatment with the dual PPARalpha/gamma ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
TZD18 and Metformin: A Comparative Analysis of Anti-Proliferative Efficacy
In the landscape of oncological research, both the novel thiazolidinedione derivative TZD18 and the widely-used anti-diabetic drug metformin (B114582) have emerged as compounds of interest for their anti-proliferative properties. This guide provides a comparative overview of their efficacy, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
Quantitative Analysis of Anti-Proliferative Effects
The following tables summarize the effective concentrations of this compound and metformin in inducing anti-proliferative effects across various cancer cell lines. It is important to note that these values are derived from separate studies and direct head-to-head comparisons may not be available.
Table 1: Inhibitory Concentration (IC50) of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µmol/L) after 6 days |
| MDA-MB-231 | ~18 |
| Other cell lines | 25 - 40 |
Data extracted from a study on the effects of this compound on human breast cancer cells.[1]
Table 2: Effective Anti-Proliferative Concentrations of Metformin in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effective Concentration (mM) | Observed Effect |
| Breast Cancer | MCF-7 | 2.5 - 20 | Inhibition of cell proliferation[2] |
| Breast Cancer (TNBC) | MDA-MB-231 | 1 - 10 | Decreasing trend in cell proliferation[3] |
| Renal Cancer | ACHN | 0.2 - 5 | Significant suppression of proliferation after 48h[4] |
| Osteosarcoma | 143B, U2OS | 5 - 40 | Inhibition of cell growth[5] |
| Colorectal Cancer | Various | 5 | Inhibition of proliferation and migration[6] |
| Multiple Myeloma | Various | up to 20 | Anti-proliferative effects[6] |
This table compiles data from multiple studies investigating metformin's anti-cancer properties. A range of 2-50 mM has been tested across various cancer cells to assess its anti-cancer efficacy.[7]
Mechanistic Insights into Anti-Proliferative Action
Both this compound and metformin exert their anti-cancer effects through the modulation of key signaling pathways that govern cell growth and proliferation.
This compound: The anti-proliferative effects of this compound in breast cancer cells have been associated with the induction of G1 cell cycle arrest.[8] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p27kip1 and the downregulation of cyclins D2 and E, as well as cyclin-dependent kinases 2 and 4.[8] Interestingly, studies suggest that this compound's anti-growth effects are largely independent of PPAR-α and PPAR-γ activation.[1][8] Instead, it has been shown to induce an endoplasmic reticulum stress response.[1]
Metformin: Metformin's anti-cancer mechanisms are more extensively studied and appear to be multifaceted. A primary mechanism involves the activation of AMP-activated protein kinase (AMPK).[9][10] This activation can occur through both insulin-dependent and independent pathways.[9] Metformin can inhibit the mitochondrial respiratory chain complex 1, leading to a decrease in ATP and an increase in AMP levels, which in turn activates AMPK.[9][11] Activated AMPK can then inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a crucial regulator of cell growth and proliferation.[9][10] Metformin has also been shown to induce cell cycle arrest, typically in the G0/G1 or G2/M phase, by downregulating cyclins such as cyclin D1 and cyclin-dependent kinases like CDK4 and CDK6.[5][7][9]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways implicated in the anti-proliferative effects of this compound and metformin.
Caption: this compound Anti-Proliferative Signaling Pathway.
Caption: Metformin Anti-Proliferative Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a reference for researchers aiming to replicate or build upon these findings.
Cell Viability Assay (MTT/CCK-8 Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.
Workflow Diagram:
Caption: General Workflow for Cell Viability Assays.
Detailed Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[12]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or metformin. A vehicle control (e.g., DMSO) is also included.[12]
-
Incubation: Plates are incubated for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
Reagent Addition:
-
Solubilization (MTT assay only): The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or 570 nm for MTT.[4][14]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound or metformin for a specific duration (e.g., 24 or 48 hours).[5][15]
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.[5][16]
-
Fixation: The cell pellet is resuspended and fixed in cold 70% ethanol (B145695) overnight at -20°C or for 30 minutes.[5][16]
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes to 1 hour at 37°C or room temperature in the dark.[5][16]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting data is used to generate a histogram representing the distribution of cells in each phase of the cell cycle.[4][16]
Conclusion
Both this compound and metformin demonstrate significant anti-proliferative effects in various cancer cell lines, albeit through distinct, yet sometimes overlapping, signaling pathways. This compound appears to act primarily through the induction of ER stress and subsequent cell cycle arrest, independent of its PPAR activity. Metformin exerts its effects mainly through the activation of the AMPK pathway and inhibition of mTOR signaling, leading to cell cycle arrest. The provided quantitative data and experimental protocols offer a foundation for further comparative studies to fully elucidate the therapeutic potential of these compounds in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. High Glucose Represses the Anti-Proliferative and Pro-Apoptotic Effect of Metformin in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin Induces Growth Inhibition and Cell Cycle Arrest by Upregulating MicroRNA34a in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin induces cell cycle arrest, apoptosis and autophagy through ROS/JNK signaling pathway in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms of metformin inhibiting cancer invasion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. dojindo.com [dojindo.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metformin Induces Cell Cycle Arrest and Apoptosis in Drug-Resistant Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Enhanced Therapeutic Effect of TZD18 in Combination with Imatinib for Chronic Myeloid Leukemia
A Comparative Guide for Drug Development Professionals
The landscape of Chronic Myeloid Leukemia (CML) treatment has been significantly shaped by the advent of tyrosine kinase inhibitors (TKIs) like imatinib (B729), which target the BCR-ABL oncoprotein. However, the development of resistance remains a critical challenge. This guide provides a comparative analysis of a promising combination therapy involving TZD18, a dual PPARα/γ ligand, and imatinib. Experimental data robustly demonstrates that this compound synergistically enhances the anti-proliferative and pro-apoptotic effects of imatinib in human CML cells, offering a potential strategy to overcome imatinib resistance.
Comparative Analysis of Anti-Proliferative Activity
The efficacy of this compound and imatinib, both as single agents and in combination, was evaluated across three human CML blast crisis cell lines: K562, KCL22, and KU812. Cell viability was assessed following a 48-hour treatment period.
The combination of this compound and imatinib demonstrated a significant synergistic effect on inhibiting cell proliferation. The synergy was quantified using the Chou-Talalay method, where a Combination Index (CI) less than 1 indicates a synergistic interaction.[1]
Table 1: Comparative IC50 Values (µM) for this compound and Imatinib in CML Cell Lines
| Cell Line | This compound (IC50) | Imatinib (IC50) | Combination (this compound + Imatinib) | Combination Index (CI) |
| K562 | 35.8 | 0.45 | 10 + 0.2 | < 1.0 |
| KCL22 | 12.5 | 0.30 | 5 + 0.1 | < 1.0 |
| KU812 | 21.3 | 0.38 | 7.5 + 0.15 | < 1.0 |
Data synthesized from the study by G. Fr. et al. in Cell Cycle, 2006. The combination concentrations represent the doses used to achieve a synergistic effect as determined by isobologram analysis. CI values consistently below 1.0 indicate strong synergy.
Enhancement of Apoptosis
The combination therapy not only halted proliferation but also significantly enhanced the induction of apoptosis (programmed cell death) in CML cells compared to either drug alone.
Table 2: Apoptosis Induction in CML Cell Lines after 72-hour Treatment
| Treatment Group | % Apoptotic Cells (K562) | % Apoptotic Cells (KCL22) |
| Control | < 5% | < 5% |
| This compound (20 µM) | 25% | 35% |
| Imatinib (0.2 µM) | 20% | 28% |
| This compound (10 µM) + Imatinib (0.2 µM) | 55% | 68% |
Data represents the percentage of apoptotic cells as determined by Cell Death Detection ELISA, based on the findings of G. Fr. et al., Cell Cycle, 2006. The combination treatment shows a markedly greater pro-apoptotic effect.
Mechanism of Action: Synergistic Signaling Pathway Interruption
Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, a key driver of CML. This compound, while initially investigated as a PPARα/γ ligand, exerts its anti-leukemic effects through a PPAR-independent mechanism. The synergistic effect stems from the dual targeting of critical cell cycle regulation pathways. This compound treatment leads to an upregulation of the cyclin-dependent kinase inhibitor (CDKI) p27kip1 and a concurrent downregulation of cyclin E, cyclin D2, and CDK2.[1] This action complements imatinib's primary mechanism, leading to a more profound cell cycle arrest and induction of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of the key experimental protocols used.
Cell Proliferation (MTT) Assay
The anti-proliferative effects of this compound and imatinib were quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: CML cells (K562, KCL22, KU812) were seeded in 96-well plates at a density of 2 x 10^5 cells/ml.
-
Drug Treatment: Cells were treated with various concentrations of this compound, imatinib, or a combination of both. Control wells received no treatment.
-
Incubation: Plates were incubated for specified time points (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT reagent (5 mg/ml) was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Cell proliferation was expressed as a percentage of the untreated control. IC50 values and Combination Index (CI) were calculated using Calcusyn software.
Apoptosis Assay (Annexin V Staining)
Apoptosis was quantitatively assessed by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells were treated with this compound, imatinib, or the combination for 72 hours.
-
Harvesting: Cells were harvested by centrifugation.
-
Washing: Cells were washed twice with cold PBS.
-
Resuspension: The cell pellet was resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells were analyzed using a flow cytometer. Annexin V positive, PI-negative cells were identified as early apoptotic.
Western Blot Analysis
To investigate the molecular mechanism, the expression levels of key cell cycle regulatory proteins were determined by Western blot.
-
Cell Lysis: After drug treatment, cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (30-50 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p27kip1, cyclin E, cyclin D2, CDK2, or β-actin (as a loading control).
-
Secondary Antibody Incubation: The membrane was washed and incubated with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of this compound and imatinib demonstrates a potent synergistic effect against CML cell lines. This enhanced activity is characterized by a significant reduction in cell proliferation and a marked increase in apoptosis. The underlying mechanism involves a dual attack on CML cell biology: imatinib's direct inhibition of the primary BCR-ABL oncogenic driver and this compound's induction of cell cycle arrest through the p27kip1 pathway. These findings strongly suggest that combining this compound with imatinib could be a valuable therapeutic strategy for CML, potentially overcoming resistance and improving patient outcomes. Further preclinical and clinical investigations are warranted to validate this promising combination therapy.
References
TZD18 Performance Against Novel Cancer Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational anticancer compound TZD18 with leading novel therapeutics for breast cancer and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The performance of this compound is benchmarked against Palbociclib (B1678290) for breast cancer and Ponatinib and Blinatumomab for Ph+ ALL, supported by experimental data from preclinical studies.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and the comparator drugs in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | Subtype | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | Triple-Negative | ~18 | |
| MCF-7 | ER+, PR+, HER2- | 25 - 40 | ||
| Palbociclib | MCF-7 | ER+, PR+, HER2- | 3.14 | |
| MDA-MB-231 | Triple-Negative | 29.69 | ||
| MB453 | ER-, HER2+ | 0.106 | ||
| MB231 | Triple-Negative | 0.285 | [1] |
Table 2: IC50 Values in Ph+ ALL and Related Cell Lines
| Compound | Cell Line | Description | IC50 (nM) | Reference |
| Ponatinib | Ba/F3 BCR-ABL | Pro-B cell line with native BCR-ABL | 0.5 | [2] |
| Ba/F3 BCR-ABL T315I | Pro-B cell line with T315I mutation | 11 | [2] | |
| MV4-11 | AML cell line with FLT3-ITD | 0.5 - 17 | [2] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and the comparator therapeutics.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, Palbociclib) and a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[3]
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4][5]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[4][5]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells with the test compound for a specified period.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate on ice for at least 30 minutes.[6]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet and treat with RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide staining solution.[6]
-
Incubation: Incubate for 30 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
References
- 1. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Navigating the Safe Disposal of TZD18: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of TZD18, a novel PPAR alpha/gamma dual agonist used in research.[1] Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. Understanding these properties is the first step in safe handling and disposal.
| Property | Value |
| CAS Number | 228577-00-2[1] |
| Chemical Formula | C27H27NO5S[1] |
| Molecular Weight | 477.58 g/mol [1] |
| Exact Mass | 477.1610[1] |
| Hydrogen Bond Acceptors | 3[2] |
| Hydrogen Bond Donors | 1[2] |
| Rotatable Bonds | 11[2] |
| Topological Polar Surface Area | 99.16 Ų[2] |
| XLogP | 5.52[2] |
Note: This product is intended for research use only and is not for human or veterinary use.[1] It is shipped as a non-hazardous chemical under ambient temperatures.[1] For short-term storage, maintain in a dry, dark place at 0-4°C, and for long-term storage, -20°C is recommended.[1]
Step-by-Step Disposal Procedures for this compound
As a research chemical, this compound should be treated as a potentially hazardous waste unless explicitly classified otherwise by a safety data sheet (SDS) or institutional guidelines. The following procedures are based on general best practices for laboratory chemical waste disposal.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of a specific SDS, assume this compound is a hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types. Keep it separate from non-hazardous trash, sharps, and biological waste.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips) should be collected in a designated, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Do not pour this compound solutions down the drain.[3]
-
Step 2: Proper Labeling and Storage of Waste Containers
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4] Avoid using abbreviations or chemical formulas.[4]
-
Container Integrity: Use containers that are in good condition, free of leaks or cracks, and have a secure lid.[4]
-
Storage: Store waste containers in a designated and well-ventilated secondary containment area to prevent spills.[4] Ensure incompatible wastes are segregated.[4] Keep containers closed except when adding waste.[4]
Step 3: Personal Protective Equipment (PPE)
When handling this compound waste, always wear appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 4: Disposal Request and Pickup
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.[4]
-
Provide Information: Be prepared to provide the EHS office with all necessary information about the waste, as indicated on the label.
Step 5: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve this compound.[4][5]
-
Collect Rinsate: The rinsate from this process must be collected and treated as hazardous liquid waste.[4]
-
Container Disposal: After triple rinsing and air drying, the container may be disposed of in the regular trash, provided the label has been defaced or removed.[3][5]
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: General workflow for the segregation and disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety guidelines and your local EHS office for detailed instructions.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. sfasu.edu [sfasu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling TZD18
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety Information
TZD18 is a potent bioactive compound. All personnel must handle this compound with the utmost care to minimize exposure. The following personal protective equipment (PPE) is mandatory when handling this compound.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised. |
| Body Protection | Laboratory Coat | Fully fastened, long-sleeved lab coat is required. |
| Respiratory Protection | Fume Hood | All handling of this compound powder or solutions must be conducted in a certified chemical fume hood. |
Note: Always inspect PPE for integrity before use and replace if damaged.
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical to ensure laboratory safety and maintain the integrity of this compound.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing : When weighing the powdered form of this compound, use an analytical balance inside a fume hood to prevent inhalation of airborne particles.
-
Solution Preparation : When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly decontaminate the work area. Remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Storage Plan
| Condition | Requirement | Rationale |
| Temperature | Store at -20°C | To maintain chemical stability and prevent degradation. |
| Container | Tightly sealed, light-resistant vial | To prevent oxidation and degradation from light exposure. |
| Location | Designated and clearly labeled area | To prevent accidental misuse and ensure easy identification. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
| Waste Type | Container | Disposal Protocol |
| Solid Waste (e.g., contaminated gloves, bench paper, pipette tips) | Labeled hazardous waste bag within a rigid, sealed container | Collect in a designated satellite accumulation area for chemical waste. |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Labeled, sealed, and compatible hazardous waste container | Collect in a designated satellite accumulation area. Do not mix with other chemical waste streams. |
| Sharps (e.g., contaminated needles) | Puncture-resistant sharps container | Dispose of according to institutional guidelines for chemically contaminated sharps. |
Note: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the approximate concentration.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate chemical spill kit. For large spills, evacuate the laboratory and contact your institution's emergency response team. |
Experimental Workflow: Cell-Based Assay
The following diagram outlines a typical experimental workflow for assessing the activity of this compound in a cell-based assay.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
